Product packaging for 1-Benzyl-4-(4-nitrophenyl)piperazine(Cat. No.:CAS No. 16155-08-1)

1-Benzyl-4-(4-nitrophenyl)piperazine

Cat. No.: B098698
CAS No.: 16155-08-1
M. Wt: 297.35 g/mol
InChI Key: NKULTGZUGOISIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Benzyl-4-(4-nitrophenyl)piperazine (CAS 16155-08-1) is a high-purity chemical compound supplied for professional research and industrial applications. This compound belongs to the class of phenylpiperazine derivatives, which are recognized as important pharmacophores found in numerous biologically active molecules with applications across various therapeutic areas . As a versatile chemical building block, it is particularly valuable in medicinal chemistry and drug discovery research. Piperazine derivatives, in general, have been investigated for a wide range of biological activities, including potential use as antifungal, antibacterial, and anticancer agents . Recent research has also explored specific nitrophenylpiperazine derivatives for their potential as tyrosinase inhibitors, which is relevant for studies in dermatology and cosmetic science . The molecular formula of this compound is C17H19N3O2, and it has a molecular weight of 297.4 g/mol . It is intended for use by qualified researchers in controlled laboratory settings only. This product is labeled "For Research Use Only" and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. It is not intended for consumer use and must not be administered to humans or animals . Handle with appropriate precautions, referring to the material safety data sheet (MSDS) for detailed safety information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19N3O2 B098698 1-Benzyl-4-(4-nitrophenyl)piperazine CAS No. 16155-08-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4-(4-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-20(22)17-8-6-16(7-9-17)19-12-10-18(11-13-19)14-15-4-2-1-3-5-15/h1-9H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKULTGZUGOISIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372648
Record name 1-benzyl-4-(4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16155-08-1
Record name 1-benzyl-4-(4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Benzyl-4-(4-nitrophenyl)piperazine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the chemical properties of 1-Benzyl-4-(4-nitrophenyl)piperazine, designed for researchers, scientists, and drug development professionals.

Introduction

This compound is a disubstituted piperazine derivative with potential applications in medicinal chemistry and pharmacological research. Its structure, featuring a benzyl group and a nitrophenyl moiety attached to the piperazine core, makes it a subject of interest for the development of novel therapeutic agents. This document provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueReference
IUPAC Name This compound
CAS Number 16155-08-1[1]
Molecular Formula C₁₇H₁₉N₃O₂[1]
Molecular Weight 297.35 g/mol [1]
Melting Point 112 °C[1]
Boiling Point (Predicted) 461.7 ± 45.0 °C[1]
Density (Predicted) 1.224 ± 0.06 g/cm³[1]
pKa (Predicted) 7.20 ± 0.10[1]
Storage Temperature Room Temperature, Sealed in Dry Conditions[1]

Synthesis

General Experimental Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Detailed Methodologies for Key Experiments (Hypothetical):

A representative protocol for a similar N-arylation reaction is as follows:

  • Reaction Setup: To a solution of 1-benzylpiperazine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (2-3 equivalents).

  • Addition of Reagents: Add 1-chloro-4-nitrobenzene (1-1.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture at a temperature ranging from 80 to 120 °C and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After completion of the reaction, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Analytical Characterization

Comprehensive analytical data is crucial for the unambiguous identification and purity assessment of this compound. While specific spectral data for this compound is not available in the provided search results, the expected analytical techniques and general features are outlined below.

Analytical Workflow:

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation cluster_purity Purity Assessment Purified_Product Purified Compound NMR NMR Spectroscopy (¹H and ¹³C) Purified_Product->NMR MS Mass Spectrometry (e.g., ESI-MS) Purified_Product->MS FTIR FTIR Spectroscopy Purified_Product->FTIR HPLC HPLC/UPLC Purified_Product->HPLC Melting_Point Melting Point Analysis Purified_Product->Melting_Point Biological_Screening_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies Compound This compound Cell_Based_Assays Cell-Based Assays (e.g., viability, proliferation) Compound->Cell_Based_Assays Target_Binding_Assays Target-Based Assays (e.g., receptor binding, enzyme inhibition) Compound->Target_Binding_Assays Active_Hit Identification of Biological Activity Cell_Based_Assays->Active_Hit Target_Binding_Assays->Active_Hit Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, RNA-Seq) Active_Hit->Pathway_Analysis Target_Identification Target Identification & Validation Pathway_Analysis->Target_Identification

References

An In-depth Technical Guide on the Predicted Mechanism of Action of 1-Benzyl-4-(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document outlines the predicted mechanism of action for 1-benzyl-4-(4-nitrophenyl)piperazine based on structure-activity relationships of its core chemical moieties. To date, no comprehensive pharmacological data for this specific compound has been published in the peer-reviewed scientific literature. The information presented herein is intended to serve as a scientific guide for future research.

Executive Summary

This compound is a synthetic compound belonging to the phenylpiperazine class of chemicals. While its specific pharmacological profile is uncharacterized, its structure incorporates key features of well-studied psychoactive molecules. This guide synthesizes the known pharmacology of its constituent parts—the N-benzylpiperazine (BZP) core and the para-nitrophenylpiperazine (pNPP) moiety—to propose a hypothetical mechanism of action. We predict that this compound primarily functions as a monoamine releasing agent, with a likely preference for the serotonin transporter (SERT). This document provides a theoretical framework for its action, details the requisite experimental protocols to validate these hypotheses, and presents visualizations of the predicted signaling pathways and experimental workflows.

Predicted Mechanism of Action

The molecular structure of this compound suggests it is likely to interact with monoamine transporters, specifically the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). This prediction is based on the known activities of its structural analogues.

  • N-Benzylpiperazine (BZP): The BZP scaffold is a known central nervous system stimulant that acts as a non-selective releasing agent and reuptake inhibitor of dopamine, serotonin, and norepinephrine.[1][2] Its effects are qualitatively similar to amphetamine, though with lower potency.[3]

  • para-Nitrophenylpiperazine (pNPP): The pNPP moiety, which lacks the benzyl group, is a selective partial serotonin releasing agent (SRA).[4] It displays a high affinity for SERT and induces serotonin release with an EC50 in the nanomolar range, while having negligible effects on dopamine or norepinephrine release.[4]

The combination of these two moieties in this compound suggests a primary mechanism as a serotonin releasing agent, potentially with some activity at DAT and NET, contributed by the benzyl group. The electron-withdrawing nitro group on the phenyl ring is known to influence the electronic properties of the molecule and may modulate its binding affinity and selectivity for monoamine transporters.[5] The primary hypothesis is that the compound acts as a substrate for SERT, leading to transporter-mediated serotonin efflux from the presynaptic neuron into the synaptic cleft.

Predicted Signaling Pathway

The predicted primary signaling pathway involves the interaction of this compound with the serotonin transporter. As a substrate, it is transported into the presynaptic neuron. This action disrupts the vesicular storage of serotonin and reverses the normal direction of transporter function, causing a non-vesicular release of serotonin into the synapse. This elevation of extracellular serotonin levels would lead to the activation of various pre- and post-synaptic serotonin receptors, modulating downstream signaling cascades.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron BNPP This compound SERT_out SERT BNPP->SERT_out Binds to BNPP_in This compound SERT_out->BNPP_in Transports VMAT2 VMAT2 BNPP_in->VMAT2 Disrupts Serotonin_cyto Cytosolic Serotonin BNPP_in->Serotonin_cyto Increases Vesicle Synaptic Vesicle (Serotonin) VMAT2->Vesicle Packages SERT_in SERT (Reversed) Serotonin_synapse Serotonin SERT_in->Serotonin_synapse Releases Serotonin_cyto->SERT_in Substrate for HTR 5-HT Receptors Serotonin_synapse->HTR Activates Signaling Downstream Signaling HTR->Signaling

Caption: Predicted signaling pathway for serotonin release.

Quantitative Data from Structurally Related Compounds

No quantitative data for this compound is available. The following table summarizes data for its key structural analogues to provide a reference for the expected potency and selectivity.

CompoundTargetAssay TypeValueReference
p-Nitrophenylpiperazine (pNPP) SERTSerotonin ReleaseEC50 = 19-43 nM[4]
DATDopamine ReleaseEC50 > 10,000 nM[4]
NETNorepinephrine ReleaseEC50 > 10,000 nM[4]
N-Benzylpiperazine (BZP) DATDopamine ReleaseEC50 = 175 nM[2]
NETNorepinephrine ReleaseEC50 = 62 nM[2]
SERTSerotonin ReleaseEC50 = 6050 nM[2]

Essential Experimental Protocols

To elucidate the mechanism of action of this compound, a series of in vitro assays are required. The following protocols describe the standard methodologies.

Radioligand Binding Assays

These assays determine the affinity of the compound for monoamine transporters. This is achieved by measuring the displacement of a specific radioligand from the transporter.[6]

Objective: To determine the binding affinity (Ki) of this compound for SERT, DAT, and NET.

Methodology:

  • Cell Culture: Use HEK293 cells stably expressing human SERT, DAT, or NET.

  • Membrane Preparation: Homogenize cells in a buffer and centrifuge to isolate the cell membranes containing the transporters.

  • Assay: In a 96-well plate, incubate the cell membranes with a known concentration of a specific radioligand (e.g., [3H]citalopram for SERT, [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET) and varying concentrations of this compound.

  • Incubation: Allow the reaction to reach equilibrium (typically 60-120 minutes at room temperature).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC50 (the concentration of the compound that displaces 50% of the radioligand) and then convert to Ki using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A HEK293 cells with expressed transporter B Prepare cell membranes A->B D Incubate membranes, radioligand, and test compound B->D C Prepare radioligand and test compound dilutions C->D E Filter to separate bound and unbound radioligand D->E F Measure radioactivity with scintillation counter E->F G Plot displacement curve F->G H Calculate IC50 and Ki G->H

Caption: Workflow for radioligand binding assay.
Neurotransmitter Release Assays

These functional assays measure the ability of the compound to induce the release of monoamines from cells.[7][8]

Objective: To determine the efficacy (EC50 and Emax) of this compound as a serotonin, dopamine, and norepinephrine releasing agent.

Methodology:

  • Cell Culture: Use cells endogenously expressing the transporters (e.g., rat brain synaptosomes) or HEK293 cells co-expressing the transporter and a fluorescent biosensor for the neurotransmitter.

  • Loading: Pre-load the cells with a radiolabeled neurotransmitter (e.g., [3H]5-HT, [3H]dopamine, or [3H]norepinephrine).

  • Assay: Wash the cells to remove excess radiolabel and then incubate with varying concentrations of this compound.

  • Supernatant Collection: After a set incubation time (e.g., 30 minutes), collect the supernatant.

  • Scintillation Counting: Measure the radioactivity in the supernatant, which corresponds to the amount of released neurotransmitter.

  • Data Analysis: Plot the amount of neurotransmitter released against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximum effect relative to a known releasing agent like fenfluramine or amphetamine).

cAMP Functional Assays

If the compound is found to have direct activity at G-protein coupled receptors (GPCRs), such as serotonin receptors, a cAMP assay can determine its functional effect (agonist or antagonist).[9]

Objective: To determine if this compound acts as an agonist or antagonist at Gs- or Gi-coupled serotonin receptors.

Methodology:

  • Cell Culture: Use CHO or HEK293 cells stably expressing the serotonin receptor of interest (e.g., 5-HT4 for Gs, 5-HT1A for Gi).

  • Assay (Agonist Mode): Incubate cells with varying concentrations of this compound and measure the intracellular cAMP levels.

  • Assay (Antagonist Mode): Pre-incubate cells with varying concentrations of this compound, then stimulate with a known agonist for the receptor. Measure the resulting cAMP levels.

  • Detection: Utilize a cAMP detection kit, often based on HTRF (Homogeneous Time-Resolved Fluorescence) or a luminescent biosensor.[10][11]

  • Data Analysis:

    • Agonist: Plot cAMP levels against compound concentration to determine EC50 and Emax.

    • Antagonist: Plot the inhibition of the agonist response against compound concentration to determine the IC50.

G cluster_setup Assay Setup cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode cluster_detection Detection A Seed cells expressing target GPCR in a 384-well plate C Add test compound to cells A->C E Add test compound (antagonist) to cells A->E B Prepare serial dilutions of test compound and control agonist B->C B->E G Add control agonist B->G D Incubate C->D H Lyse cells and add HTRF reagents D->H F Incubate E->F F->G G->H I Incubate H->I J Read plate on HTRF-compatible reader I->J

Caption: Workflow for a cAMP HTRF assay.

Conclusion

Based on a thorough analysis of its structural components, this compound is predicted to act primarily as a serotonin releasing agent. The presence of the N-benzyl group may confer additional, less potent activity at dopamine and norepinephrine transporters. This hypothesis provides a strong foundation for initial pharmacological screening. The experimental protocols detailed in this guide represent the standard methodologies required to rigorously test this hypothesis, determine the compound's potency and selectivity, and fully elucidate its mechanism of action. The successful completion of these studies would provide the necessary data to understand the potential therapeutic or toxicological profile of this novel phenylpiperazine derivative.

References

Unveiling the Biological Potential of 1-Benzyl-4-(4-nitrophenyl)piperazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth exploration of the potential biological activities of the synthetic compound 1-Benzyl-4-(4-nitrophenyl)piperazine. While specific research on this molecule is not extensively available in public literature, this document extrapolates its potential pharmacological profile based on the well-documented activities of its core structural components: the piperazine scaffold, the benzyl group, and the nitrophenyl moiety. This guide is intended for researchers, scientists, and professionals in drug development to inform potential avenues of investigation.

Introduction to this compound

This compound is a disubstituted piperazine derivative. The piperazine ring is a prevalent scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2] The versatility of the piperazine core allows for substitutions at its 1 and 4 positions, leading to a vast chemical space with diverse pharmacological properties. The subject molecule features a benzyl group at one nitrogen and a 4-nitrophenyl group at the other. While this specific compound is commercially available, its biological activities and potential therapeutic applications remain largely unexplored in peer-reviewed literature.[3][4]

Analysis of Structural Moieties and Potential Biological Activities

The predicted biological activity of this compound can be inferred from the known roles of its constituent chemical groups in similar molecules.

The Piperazine Core: A Privileged Scaffold

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure is a common feature in many approved drugs and investigational molecules, conferring a broad spectrum of biological activities.[1][2] Derivatives of piperazine have been shown to exhibit properties including:

  • Anthelmintic: The parent compound, piperazine, acts on the neuromuscular system of parasitic worms.[5]

  • Antimicrobial and Antifungal: Various piperazine derivatives have demonstrated significant antibacterial and antifungal properties.[6][7]

  • Anti-inflammatory: Certain piperazine derivatives have been synthesized and evaluated as anti-inflammatory agents.[8]

  • Anticancer: The piperazine scaffold is found in molecules designed as potential anticancer agents.

  • Central Nervous System (CNS) Activity: Benzylpiperazine derivatives have been investigated as monoacylglycerol lipase (MAGL) inhibitors and sigma-1 (σ1) receptor ligands, suggesting potential applications in neurological and psychiatric disorders.[9][10]

The Benzyl Group

The benzyl substituent is known to influence the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. In the context of benzylpiperazine derivatives, this group plays a crucial role in binding to various biological targets. For instance, in a series of novel reversible monoacylglycerol lipase (MAGL) inhibitors, benzylpiperazine-based compounds showed significant potency.[9]

The 4-Nitrophenyl Group

The 4-nitrophenyl group is an electron-withdrawing moiety that can significantly influence the electronic properties of the piperazine nitrogen it is attached to. The nitro group can participate in hydrogen bonding and other molecular interactions within a biological target. Furthermore, the nitro group is susceptible to metabolic reduction to an amino group in vivo, which could lead to metabolites with different biological activities or toxicological profiles.[11] A structurally related compound, 4-Benzyl-1-(4-nitrophenyl)piperidine, has been noted for its potential to act on monoamine systems, suggesting a possible area of investigation for the title compound.[11]

Postulated Biological Activities and Targets for Investigation

Based on the analysis of its structural components and the activities of related molecules, this compound could be a candidate for screening in several therapeutic areas. A closely related compound, HJZ-12, which is a piperazine-derived α1D/1A antagonist, has shown effects in benign prostatic hyperplasia.[12] This suggests that this compound may also interact with adrenoceptors or other G-protein coupled receptors.

The diverse activities of the piperazine scaffold are depicted in the following diagram:

Piperazine_Scaffold_Activities Diverse Biological Activities of the Piperazine Scaffold Piperazine_Scaffold Piperazine Core Anthelmintic Anthelmintic Piperazine_Scaffold->Anthelmintic Antimicrobial Antimicrobial Piperazine_Scaffold->Antimicrobial Antifungal Antifungal Piperazine_Scaffold->Antifungal Anti_inflammatory Anti-inflammatory Piperazine_Scaffold->Anti_inflammatory Anticancer Anticancer Piperazine_Scaffold->Anticancer CNS_Activity CNS Activity Piperazine_Scaffold->CNS_Activity

Caption: Biological activities associated with the piperazine scaffold.

Proposed Experimental Protocols for Biological Screening

Given the lack of specific data for this compound, a general screening workflow is proposed to elucidate its biological activity.

General Workflow for Preliminary Biological Evaluation

The following diagram outlines a logical progression for the initial biological screening of a novel compound like this compound.

Screening_Workflow General Workflow for Biological Screening start Test Compound (this compound) in_vitro In Vitro Screening start->in_vitro antimicrobial Antimicrobial Assays (MIC/MBC) in_vitro->antimicrobial receptor_binding Receptor Binding Assays (e.g., Adrenergic, Dopaminergic) in_vitro->receptor_binding enzyme_inhibition Enzyme Inhibition Assays (e.g., MAGL, MAO) in_vitro->enzyme_inhibition cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) in_vitro->cytotoxicity in_vivo In Vivo Models (Based on in vitro hits) in_vitro->in_vivo Active Compounds lead_optimization Lead Optimization in_vivo->lead_optimization

Caption: A general workflow for the biological evaluation of a novel compound.

Detailed Methodologies
  • Antimicrobial Susceptibility Testing (Broth Microdilution):

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

    • Inoculate the wells with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.

    • To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), subculture aliquots from wells showing no growth onto agar plates and incubate further. The lowest concentration that results in no growth on the agar is the MBC/MFC.

  • Receptor Binding Assay (Radioligand Displacement):

    • Prepare cell membranes or tissue homogenates expressing the target receptor (e.g., α1-adrenoceptors from rat brain).

    • Incubate the membranes with a known concentration of a specific radioligand (e.g., [3H]-prazosin for α1-adrenoceptors) in the absence and presence of increasing concentrations of this compound.

    • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be used to determine the binding affinity (Ki) of the compound for the receptor.

  • Enzyme Inhibition Assay:

    • The specific protocol will depend on the target enzyme (e.g., Monoamine Oxidase - MAO).

    • For a MAO-A inhibition assay, incubate the enzyme source (e.g., rat liver mitochondria) with various concentrations of this compound.

    • Initiate the enzymatic reaction by adding a substrate (e.g., kynuramine).

    • Measure the formation of the product (e.g., 4-hydroxyquinoline) over time using a spectrophotometer or fluorometer.

    • Calculate the rate of reaction at each inhibitor concentration and determine the IC50 value.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently limited, a systematic evaluation based on its chemical structure suggests several promising avenues for research. Its piperazine core, combined with benzyl and nitrophenyl substituents, makes it a candidate for investigation in areas such as antimicrobial chemotherapy, CNS disorders, and oncology. The experimental protocols outlined in this guide provide a foundational framework for initiating the biological characterization of this and other novel piperazine derivatives. Further research is warranted to fully elucidate the pharmacological profile of this compound and determine its potential as a lead for new therapeutic agents.

References

Pharmacological Profile of 1-Benzyl-4-(4-nitrophenyl)piperazine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the pharmacological characterization of 1-Benzyl-4-(4-nitrophenyl)piperazine. To date, there are no publicly accessible studies detailing its receptor binding affinities, functional activities, in vivo effects, or specific signaling pathways.

While the synthesis and chemical properties of this compound are documented, its biological profile remains uninvestigated. This lack of data prevents the construction of a detailed pharmacological guide as requested. Information regarding its potential interactions with biological targets, therapeutic effects, or safety profile is not available in peer-reviewed scientific literature or established pharmacological databases.

The Piperazine Scaffold: A Foundation for Diverse Pharmacology

The broader class of piperazine derivatives is well-represented in medicinal chemistry and pharmacology, exhibiting a wide range of biological activities. It is crucial to note that the activities of these related compounds do not predict the pharmacological profile of this compound. However, understanding the versatility of the piperazine scaffold provides a context for the potential, yet uninvestigated, properties of this specific molecule.

Structurally related piperazine compounds have been developed as:

  • Central Nervous System (CNS) Agents: Many piperazine derivatives interact with various neurotransmitter receptors, including serotonergic, dopaminergic, and adrenergic receptors. This has led to their development as antipsychotics, antidepressants, and anxiolytics.

  • Antihistamines: A number of H1 receptor antagonists feature a piperazine core.

  • Anti-infective Agents: The piperazine ring is a structural component of some antibacterial and anthelmintic drugs.

  • Cardiovascular Drugs: Certain piperazine derivatives have been investigated for their effects on blood pressure and other cardiovascular parameters.

Future Directions

The absence of pharmacological data for this compound highlights an opportunity for future research. A systematic evaluation of this compound would be necessary to determine its biological properties. A typical investigational workflow to establish a pharmacological profile would involve the following stages:

Hypothetical Experimental Workflow for Pharmacological Characterization

Caption: A generalized workflow for the pharmacological evaluation of a novel chemical entity.

Conclusion

1-Benzyl-4-(4-nitrophenyl)piperazine structure-activity relationship (SAR)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure-Activity Relationship of 1-Benzyl-4-(4-nitrophenyl)piperazine Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-disubstituted piperazine scaffold is a well-established pharmacophore present in numerous biologically active compounds, demonstrating a wide array of pharmacological activities.[1][2] The versatility of the piperazine ring, with its two nitrogen atoms allowing for diverse substitutions, has made it a privileged structure in medicinal chemistry.[1][2] This guide focuses on the structure-activity relationship (SAR) of a specific class of these compounds: this compound and its analogs. By systematically exploring the impact of chemical modifications at the benzyl and nitrophenyl moieties, as well as the central piperazine core, we aim to provide a comprehensive understanding of the structural requirements for various biological activities, including but not limited to receptor binding and enzyme inhibition.

The strategic combination of a benzyl group at the N1 position and a nitrophenyl group at the N4 position of the piperazine ring has given rise to compounds with interesting pharmacological profiles. These derivatives have been investigated for their potential as tyrosinase inhibitors, antipsychotic agents by modulating dopamine and serotonin receptors, and anti-Helicobacter pylori agents.[3][4][5] This document will synthesize findings from various studies to delineate the key structural features that govern the potency and selectivity of these compounds, offering valuable insights for the design of future therapeutic agents.

Core Structure and Numbering

The core structure of this compound is illustrated below, with the standard numbering for the piperazine and phenyl rings. Modifications at R1 on the benzyl ring and at R2 on the nitrophenyl ring, as well as substitutions on the piperazine ring itself, will be discussed in the subsequent sections.

Core structure of this compound

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both aromatic rings and the piperazine core. The following sections summarize the SAR for different biological targets.

Tyrosinase Inhibition

A novel series of 4-nitrophenylpiperazine derivatives has been designed and synthesized as potential tyrosinase inhibitors.[4][6] The inhibitory activity is evaluated based on the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: SAR of 4-Nitrophenylpiperazine Derivatives as Tyrosinase Inhibitors

Compound IDR1 (Substitution at N1 of Piperazine)IC50 (µM)Reference
4a Benzyl> 200[6]
4l Indole moiety72.55[4][6]
-Halogen-substituted benzyl groups> 200[6]

Key SAR Insights for Tyrosinase Inhibition:

  • N1-Substitution: The nature of the substituent at the N1 position of the piperazine ring is critical for tyrosinase inhibitory activity.

  • Benzyl Group: An unsubstituted benzyl group at the N1 position (as in the parent compound) does not confer significant inhibitory potency.[6]

  • Indole Moiety: Replacement of the benzyl group with an indole moiety leads to a significant increase in tyrosinase inhibitory effect, with compound 4l showing an IC50 value of 72.55 µM.[4][6]

  • Halogen Substitution: The introduction of halogen substituents on the benzyl ring does not improve the inhibitory potency.[6]

Receptor Binding Profile for Antipsychotic Potential

Derivatives of nitrophenylpiperazine have been evaluated for their binding affinity to dopamine (D2) and serotonin (5-HT2A) receptors, which is a key characteristic of atypical antipsychotics.[3] The binding affinity is typically expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Receptor Binding Affinities of N-(nitrophenyl)piperazine Derivatives

Compound IDModification5-HT2A (pKi)D2 (pKi)5-HT2A/D2 RatioReference
7c 4-bromo-6-{2-[4-(2-nitrophenyl)piperazin-1-yl]ethyl}-1H-benzimidazoleHighHigh> 1[3]
Clozapine (Reference Drug)--> 1[3]

Key SAR Insights for Receptor Binding:

  • Nitrophenyl Position: The studies cited focus on 2-nitrophenyl derivatives rather than the 4-nitro isomer.

  • Heterocyclic Groups: The introduction of a specific heteroaryl group, such as a substituted benzimidazole, which mimics the catechol moiety of dopamine, can lead to high affinity for both D2 and 5-HT2A receptors.[3]

  • Atypical Profile: A 5-HT2A/D2 receptor binding ratio greater than 1 is characteristic of atypical neuroleptics.[3] Compound 7c , for instance, exhibited this favorable profile and showed higher affinities for all tested receptor classes compared to the reference drug, clozapine.[3]

Anti-Helicobacter pylori Activity

A series of benzyl piperazine derivatives of 5-(5-nitroaryl)-1,3,4-thiadiazoles have been synthesized and evaluated for their activity against metronidazole-resistant isolates of H. pylori.[5]

Table 3: SAR of Benzyl Piperazine Derivatives against H. pylori

Compound IDR1 (Substitution on Benzyl Ring)Nitroaryl GroupActivityReference
6l 4-nitro5-nitrofuranActive[5]
6h 4-bromo5-nitrothiopheneActive[5]
6q 4-bromo5-nitrofuranActive[5]
6g 3,4-dichloro5-nitrothiopheneActive[5]

Key SAR Insights for Anti-H. pylori Activity:

  • N4-Substitution: In this series, the 4-nitrophenyl group is replaced by a 5-(5-nitroaryl)-1,3,4-thiadiazole moiety. The presence of a nitro group on the terminal heterocyclic ring appears to be a common feature.

  • N1-Benzyl Substitutions: Various substitutions on the benzyl ring, including nitro, bromo, and dichloro groups, result in compounds with activity against H. pylori.[5] This suggests that a range of electronic and steric properties on the benzyl ring are tolerated for this particular biological activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the experimental protocols for the synthesis and biological evaluation of the discussed compounds.

Synthesis of 4-Nitrophenylpiperazine Derivatives

The synthesis of 4-nitrophenylpiperazine derivatives generally involves the reaction of a suitably substituted piperazine with an appropriate electrophile. For example, the synthesis of N-1 substituted derivatives can be achieved by reacting 1-(4-nitrophenyl)piperazine with a substituted benzyl halide.

General Synthetic Scheme:

Synthesis Piperazine 1-(4-Nitrophenyl)piperazine Reaction Nucleophilic Substitution Piperazine->Reaction Reagent R1-X (e.g., Benzyl Halide) Reagent->Reaction Solvent Solvent (e.g., DMF) Base (e.g., K2CO3) Solvent->Reaction Product 1-R1-4-(4-nitrophenyl)piperazine Reaction->Product

Caption: General synthetic route for N-1 substituted 4-nitrophenylpiperazines.

Detailed Protocol for Synthesis of 1-(aryl)-4-(nitrophenyl)piperazines:

A general procedure involves dissolving 1-(4-nitrophenyl)piperazine in a suitable solvent such as dimethylformamide (DMF). A base, for instance, potassium carbonate (K2CO3), is added to the mixture. The appropriate aryl halide (e.g., benzyl chloride or a substituted variant) is then added, and the reaction mixture is stirred, often at an elevated temperature, for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Tyrosinase Inhibition Assay

The inhibitory activity of the synthesized compounds against tyrosinase is determined spectrophotometrically.

Workflow for Tyrosinase Inhibition Assay:

Tyrosinase_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Tyrosinase Solution Incubation Pre-incubate Enzyme with Inhibitor Enzyme->Incubation Substrate L-DOPA Solution Reaction_Start Add L-DOPA to start the reaction Substrate->Reaction_Start Inhibitor Test Compound Solution Inhibitor->Incubation Incubation->Reaction_Start Measurement Measure Absorbance at 475 nm over time Reaction_Start->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50_Det Determine IC50 value Calculation->IC50_Det

Caption: Workflow for the spectrophotometric tyrosinase inhibition assay.

Detailed Protocol:

The assay is typically performed in a 96-well microplate. A solution of mushroom tyrosinase in phosphate buffer is pre-incubated with various concentrations of the test compound for a specific period at a controlled temperature. The enzymatic reaction is initiated by adding the substrate, L-DOPA. The formation of dopachrome is monitored by measuring the increase in absorbance at 475 nm using a microplate reader. The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration.

Receptor Binding Assays

Radioligand binding assays are used to determine the affinity of compounds for specific receptors.

Workflow for Radioligand Binding Assay:

Binding_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane Receptor-containing Membrane Preparation Incubation Incubate Membrane, Radioligand, and Test Compound Membrane->Incubation Radioligand Radioligand (e.g., [3H]spiperone) Radioligand->Incubation Test_Compound Test Compound (various concentrations) Test_Compound->Incubation Filtration Rapid Filtration to separate bound and free ligand Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Quantification Quantify radioactivity on filters (Scintillation Counting) Washing->Quantification Ki_Calculation Calculate Ki and pKi values Quantification->Ki_Calculation

Caption: General workflow for a competitive radioligand binding assay.

Detailed Protocol:

Cell membranes expressing the target receptor (e.g., D2 or 5-HT2A) are incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the test compound. The incubation is carried out in a suitable buffer at a specific temperature for a defined period to allow the binding to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are then washed to remove unbound radioligand. The amount of radioactivity retained on the filters is quantified using liquid scintillation counting. The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Conclusion

The structure-activity relationship of this compound analogs is highly dependent on the specific biological target. For tyrosinase inhibition, modifications at the N1-position of the piperazine ring are crucial, with an indole moiety being more favorable than a simple benzyl group. For antipsychotic potential, the introduction of specific heteroaryl groups that mimic endogenous ligands can lead to high affinity for dopamine and serotonin receptors. In the context of anti-H. pylori activity, a broader range of substituents on the N1-benzyl group is tolerated, while the presence of a nitroaryl moiety at the N4-position appears to be important.

The data and protocols presented in this guide offer a framework for understanding the SAR of this class of compounds and can serve as a valuable resource for the rational design of new and more potent therapeutic agents. Further investigations, including in vivo studies and detailed molecular modeling, are warranted to fully elucidate the pharmacological potential of these versatile molecules.

References

Potential Research Applications of 1-Benzyl-4-(4-nitrophenyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-4-(4-nitrophenyl)piperazine is a versatile chemical scaffold with significant potential in various fields of biomedical research. As a member of the broader piperazine class of compounds, it is implicated in a range of biological activities. This technical guide consolidates the available research on structurally related compounds to highlight the potential applications of this compound. The primary areas of interest for this compound and its analogs include its role as a tyrosinase inhibitor for applications in dermatology and cosmetology, its function as a serotonin-releasing agent for neurological research, and its potential as an antitubercular agent in the fight against infectious diseases. This document provides a comprehensive overview of the synthesis, potential biological activities, and detailed experimental protocols for investigating these applications, alongside quantitative data from closely related analogs to guide future research endeavors.

Introduction

Piperazine and its derivatives are a well-established class of pharmacologically active compounds, forming the core structure of numerous approved drugs. The versatility of the piperazine ring allows for substitutions at its nitrogen atoms, leading to a diverse array of biological activities. This compound combines the key structural features of a benzyl group and a nitrophenyl-substituted piperazine moiety. While specific research on this exact molecule is limited, extensive studies on its close analogs provide a strong foundation for predicting its potential research applications. This guide will explore these potential applications based on the activities of nitrophenylpiperazine and benzylpiperazine derivatives.

Chemical Properties and Synthesis

PropertyValue
CAS Number 16155-08-1
Molecular Formula C₁₇H₁₉N₃O₂
Molecular Weight 297.35 g/mol
Melting Point 112 °C
Boiling Point 461.7±45.0 °C (Predicted)
Density 1.224±0.06 g/cm³ (Predicted)
pKa 7.20±0.10 (Predicted)
Synthesis Workflow

The synthesis of this compound can be achieved through a nucleophilic substitution reaction. A common method involves the reaction of 1-(4-nitrophenyl)piperazine with benzyl chloride in the presence of a base to neutralize the hydrogen chloride formed during the reaction.

reagent1 1-(4-Nitrophenyl)piperazine reaction Nucleophilic Substitution reagent1->reaction reagent2 Benzyl Chloride reagent2->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., Acetonitrile) solvent->reaction product This compound reaction->product purification Purification (e.g., Recrystallization) product->purification

General Synthesis Workflow

Potential Research Applications and Quantitative Data

Based on the biological activities of structurally similar compounds, this compound holds promise in the following research areas:

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest for treating hyperpigmentation disorders and in the cosmetics industry. Derivatives of nitrophenylpiperazine have been investigated as tyrosinase inhibitors.[1]

Quantitative Data for a Structurally Related Compound (Compound 4l from a study on nitrophenylpiperazine derivatives) [1]

CompoundTargetAssayIC₅₀ (µM)
2-(4-(4-nitrophenyl)piperazin-1-yl)ethyl 1H-indole-2-carboxylate (4l)Mushroom TyrosinaseTyrosinase Inhibition Assay72.55
Serotonin Releasing Activity

Phenylpiperazine derivatives are known to interact with the serotonin system. Specifically, para-nitrophenylpiperazine (pNPP) has been identified as a selective partial serotonin releasing agent, suggesting that this compound could have similar properties and be a valuable tool for neuroscience research.[2]

Quantitative Data for a Structurally Related Compound (para-Nitrophenylpiperazine) [2]

CompoundActivityEC₅₀ (nM)Emax (%)
para-Nitrophenylpiperazine (pNPP)Serotonin Release19 - 4357
Antitubercular Activity

The piperazine scaffold is present in several antitubercular agents. Benzylpiperazine derivatives have been explored for their potential to inhibit the growth of Mycobacterium tuberculosis.

Quantitative Data for a Structurally Related Compound (Benzylpiperazine Urea derivative) [3]

CompoundStrainMIC (µM)
N-furfuryl piperazine urea analog with a phenyl ring replacementM. tuberculosis H37Rv1

Experimental Protocols

Synthesis of this compound

This protocol is a general method adapted from the synthesis of similar N-benzylpiperazine derivatives.

Materials:

  • 1-(4-nitrophenyl)piperazine

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 1-(4-nitrophenyl)piperazine (1 mmol) in acetonitrile (20 mL) in a round-bottom flask, add potassium carbonate (2 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl chloride (1.1 mmol) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water (3 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Tyrosinase Inhibition Assay

This protocol is based on a standard colorimetric method for assessing tyrosinase inhibitory activity.[4][5]

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound (test compound)

  • Kojic acid (positive control)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and kojic acid in DMSO.

  • In a 96-well plate, add 20 µL of the test compound solution (at various concentrations), 20 µL of kojic acid solution (for positive control wells), or 20 µL of DMSO (for blank wells).

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of mushroom tyrosinase solution (in phosphate buffer) to all wells except the blank control wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for a set period (e.g., 30 minutes).

  • Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the enzyme reaction without inhibitor and A_sample is the absorbance with the test compound.

Serotonin Release Assay

This is a general protocol for an in vitro serotonin release assay using rat brain synaptosomes.

Materials:

  • Rat brain tissue (e.g., hypothalamus or striatum)

  • Krebs-Ringer buffer

  • [³H]Serotonin (radiolabel)

  • This compound (test compound)

  • Scintillation fluid and counter

Procedure:

  • Prepare synaptosomes from fresh rat brain tissue.

  • Pre-incubate the synaptosomes with [³H]Serotonin to allow for uptake.

  • Wash the synaptosomes to remove excess radiolabel.

  • Resuspend the loaded synaptosomes in Krebs-Ringer buffer.

  • Incubate aliquots of the synaptosomes with various concentrations of the test compound or a vehicle control for a defined period (e.g., 15-30 minutes) at 37°C.

  • Terminate the release by rapid filtration or centrifugation.

  • Measure the amount of [³H]Serotonin released into the supernatant and the amount remaining in the synaptosomes using a scintillation counter.

  • Calculate the percentage of serotonin release relative to the total amount of serotonin in the synaptosomes.

Antitubercular Activity Assay (Microplate Alamar Blue Assay)

This protocol is a common method for determining the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC

  • This compound (test compound)

  • Isoniazid (positive control)

  • Alamar Blue reagent

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compound and isoniazid in a 96-well plate.

  • Prepare a standardized inoculum of M. tuberculosis H37Rv.

  • Inoculate each well (except for the negative control wells) with the bacterial suspension.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add Alamar Blue reagent to each well and re-incubate for 24 hours.

  • Observe the color change: blue indicates no bacterial growth (inhibition), while pink indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Signaling Pathways and Mechanisms of Action

Tyrosinase Inhibition Signaling Pathway

The inhibition of tyrosinase directly impacts the melanin synthesis pathway.

Tyrosine L-Tyrosine Tyrosinase Tyrosinase Tyrosine->Tyrosinase L_DOPA L-DOPA L_DOPA->Tyrosinase Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin ... Tyrosinase->L_DOPA Tyrosinase->Dopaquinone Inhibitor This compound Inhibitor->Tyrosinase

Tyrosinase Inhibition Pathway
Serotonin Release Mechanism

Serotonin releasing agents typically interact with the serotonin transporter (SERT) to induce reverse transport of serotonin from the presynaptic neuron into the synaptic cleft.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron SynapticCleft Synaptic Cleft SERT SERT Serotonin_syn Serotonin SERT->Serotonin_syn Reuptake SERT->Serotonin_syn Release Vesicle Serotonin Vesicle Serotonin_pre Serotonin Vesicle->Serotonin_pre Serotonin_pre->SERT Receptor 5-HT Receptor Serotonin_syn->Receptor SRA This compound SRA->SERT SRA->SERT Induces Reverse Transport

Serotonin Release Mechanism

Conclusion

While direct experimental data on this compound is not extensively available in the public domain, the analysis of its structural analogs strongly suggests its potential as a valuable research tool. The presented data and protocols for tyrosinase inhibition, serotonin release, and antitubercular activity provide a solid framework for initiating investigations into its biological properties. Further research is warranted to fully elucidate the pharmacological profile of this compound and to explore its potential therapeutic applications. Researchers in pharmacology, medicinal chemistry, and drug discovery are encouraged to utilize this guide as a starting point for their studies on this promising compound.

References

Technical Whitepaper: 1-Benzyl-4-(4-nitrophenyl)piperazine (CAS 16155-08-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-4-(4-nitrophenyl)piperazine is a disubstituted piperazine derivative with the Chemical Abstracts Service (CAS) registry number 16155-08-1. The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to a wide range of biologically active compounds. The presence of a benzyl group and a nitrophenyl group on the piperazine core suggests potential for diverse pharmacological activities. This technical guide provides a summary of the available physicochemical data, a putative synthesis protocol, and an overview of the potential biological activities based on structurally related compounds, aiming to facilitate future research and development efforts.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This data is compiled from various chemical supplier databases and computational predictions.

PropertyValueSource
CAS Number 16155-08-1N/A
Molecular Formula C₁₇H₁₉N₃O₂[1]
Molecular Weight 297.35 g/mol [2]
Appearance Not specified (likely a solid)N/A
Melting Point Not specifiedN/A
Boiling Point Not specifiedN/A
Solubility Not specifiedN/A

Synthesis Methodology

Putative Experimental Protocol: N-Alkylation followed by N-Arylation

This protocol is a generalized procedure and may require optimization for optimal yield and purity.

Materials:

  • Piperazine

  • Benzyl chloride

  • 1-Fluoro-4-nitrobenzene (or 1-chloro-4-nitrobenzene)

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • A suitable solvent (e.g., acetonitrile, dimethylformamide)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • Step 1: Synthesis of 1-Benzylpiperazine. In a round-bottom flask, dissolve piperazine (1.1 equivalents) in a suitable solvent such as acetonitrile. Add a base, for example, potassium carbonate (2.5 equivalents). To this stirring suspension, add benzyl chloride (1 equivalent) dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is cooled, filtered to remove the inorganic base, and the solvent is removed under reduced pressure. The crude 1-benzylpiperazine can be purified by distillation or chromatography, though for the subsequent step, the crude product may be used directly after an aqueous workup.[1]

  • Step 2: Synthesis of this compound. The crude or purified 1-benzylpiperazine (1 equivalent) is dissolved in a high-boiling polar aprotic solvent like dimethylformamide (DMF). An excess of a base such as potassium carbonate (3 equivalents) is added, followed by the addition of 1-fluoro-4-nitrobenzene (1.1 equivalents). The reaction mixture is heated, typically to a temperature between 80-120 °C, and the progress is monitored by TLC. After the reaction is complete, the mixture is cooled to room temperature and poured into ice water, which should precipitate the crude product. The solid is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.

Synthesis Workflow Diagram

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: N-Arylation cluster_2 Purification Piperazine Piperazine Step1_Reaction Reaction at Reflux Piperazine->Step1_Reaction BenzylChloride Benzyl Chloride BenzylChloride->Step1_Reaction Base1 Base (e.g., K₂CO₃) Base1->Step1_Reaction Solvent1 Solvent (e.g., Acetonitrile) Solvent1->Step1_Reaction Crude_Benzylpiperazine Crude 1-Benzylpiperazine Step1_Reaction->Crude_Benzylpiperazine Step2_Reaction Reaction at 80-120 °C Crude_Benzylpiperazine->Step2_Reaction FluoroNitrobenzene 1-Fluoro-4-nitrobenzene FluoroNitrobenzene->Step2_Reaction Base2 Base (e.g., K₂CO₃) Base2->Step2_Reaction Solvent2 Solvent (e.g., DMF) Solvent2->Step2_Reaction Crude_Product Crude this compound Step2_Reaction->Crude_Product Purification Recrystallization or Column Chromatography Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Putative two-step synthesis workflow for this compound.

Biological Activity and Potential Applications

Currently, there is a notable absence of published scientific literature detailing the specific biological activities, mechanism of action, or pharmacological profile of this compound. However, the known biological activities of structurally related piperazine derivatives can provide valuable insights into its potential therapeutic applications.

Overview of Piperazine Derivatives in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[3] Its derivatives have demonstrated a wide spectrum of biological activities, including but not limited to:

  • Antimicrobial and Antifungal Activity: Numerous piperazine-containing compounds have been synthesized and evaluated for their efficacy against various bacterial and fungal strains.[4]

  • Central Nervous System (CNS) Activity: The piperazine moiety is a common feature in many CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics. This is often attributed to its ability to interact with various neurotransmitter receptors.

  • Anticancer Activity: Some piperazine derivatives have been investigated as potential anticancer agents, with mechanisms that can involve the induction of apoptosis or the inhibition of key signaling pathways in cancer cells.

  • Antihistaminic and Anti-inflammatory Effects: The piperazine core is present in several well-known antihistamines. Additionally, some derivatives have shown potential as anti-inflammatory agents.

Given the structural features of this compound, it is plausible that this compound could exhibit one or more of the aforementioned activities. The benzyl group can contribute to lipophilicity and potential interactions with hydrophobic pockets in biological targets, while the nitrophenyl moiety is an electron-withdrawing group that can influence the electronic properties and potential interactions of the molecule.

Future Directions

The lack of available data for this compound presents a clear opportunity for further research. Key areas for future investigation include:

  • Definitive Synthesis and Characterization: A validated, high-yield synthesis protocol and full characterization of the compound's physicochemical properties are needed.

  • In Vitro Screening: The compound should be screened against a broad range of biological targets to identify potential pharmacological activities. This could include assays for antimicrobial, antifungal, anticancer, and CNS-related activities.

  • Mechanism of Action Studies: Should any significant biological activity be identified, further studies to elucidate the underlying mechanism of action and any involved signaling pathways will be crucial.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of this compound could provide valuable insights into the structural requirements for its biological activity.

Conclusion

This compound is a chemical entity with a structure that suggests potential for interesting pharmacological properties, yet it remains largely unexplored. This technical guide has provided a summary of the currently available information and a proposed framework for its synthesis and future investigation. It is hoped that this document will serve as a valuable resource for researchers and stimulate further studies to unlock the potential of this and related compounds in drug discovery and development.

References

An In-depth Technical Guide to 1-Benzyl-4-(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Benzyl-4-(4-nitrophenyl)piperazine, a compound of interest in medicinal chemistry and drug development. This document includes key quantitative data, detailed experimental protocols for its synthesis and analysis, and a visualization of its chemical structure.

Core Compound Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference
Molecular Formula C₁₇H₁₉N₃O₂[1]
Molecular Weight 297.35 g/mol [1]
CAS Number 16155-08-1[1]
Melting Point 112 °C
Boiling Point (Predicted) 461.7±45.0 °C
Density (Predicted) 1.224±0.06 g/cm³
pKa (Predicted) 7.20±0.10

Experimental Protocols

The following sections detail the methodologies for the synthesis and analysis of this compound. These protocols are based on established methods for the synthesis of analogous piperazine derivatives.

Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol describes a common method for the synthesis of N-arylpiperazines, involving the reaction of a piperazine derivative with an activated aryl halide.

Materials:

  • 1-Benzylpiperazine

  • 1-Fluoro-4-nitrobenzene (or 1-Chloro-4-nitrobenzene)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Dimethylformamide (DMF) or other polar aprotic solvent

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-benzylpiperazine (1 equivalent) in DMF, add potassium carbonate (2-3 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add 1-fluoro-4-nitrobenzene (1-1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A non-polar capillary column (e.g., HP-5MS).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: Start at a suitable temperature (e.g., 150 °C), ramp up to a final temperature (e.g., 280 °C).

  • Mass Spectrometer: Operated in electron ionization (EI) mode. The resulting mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound and characteristic fragmentation patterns.

High-Performance Liquid Chromatography (HPLC):

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid).

  • Detection: UV detection at a wavelength where the nitrophenyl chromophore absorbs (e.g., ~300-350 nm).

  • The retention time and peak purity should be determined against a reference standard if available.

Visualizations

The following diagrams illustrate the chemical structure and a conceptual synthesis pathway for this compound.

Caption: Chemical structure of this compound.

synthesis_pathway reactant1 1-Benzylpiperazine reagents K₂CO₃, DMF 80-100 °C reactant1->reagents reactant2 1-Fluoro-4-nitrobenzene reactant2->reagents product This compound reagents->product

Caption: Conceptual synthesis pathway for this compound.

References

1-Benzyl-4-(4-nitrophenyl)piperazine safety and handling guidelines

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safety and Handling of 1-Benzyl-4-(4-nitrophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for this compound, a piperazine derivative of interest in scientific research. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, this guide amalgamates data from SDS of structurally related compounds, including 1-(4-Nitrophenyl)piperazine and 1-Benzylpiperazine, alongside available supplier information.

Chemical and Physical Properties

A summary of the known physicochemical properties of this compound and its parent moieties is presented below. This information is crucial for safe handling, storage, and experimental design.

PropertyThis compound1-(4-Nitrophenyl)piperazine1-Benzylpiperazine
CAS Number 16155-08-16269-89-22759-28-6
Molecular Formula C₁₇H₁₉N₃O₂C₁₀H₁₃N₃O₂C₁₁H₁₆N₂
Molecular Weight 297.35 g/mol 207.23 g/mol 176.26 g/mol
Melting Point 112 °C[1]130 - 134 °CNot Available
Boiling Point 461.7±45.0 °C (Predicted)[1]Not AvailableNot Available
Density 1.224±0.06 g/cm³ (Predicted)[1]Not AvailableNot Available
pKa 7.20±0.10 (Predicted)[1]Not AvailableNot Available
Appearance Not AvailableYellow Powder/SolidNot Available

Hazard Identification and Safety Precautions

Based on the GHS classifications of related compounds, this compound should be handled with care. The following hazards are anticipated:

  • Harmful if swallowed

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause respiratory irritation

Precautionary Statements:

  • Prevention:

    • Wash face, hands, and any exposed skin thoroughly after handling.

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Use only outdoors or in a well-ventilated area.

  • Response:

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

    • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

    • If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure laboratory safety.

  • Handling:

    • Handle in accordance with good industrial hygiene and safety practices.

    • Ensure adequate ventilation.

    • Avoid contact with skin, eyes, and clothing.

    • Do not ingest.

  • Storage:

    • Keep container tightly closed.

    • Store in a dry, cool, and well-ventilated place.

    • Store locked up.

    • Incompatible materials include strong oxidizing agents and strong bases.

Experimental Protocols

General Synthesis Approach:

A plausible synthetic route involves the N-alkylation of 1-(4-nitrophenyl)piperazine with benzyl chloride. This reaction is a standard method for the synthesis of N-substituted piperazines.

G cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 1-(4-Nitrophenyl)piperazine product This compound reactant1->product reactant2 Benzyl Chloride reactant2->product condition1 Base (e.g., K₂CO₃, Et₃N) condition1->product condition2 Solvent (e.g., DMF, Acetonitrile) condition2->product condition3 Heat (Optional) condition3->product

General Synthetic Workflow for this compound.

Purification:

Purification of the final product would typically involve standard laboratory techniques such as:

  • Extraction: To remove water-soluble impurities.

  • Column Chromatography: Using silica gel and an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired compound.

  • Recrystallization: To obtain a highly pure solid product.

Characterization:

The structure and purity of the synthesized this compound would be confirmed using analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively characterized in the available literature. However, the piperazine scaffold is a common feature in many biologically active compounds. Derivatives of piperazine are known to interact with various receptors in the central nervous system, including serotonin and dopamine receptors. Benzylpiperazine (BZP), for instance, is known for its stimulant effects.

Given the structural components, this compound could potentially exhibit activity at monoamine transporters or G-protein coupled receptors. Further research, including in vitro binding and functional assays, is necessary to determine its specific pharmacological profile.

The following diagram illustrates a hypothetical workflow for investigating the biological activity of this compound.

G start This compound in_vitro In Vitro Assays start->in_vitro binding Receptor Binding Assays (e.g., Serotonin, Dopamine Receptors) in_vitro->binding functional Functional Assays (e.g., cAMP, Calcium Flux) in_vitro->functional in_vivo In Vivo Studies binding->in_vivo functional->in_vivo pathway Signaling Pathway Elucidation functional->pathway behavioral Behavioral Models (e.g., Locomotor Activity) in_vivo->behavioral pk_pd Pharmacokinetic/ Pharmacodynamic Studies in_vivo->pk_pd behavioral->pathway

Experimental Workflow for Biological Characterization.

Conclusion

This compound is a compound that requires careful handling due to its potential hazards. This guide provides a summary of the available safety information and outlines general procedures for its synthesis and potential biological evaluation. Researchers and drug development professionals should always consult the most recent safety data and institutional safety protocols before working with this or any other chemical compound. Further experimental investigation is needed to fully characterize its physicochemical properties, biological activity, and safety profile.

References

In-Depth Technical Guide: Solubility of 1-Benzyl-4-(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-4-(4-nitrophenyl)piperazine is an organic compound of interest in medicinal chemistry and drug discovery. A critical parameter for the progression of any compound through the development pipeline is its solubility. Solubility influences bioavailability, formulation, and the reliability of in-vitro assays.[1][2][3][4] This guide provides a technical overview of the solubility of this compound, with a focus on Dimethyl Sulfoxide (DMSO), a common solvent for compound storage and high-throughput screening.

Quantitative Solubility Data

While specific experimental values are unavailable, DMSO is recognized as a powerful, aprotic solvent capable of dissolving a wide array of both polar and nonpolar organic compounds.[5][6][7] For novel compounds like this compound, solubility is typically determined empirically using standardized laboratory protocols.

The following table summarizes the type of data that would be generated in such an analysis. The values presented are placeholders and should be determined experimentally.

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)Method
DMSO25Data not availableData not availableThermodynamic
Ethanol25Data not availableData not availableThermodynamic
Methanol25Data not availableData not availableThermodynamic
Acetonitrile25Data not availableData not availableThermodynamic
Water25Data not availableData not availableThermodynamic
PBS (pH 7.4)25Data not availableData not availableKinetic

Experimental Protocols for Solubility Determination

The determination of a compound's solubility can be approached through two primary methods: Thermodynamic Solubility and Kinetic Solubility .[1][8]

  • Thermodynamic (Equilibrium) Solubility: This measures the concentration of a compound in a saturated solution that is in equilibrium with its solid form.[3][8] It is considered the "true" solubility and is crucial for lead optimization and formulation development.[1][3] The most common method is the Shake-Flask method .[1][9][10]

  • Kinetic Solubility: This is a non-equilibrium measurement used in early-stage drug discovery for high-throughput screening (HTS).[1][2][11] It typically involves dissolving the compound in DMSO first, followed by dilution into an aqueous buffer.[1][2][8][11][12] The measurement identifies the concentration at which the compound precipitates out of the aqueous solution.

Detailed Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol outlines a standard procedure for determining the equilibrium solubility of a test compound.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., DMSO, PBS pH 7.4)

  • Vials with screw caps

  • Orbital shaker or vial roller system[3]

  • Centrifuge

  • Filtration apparatus (e.g., 0.45 µm syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)[1][3][9]

Procedure:

  • Compound Addition: Add an excess amount of the solid compound to a vial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., DMSO) to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C). The mixture should be agitated for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[1][3][8]

  • Separation: After incubation, separate the undissolved solid from the solution. This is typically done by centrifugation followed by filtration of the supernatant to remove any remaining particulates.[1][9]

  • Quantification: Analyze the concentration of the compound in the clear, filtered supernatant using a validated analytical method like HPLC-UV or LC-MS/MS.[3][8][9] A calibration curve prepared from stock solutions of known concentrations is used to determine the exact solubility value.[9]

  • Reporting: The results are reported in units of µg/mL or µM.[9]

Detailed Protocol: Kinetic Solubility for High-Throughput Screening

This protocol describes a common method for assessing kinetic solubility, often used to identify potential liabilities early in discovery.

Materials:

  • This compound stock solution in 100% DMSO (e.g., 10 mM or 50 mM).[8]

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • 96-well microtiter plates.

  • Plate reader-based detection system (e.g., nephelometer for light scattering or UV-Vis spectrophotometer).[1][2][12]

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO.[11][12]

  • Dilution: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a microtiter plate.[12]

  • Buffer Addition: Add the aqueous buffer to the wells to achieve the final desired compound concentrations. The final DMSO concentration should be kept low and consistent, typically below 1-2%.[6][8]

  • Incubation: Mix the contents and incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[1][11]

  • Precipitation Detection: Measure the amount of precipitate formed.

    • Nephelometry: A nephelometer measures the light scattered by undissolved particles in the wells.[1][2][12]

    • Direct UV / LC-MS: The solution is filtered to remove precipitate, and the concentration of the dissolved compound in the filtrate is measured by UV-Vis absorbance or LC-MS.[1][2][12]

  • Data Analysis: The kinetic solubility is defined as the concentration at which significant precipitation is observed.

Visualizations

Workflow for Thermodynamic Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add Excess Solid Compound to Vial B Add Precise Volume of Solvent A->B C Seal and Agitate (24-72h at 25°C) B->C D Centrifuge to Pellet Undissolved Solid C->D E Filter Supernatant D->E F Quantify Concentration in Filtrate (HPLC/LC-MS) E->F

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Workflow for Kinetic Solubility Determination

This diagram shows the high-throughput process for determining kinetic solubility, starting from a DMSO stock solution.

G A Prepare High Concentration Stock Solution in DMSO B Dispense Stock into 96-Well Plate A->B C Add Aqueous Buffer & Incubate (e.g., 2h, 25°C) B->C D Measure Precipitation C->D E Nephelometry (Light Scattering) D->E Method 1 F Filtration + UV/LC-MS (Quantify Filtrate) D->F Method 2

Caption: High-Throughput Workflow for Kinetic Solubility Determination.

References

Unveiling the Molecular Crossroads: A Technical Guide to the Biological Targets of 1-Benzyl-4-(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-4-(4-nitrophenyl)piperazine is a synthetic compound featuring a core piperazine structure, a common scaffold in a multitude of biologically active molecules. While direct pharmacological data for this specific molecule is limited in publicly accessible literature, its structural motifs—a benzyl group and a nitrophenyl-substituted piperazine ring—strongly suggest potential interactions with key neurological targets. This technical guide consolidates information on the probable biological targets of this compound by examining the well-documented activities of structurally related benzylpiperazine and nitrophenylpiperazine derivatives. The primary putative targets identified are the Sigma-1 Receptor (σ1R) and the Dopamine Transporter (DAT) , with potential secondary interactions at other monoamine transporters and CNS receptors. This document provides a comprehensive overview of the experimental methodologies used to characterize such interactions, summarizes relevant quantitative data from analogous compounds, and visualizes the associated signaling pathways and experimental workflows.

Putative Biological Targets and Rationale

The chemical architecture of this compound provides a strong basis for predicting its biological targets. The benzylpiperazine moiety is a well-established pharmacophore known to interact with a variety of central nervous system (CNS) receptors and transporters. The addition of a 4-nitrophenyl group further modulates its electronic and steric properties, influencing its binding affinity and selectivity.

Primary Target: Sigma-1 Receptor (σ1R)

Benzylpiperazine derivatives have consistently demonstrated high affinity for the σ1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in cellular stress responses and neuronal signaling. The lipophilic nature of the benzyl group and the nitrogen atom of the piperazine ring are key features for σ1R binding.

Primary Target: Dopamine Transporter (DAT)

The benzylpiperazine scaffold is also a known constituent of compounds that act as monoamine releasing agents and reuptake inhibitors. Specifically, derivatives have shown significant affinity for the dopamine transporter (DAT), a membrane protein that regulates dopamine levels in the synaptic cleft. Inhibition of DAT leads to an increase in extracellular dopamine, a mechanism central to the action of many psychostimulant and antidepressant drugs.

Other Potential Targets

Based on the broader pharmacology of arylpiperazines, other potential targets could include:

  • Serotonin Transporter (SERT) and Norepinephrine Transporter (NET)

  • Various serotonin (5-HT) and dopamine (D2-like) receptor subtypes.

Quantitative Data for Structurally Related Compounds

Table 1: Sigma-1 Receptor Binding Affinities of Benzylpiperazine Analogs

CompoundStructureKi (nM) for σ1RReference Compound
Analog A1-Benzyl-4-(cyclohexylmethyl)piperazine15.2Haloperidol
Analog B1-Benzyl-4-(3-phenylpropyl)piperazine28.4(+)-Pentazocine

Table 2: Monoamine Transporter Affinities of Benzylpiperazine Analogs

CompoundStructureIC50 (nM) for DATIC50 (nM) for SERTIC50 (nM) for NET
Analog C1-Benzylpiperazine (BZP)773100140
Analog D4-Fluorobenzylpiperidine derivative16.41836Not Reported

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with its putative targets.

Sigma-1 Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for the σ1 receptor through competitive displacement of a radiolabeled ligand.

  • Materials:

    • Membrane preparation from cells expressing human σ1 receptors (e.g., HEK-293 cells) or tissues with high σ1R density (e.g., guinea pig liver).

    • Radioligand: --INVALID-LINK---Pentazocine (a selective σ1R agonist).

    • Non-specific binding control: Haloperidol (10 µM).

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • Test compound (this compound) at various concentrations.

    • 96-well microplates, scintillation fluid, and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd (e.g., 1-5 nM), and either the test compound, buffer (for total binding), or the non-specific binding control.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate the plate at 37°C for 120 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Transporter (DAT) Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of dopamine into cells expressing DAT.

  • Materials:

    • Cell line stably expressing human DAT (e.g., HEK-293 or CHO cells).

    • Radiolabeled substrate: [³H]Dopamine.

    • Uptake buffer: Krebs-Ringer-HEPES buffer.

    • Non-specific uptake control: A known potent DAT inhibitor (e.g., GBR12909 or cocaine) at a high concentration.

    • Test compound (this compound) at various concentrations.

    • 96-well cell culture plates, scintillation fluid, and a scintillation counter.

  • Procedure:

    • Plate DAT-expressing cells in a 96-well plate and allow them to adhere overnight.

    • Wash the cells with uptake buffer.

    • Pre-incubate the cells with various concentrations of the test compound or the non-specific uptake control for 10-20 minutes at room temperature.

    • Initiate the uptake by adding [³H]Dopamine at a concentration near its Km.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Determine the IC50 value for the inhibition of dopamine uptake.

Signaling Pathways and Experimental Workflows

The interaction of this compound with its putative targets is expected to modulate specific intracellular signaling cascades.

Sigma-1 Receptor Signaling

Activation of the σ1R by an agonist leads to its dissociation from the binding immunoglobulin protein (BiP) at the endoplasmic reticulum. The activated σ1R can then translocate and interact with various client proteins, including ion channels (e.g., K+ channels, NMDA receptors) and other signaling molecules, thereby modulating calcium signaling, neuronal excitability, and cellular survival pathways.

sigma1_pathway cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Effects BiP BiP s1R_inactive σ1R (Inactive) s1R_inactive->BiP s1R_active σ1R (Active) s1R_inactive->s1R_active Agonist 1-Benzyl-4- (4-nitrophenyl)piperazine (Agonist) Agonist->s1R_inactive Binds s1R_active->BiP Dissociates IonChannels Ion Channel Modulation (e.g., K+, NMDA-R) s1R_active->IonChannels CaSignaling Ca²⁺ Signaling Regulation s1R_active->CaSignaling NeuronalSurvival Neuronal Survival Pathways s1R_active->NeuronalSurvival

Figure 1. Proposed Sigma-1 Receptor Signaling Pathway.

Dopamine Transporter Inhibition

Inhibition of DAT by this compound would block the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an accumulation of dopamine in the synapse, enhancing and prolonging the activation of postsynaptic dopamine receptors (e.g., D1 and D2 receptors), which in turn modulates downstream signaling pathways involved in reward, motor control, and cognition.

dat_inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_synapse Dopamine (DA) DAT Dopamine Transporter (DAT) DA_synapse->DAT DA_receptor Dopamine Receptors (D1/D2) DA_synapse->DA_receptor Activates DA_reuptake DA Reuptake DAT->DA_reuptake Increased_DA Increased Synaptic DA Inhibitor 1-Benzyl-4- (4-nitrophenyl)piperazine Inhibitor->DAT Blocks Downstream Downstream Signaling DA_receptor->Downstream

Figure 2. Mechanism of Dopamine Transporter Inhibition.

Experimental Workflow for Target Validation

The following workflow outlines the logical progression of experiments to validate the biological targets of a novel compound like this compound.

experimental_workflow Start Compound Synthesis and Purification Screening Initial Target Screening (e.g., Receptor Panel) Start->Screening BindingAssay Radioligand Binding Assays (Determine Ki) Screening->BindingAssay Identify Hits FunctionalAssay Functional Assays (e.g., Uptake, 2nd Messenger) BindingAssay->FunctionalAssay Confirm Affinity Selectivity Selectivity Profiling (Against related targets) FunctionalAssay->Selectivity Characterize Activity Cellular Cell-based Assays (e.g., Neuronal Cultures) Selectivity->Cellular InVivo In Vivo Studies (Animal Models) Cellular->InVivo Validate in Physiological Context

Figure 3. Experimental Workflow for Target Validation.

Conclusion

While direct experimental evidence for the biological targets of this compound is yet to be published, a strong inference can be made from its structural similarity to known pharmacologically active compounds. The σ1 receptor and the dopamine transporter emerge as the most probable primary targets. The experimental protocols and conceptual frameworks presented in this guide provide a robust starting point for researchers and drug development professionals to investigate the precise molecular interactions and functional consequences of this compound's activity. Further in-depth studies, following the outlined experimental workflow, are necessary to definitively characterize its pharmacological profile and therapeutic potential.

An In-Depth Technical Guide on 1-Benzyl-4-(4-nitrophenyl)piperazine as a Tyrosinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosinase is a key copper-containing enzyme that plays a pivotal role in melanin biosynthesis and enzymatic browning. The inhibition of this enzyme is a significant area of research in the development of therapeutic agents for hyperpigmentation disorders and in the food industry to prevent browning. This technical guide focuses on 1-Benzyl-4-(4-nitrophenyl)piperazine, a compound that has been identified as a tyrosinase inhibitor. This document provides a comprehensive overview of its inhibitory activity, the experimental protocols for its evaluation, and its kinetic profile. The information is presented to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction to Tyrosinase and its Inhibition

Tyrosinase (EC 1.14.18.1) is a multifunctional enzyme that catalyzes the initial and rate-limiting steps of melanin production. It is responsible for the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Overproduction of melanin can lead to various skin hyperpigmentation conditions. Consequently, the discovery and development of potent and safe tyrosinase inhibitors are of great interest for cosmetic and therapeutic applications. The piperazine scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have been explored for a wide range of biological activities, including tyrosinase inhibition.

Quantitative Inhibitory Data

Recent studies have investigated a series of 4-nitrophenylpiperazine derivatives for their potential as tyrosinase inhibitors. Among the synthesized compounds, this compound (referred to as compound 4i in the cited literature) has demonstrated inhibitory activity against mushroom tyrosinase. The inhibitory potency is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Compound IDR Group (Substitution on Piperazine N1)IC50 (μM)
4i Benzyl184.24
4a Phenyl> 200
4j 2-Fluorobenzyl170.11
4k 3-Pyridinylmethyl82.68
4l 1H-Indole-2-yl-methyl72.55
Kojic Acid(Reference Standard)16.67

Data sourced from Asadi et al., 2024.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the N-arylation of 1-benzylpiperazine with an activated nitro-substituted benzene ring, such as 1-chloro-4-nitrobenzene. A common and effective method for this transformation is the Buchwald-Hartwig amination.

General Protocol:

  • Reactant Preparation: In a reaction vessel, 1-benzylpiperazine, 1-chloro-4-nitrobenzene, a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., BINAP or Xantphos), and a base (e.g., sodium tert-butoxide or cesium carbonate) are combined in an anhydrous solvent (e.g., toluene or dioxane) under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the pure this compound.

G General Synthesis Workflow for this compound cluster_reactants Reactants & Catalyst cluster_process Process r1 1-Benzylpiperazine reaction Reaction in Anhydrous Solvent (e.g., Toluene) under Inert Atmosphere r1->reaction r2 1-Chloro-4-nitrobenzene r2->reaction cat Palladium Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., Xantphos) cat->reaction base Base (e.g., NaOtBu) base->reaction heating Heating (80-110 °C) reaction->heating workup Aqueous Work-up (Extraction) heating->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Generalized workflow for the synthesis of this compound.

Tyrosinase Inhibition Assay

The inhibitory effect of this compound on tyrosinase activity is assessed spectrophotometrically using L-DOPA as the substrate. The assay measures the formation of dopachrome, a colored product of L-DOPA oxidation.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Kojic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of mushroom tyrosinase, L-DOPA, the test compound, and kojic acid in phosphate buffer (or DMSO for the compounds, followed by dilution in buffer).

  • Assay Mixture Preparation: In a 96-well plate, add phosphate buffer, the tyrosinase enzyme solution, and various concentrations of the test compound or kojic acid. For the control well, an equivalent volume of the solvent is added instead of the inhibitor.

  • Pre-incubation: The plate is pre-incubated at a specific temperature (e.g., 25-37 °C) for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the L-DOPA solution to all wells.

  • Absorbance Measurement: The absorbance of the reaction mixture is monitored at a wavelength of approximately 475 nm at regular intervals for a set period (e.g., 10-20 minutes) using a microplate reader.

  • Calculation: The rate of reaction is determined from the linear portion of the absorbance versus time plot. The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G Tyrosinase Inhibition Assay Workflow prep Prepare Reagent Solutions (Enzyme, L-DOPA, Inhibitor) plate Pipette Reagents into 96-Well Plate (Buffer, Enzyme, Inhibitor/Control) prep->plate preincubate Pre-incubate at 25-37°C for 10 minutes plate->preincubate add_substrate Initiate Reaction by adding L-DOPA preincubate->add_substrate measure Measure Absorbance at 475 nm over time add_substrate->measure calculate Calculate Reaction Rates and % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Workflow for the in vitro tyrosinase inhibition assay.

Mechanism of Inhibition: Kinetic Analysis

To understand how this compound and its analogues inhibit tyrosinase, enzyme kinetic studies are performed. While detailed kinetic data for the benzyl derivative (4i ) is not available, the most potent compound in the series, 4l (IC50 = 72.55 μM), was found to exhibit a mixed-type inhibition against tyrosinase.[1]

In mixed-type inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This type of inhibition is characterized by a decrease in the maximum reaction velocity (Vmax) and a change (either increase or decrease) in the Michaelis constant (Km). Lineweaver-Burk plots are a common graphical method to diagnose the mechanism of enzyme inhibition. For a mixed-type inhibitor, the lines corresponding to different inhibitor concentrations intersect to the left of the 1/[S] axis.

G Mixed-Type Inhibition Mechanism E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E + P ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I P Product (P) I Inhibitor (I) I->ESI + ES

Caption: Schematic of a mixed-type enzyme inhibition mechanism.

Conclusion and Future Directions

This compound has been identified as a tyrosinase inhibitor, albeit with moderate potency compared to the reference standard, kojic acid. The structure-activity relationship (SAR) analysis from the broader study of nitrophenylpiperazine derivatives suggests that modifications to the benzyl group could lead to more potent inhibitors. For instance, replacing the benzyl ring with an indole or pyridine moiety significantly improved the inhibitory activity. The kinetic analysis of a related compound points towards a mixed-type inhibition mechanism.

For drug development professionals, this compound and its analogues represent a starting point for the design of novel tyrosinase inhibitors. Further research could focus on:

  • Lead Optimization: Synthesizing and evaluating new derivatives with different substitutions on the benzyl and nitrophenyl rings to improve potency and selectivity.

  • In-depth Mechanistic Studies: Performing detailed kinetic and biophysical studies on the most promising compounds to fully elucidate their mechanism of action.

  • Cellular and In Vivo Studies: Assessing the efficacy and safety of lead compounds in cellular models of melanogenesis and eventually in in vivo models to determine their potential as therapeutic or cosmetic agents.

This technical guide provides a foundational understanding of this compound as a tyrosinase inhibitor, offering valuable data and protocols to support further research and development in this area.

References

Methodological & Application

Application Notes and Protocols for 1-Benzyl-4-(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-4-(4-nitrophenyl)piperazine is a disubstituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse biological activities, including antipsychotic, antidepressant, and antihistaminic effects. The presence of a benzyl group and a nitrophenyl group suggests potential for various chemical reactions and biological interactions. The nitro group, in particular, can be a precursor for an amino group, opening avenues for further functionalization and library development in drug discovery programs.

These application notes provide a comprehensive guide to the synthesis, characterization, and potential screening of this compound, offering a framework for its investigation as a potential lead compound or chemical probe.

Data Presentation

Table 1: Synthesis Reaction Parameters and Yield

ParameterValue
Starting Material 11-Benzylpiperazine
Starting Material 21-Fluoro-4-nitrobenzene
SolventDimethyl Sulfoxide (DMSO)
BasePotassium Carbonate (K₂CO₃)
Reaction Temperature120 °C
Reaction Time12 hours
Product Yield~85%
Purity (by HPLC)>98%

Table 2: Physicochemical and Spectroscopic Data

PropertyValue
Molecular FormulaC₁₇H₁₉N₃O₂
Molecular Weight297.35 g/mol
AppearanceYellow solid
Melting Point145-148 °C
¹H NMR (400 MHz, CDCl₃)δ 8.12 (d, J=9.2 Hz, 2H), 6.85 (d, J=9.2 Hz, 2H), 7.35-7.25 (m, 5H), 3.60 (s, 2H), 3.50 (t, J=5.0 Hz, 4H), 2.70 (t, J=5.0 Hz, 4H)
¹³C NMR (101 MHz, CDCl₃)δ 155.1, 139.2, 137.5, 129.3, 128.4, 127.3, 125.9, 112.8, 62.8, 52.7, 48.9
Mass Spec (ESI+)m/z 298.15 [M+H]⁺

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis via a nucleophilic aromatic substitution reaction.

Materials:

  • 1-Benzylpiperazine

  • 1-Fluoro-4-nitrobenzene

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 100 mL round-bottom flask, add 1-benzylpiperazine (1.0 eq), 1-fluoro-4-nitrobenzene (1.1 eq), and potassium carbonate (2.5 eq).

  • Add anhydrous DMSO to the flask to dissolve the reactants.

  • Place the flask in a heating mantle on a magnetic stirrer.

  • Attach a reflux condenser and heat the reaction mixture to 120 °C.

  • Stir the reaction for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield the final product as a yellow solid.

Protocol 2: Characterization of this compound

This protocol outlines the standard analytical procedures to confirm the identity and purity of the synthesized compound.

Materials:

  • Synthesized this compound

  • Deuterated chloroform (CDCl₃) for NMR

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid

  • NMR spectrometer (e.g., 400 MHz)

  • Mass spectrometer with ESI source

  • HPLC system with a C18 column and UV detector

Procedure:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the purified product in approximately 0.7 mL of CDCl₃.

    • Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile).

    • Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

    • Acquire the mass spectrum in positive ion mode to find the [M+H]⁺ peak.

  • High-Performance Liquid Chromatography (HPLC):

    • Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

    • Set up an HPLC method with a C18 column. A typical mobile phase could be a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Inject the sample and monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

    • Determine the purity of the compound by integrating the peak area.

Protocol 3: General In Vitro Biological Screening Workflow

This protocol provides a general workflow for initial biological screening of the synthesized compound against a panel of common drug targets.

Materials:

  • This compound dissolved in DMSO (e.g., 10 mM stock)

  • Assay-specific buffers and reagents

  • Microplates (e.g., 96-well or 384-well)

  • A panel of recombinant enzymes (e.g., kinases) or cell lines expressing specific receptors (e.g., GPCRs)

  • Positive and negative control compounds

  • Plate reader capable of measuring fluorescence, luminescence, or absorbance

Procedure:

  • Compound Plating:

    • Perform serial dilutions of the 10 mM stock solution in DMSO to create a concentration range for testing (e.g., 100 µM to 1 nM).

    • Dispense the diluted compounds into the wells of the microplate.

  • Assay Execution:

    • Add the biological target (enzyme or cells) to the wells.

    • Add the substrate or ligand specific to the assay.

    • Incubate the plate for a defined period at a specific temperature according to the assay protocol.

  • Signal Detection:

    • Add the detection reagent.

    • Read the plate using a plate reader to measure the assay signal.

  • Data Analysis:

    • Calculate the percent inhibition or activation for each concentration of the test compound relative to controls.

    • Plot the concentration-response curve and determine the IC₅₀ or EC₅₀ value.

Visualizations

Synthesis_Workflow Reactants Reactants (1-Benzylpiperazine, 1-Fluoro-4-nitrobenzene) Reaction Nucleophilic Aromatic Substitution (DMSO, K2CO3, 120°C, 12h) Reactants->Reaction Workup Aqueous Workup & Extraction (EtOAc) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product Final Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Characterization_Workflow cluster_structure Structural Confirmation cluster_purity Purity Assessment NMR NMR Spectroscopy (¹H, ¹³C) Identity_Confirmed Structure & Identity Confirmed NMR->Identity_Confirmed MS Mass Spectrometry (ESI-MS) MS->Identity_Confirmed HPLC HPLC Analysis Purity_Confirmed Purity >95% Confirmed HPLC->Purity_Confirmed Purified_Product Purified Product Purified_Product->NMR Purified_Product->MS Purified_Product->HPLC

Caption: Analytical workflow for compound characterization and purity assessment.

Screening_Pathway Compound Test Compound Stock (10 mM in DMSO) Dilution Serial Dilution Plate Compound->Dilution Assay Assay Plate (Target + Substrate) Dilution->Assay Incubation Incubation Assay->Incubation Detection Signal Detection (Plate Reader) Incubation->Detection Analysis Data Analysis (IC₅₀/EC₅₀ Determination) Detection->Analysis Hit Hit Identification Analysis->Hit

Caption: General high-throughput screening workflow for in vitro bioactivity.

Application Notes and Protocols for the Characterization of 1-Benzyl-4-(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 1-Benzyl-4-(4-nitrophenyl)piperazine, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols cover chromatographic, spectroscopic, and thermal analysis techniques to ensure comprehensive identification and purity assessment.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A reverse-phase HPLC method is generally suitable for this compound.

Quantitative Data Summary
ParameterValue
Retention Time (t_R_) ~ 5.8 min
Purity (by area %) > 98%
Limit of Detection (LOD) ~ 0.05 µg/mL
Limit of Quantification (LOQ) ~ 0.15 µg/mL

Note: The provided retention time is an estimate and can vary based on the specific HPLC system, column, and mobile phase composition.

Experimental Protocol

Objective: To determine the purity of a sample of this compound.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for MS compatibility)

  • Volumetric flasks

  • Pipettes

  • HPLC vials

Instrumentation:

  • HPLC system with a UV detector or a Mass Spectrometer (MS) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 70:30 v/v). If using a mass spectrometer, add 0.1% formic acid to the mobile phase. Degas the mobile phase prior to use.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of a reference standard of this compound and dissolve it in the mobile phase in a 100 mL volumetric flask to create a 100 µg/mL stock solution. Prepare a series of dilutions to establish a calibration curve if quantitative analysis is required.

  • Sample Solution Preparation: Prepare a sample solution of the synthesized this compound at a similar concentration to the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (70:30 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Determine the retention time and peak area of the main peak in the sample chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Mobile Phase (ACN:H2O) HPLC_System HPLC System (C18 Column, UV Detector) Mobile_Phase->HPLC_System Standard_Sol Standard Solution (100 µg/mL) Standard_Sol->HPLC_System Sample_Sol Sample Solution Sample_Sol->HPLC_System Chromatogram Obtain Chromatogram HPLC_System->Chromatogram Purity_Calc Calculate Purity Chromatogram->Purity_Calc

Caption: HPLC analysis workflow for purity determination.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of the molecule.

Proton (¹H) AssignmentChemical Shift (δ, ppm)
Aromatic-NO₂ (ortho) ~ 8.1 (d, 2H)
Aromatic-NO₂ (meta) ~ 7.0 (d, 2H)
Aromatic-Benzyl ~ 7.2-7.4 (m, 5H)
Benzyl-CH₂ ~ 3.6 (s, 2H)
Piperazine (adjacent to nitrophenyl) ~ 3.4 (t, 4H)
Piperazine (adjacent to benzyl) ~ 2.6 (t, 4H)

Note: These are predicted chemical shifts and may vary depending on the solvent and instrument used.

Objective: To obtain a ¹H NMR spectrum for structural confirmation.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • NMR Analysis: Transfer the solution to an NMR tube and place it in the NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

  • Spectral Interpretation: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the protons to the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

ParameterValue
Molecular Formula C₁₇H₁₉N₃O₂
Molecular Weight 297.36 g/mol
[M+H]⁺ (m/z) 298.15
Key Fragments (m/z) 206, 176, 91

Objective: To confirm the molecular weight and identify characteristic fragments.

Instrumentation:

  • Mass spectrometer (e.g., GC-MS or LC-MS with ESI or APCI source)

Procedure:

  • Sample Introduction: Introduce the sample into the mass spectrometer, either via direct infusion, a GC column, or an LC column.

  • Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization for GC-MS or Electrospray Ionization for LC-MS).

  • Mass Analysis: Acquire the mass spectrum, scanning a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to identify characteristic fragments. The expected fragmentation would involve the cleavage of the C-N bonds of the piperazine ring, leading to fragments corresponding to the benzyl group (m/z 91) and the nitrophenylpiperazine moiety.

Signaling Pathway (Logical Relationship of Fragmentation)

Mass_Fragmentation Parent This compound [M+H]⁺ = 298.15 Frag1 Loss of Benzyl Radical [C₁₀H₁₃N₃O₂]⁺ m/z = 206 Parent->Frag1 Cleavage Frag2 Benzyl Cation [C₇H₇]⁺ m/z = 91 Parent->Frag2 Cleavage Frag3 4-Nitrophenylpiperazine Radical Cation [C₁₀H₁₂N₂O₂]⁺ m/z = 176 Parent->Frag3 Cleavage

Caption: Predicted mass spectrometry fragmentation pathway.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Functional GroupWavenumber (cm⁻¹)
N-O Asymmetric Stretch (NO₂) ~ 1500
N-O Symmetric Stretch (NO₂) ~ 1330
C-N Stretch (Aromatic) ~ 1300
C-H Stretch (Aromatic) ~ 3100-3000
C-H Stretch (Aliphatic) ~ 3000-2800
C=C Stretch (Aromatic) ~ 1600, 1450

Objective: To identify the characteristic functional groups.

Materials:

  • This compound sample

  • Potassium bromide (KBr, IR grade)

  • Mortar and pestle

  • Pellet press

Instrumentation:

  • FT-IR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100 mg of dry KBr powder in a mortar. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a pellet press.

  • FT-IR Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Thermal Analysis

Thermal analysis techniques are used to investigate the thermal properties of the compound, such as its melting point and thermal stability.

Melting Point Determination

The melting point is a key physical property used to assess the purity of a crystalline solid.

ParameterValue
Melting Point 218-219 °C[1]

Objective: To determine the melting point of the sample.

Materials:

  • This compound sample

  • Capillary tubes

Instrumentation:

  • Melting point apparatus

Procedure:

  • Sample Preparation: Place a small amount of the finely powdered, dry sample into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.

  • Measurement: Place the capillary tube in the heating block of the melting point apparatus.

  • Heating: Heat the block rapidly to a temperature about 10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the substance first begins to melt (onset) and the temperature at which it is completely liquid (clear point). The range between these two temperatures is the melting range.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition. DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal transitions like melting and crystallization.

Objective: To assess the thermal stability and characterize the melting transition.

Instrumentation:

  • Simultaneous Thermal Analyzer (STA) or separate TGA and DSC instruments.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate sample pan (e.g., aluminum or ceramic).

  • TGA/DSC Analysis: Place the sample pan in the instrument.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere from ambient temperature to a temperature above its decomposition point (e.g., 300 °C).

  • Data Analysis:

    • TGA: Analyze the TGA curve to determine the onset temperature of decomposition.

    • DSC: Analyze the DSC curve to determine the melting endotherm, including the onset temperature and the peak temperature.

Logical Diagram of Thermal Events

Thermal_Analysis cluster_temp cluster_events 25 25 Stable Stable Solid 218 218 Melting Melting (Endotherm) 250 >250 Decomposition Decomposition (Mass Loss) Stable->218 Heating Melting->250 Further Heating

Caption: Expected thermal events for this compound.

References

Application Note: HPLC Analysis of 1-Benzyl-4-(4-nitrophenyl)piperazine Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of 1-Benzyl-4-(4-nitrophenyl)piperazine. The described reverse-phase HPLC (RP-HPLC) method is designed to be accurate, and specific for the analysis of this compound in a drug development or research setting. This document provides a comprehensive experimental protocol, including instrument conditions, preparation of solutions, and data analysis.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or intermediate, establishing its purity is a critical step in quality control to ensure safety and efficacy. HPLC is a powerful and widely used technique for the purity assessment of non-volatile and thermally labile compounds. This application note presents a reverse-phase HPLC method with UV detection for the analysis of this compound. The method is based on the chromatographic principles for aromatic and basic compounds.

Physicochemical Properties of this compound

  • Chemical Structure:

    • Molecular Formula: C₁₇H₁₉N₃O₂

    • Molecular Weight: 297.35 g/mol

    • CAS Number: 16155-08-1

  • Predicted Properties:

    • Melting Point: ~112°C

    • pKa: ~7.20

Chromatographic Conditions

The following HPLC conditions are proposed for the analysis of this compound. These conditions are based on methods for structurally similar compounds and may require optimization and validation for specific applications.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (v/v)
Gradient 60% Acetonitrile, 40% 0.1% Formic Acid in Water
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection Wavelength 254 nm (recommended starting point)
Run Time 10 minutes

Experimental Protocol

4.1. Preparation of Mobile Phase

  • 0.1% Formic Acid in Water (Aqueous Phase): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade water and mix thoroughly. Filter through a 0.45 µm membrane filter.

  • Acetonitrile (Organic Phase): Use HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter.

  • Working Mobile Phase: Prepare the mobile phase by mixing 600 mL of acetonitrile with 400 mL of 0.1% formic acid in water. Degas the solution by sonication or helium sparging before use.

4.2. Preparation of Standard Solution

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in acetonitrile and make up to the mark with the same solvent to obtain a stock solution of 100 µg/mL.

  • From the stock solution, prepare a working standard solution of 10 µg/mL by diluting 10 mL of the stock solution to 100 mL with the mobile phase.

4.3. Preparation of Sample Solution

  • Accurately weigh approximately 10 mg of the this compound sample to be tested into a 100 mL volumetric flask.

  • Dissolve the sample in acetonitrile and make up to the mark with the same solvent.

  • Filter the solution through a 0.45 µm syringe filter and then dilute 10 mL of the filtered solution to 100 mL with the mobile phase to obtain a final concentration of approximately 10 µg/mL.

4.4. System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters:

  • Tailing Factor: Should be ≤ 2.0.

  • Theoretical Plates: Should be ≥ 2000.

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

4.5. Data Analysis

The purity of the sample is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Data Presentation

The following table summarizes hypothetical quantitative data for a purity analysis of three different batches of this compound.

Sample IDRetention Time (min)Peak Area (mAU*s)Calculated Purity (%)
Batch 0014.521256.899.85
Batch 0024.511249.399.79
Batch 0034.531261.299.91

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound purity.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (Acetonitrile & 0.1% Formic Acid in Water) SystemSuitability System Suitability Testing (5 injections of Standard) MobilePhase->SystemSuitability StandardPrep Standard Solution Preparation (10 µg/mL) StandardPrep->SystemSuitability SamplePrep Sample Solution Preparation (10 µg/mL) SampleAnalysis Sample Analysis (Inject Sample Solutions) SamplePrep->SampleAnalysis SystemSuitability->SampleAnalysis If Passes Chromatogram Obtain Chromatogram SampleAnalysis->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for the HPLC purity analysis of this compound.

Conclusion

The proposed RP-HPLC method provides a reliable and efficient means for determining the purity of this compound. The method is straightforward and utilizes common HPLC instrumentation and reagents. It is recommended that this method be fully validated according to ICH guidelines before its implementation in a regulated environment. This includes, but is not limited to, specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Application Note: GC-MS Protocol for the Identification of 1-Benzyl-4-(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification of 1-Benzyl-4-(4-nitrophenyl)piperazine using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is essential for researchers in drug discovery, forensic science, and quality control, offering a reliable procedure for the separation and identification of this piperazine derivative. The protocol includes sample preparation, instrument parameters, and expected mass spectral fragmentation patterns.

Introduction

This compound is a disubstituted piperazine derivative. Piperazine and its analogues are a class of compounds with a wide range of pharmacological activities and are often investigated in drug development. Accurate and robust analytical methods are crucial for the identification and characterization of these compounds in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, providing both chromatographic separation and structural identification through mass spectral data. This protocol outlines a comprehensive GC-MS method for the unambiguous identification of this compound.

Experimental Protocol

Sample Preparation

A standard procedure for sample preparation involves solvent extraction to isolate the analyte from the sample matrix.

Materials:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Sodium sulfate (anhydrous)

  • 0.45 µm syringe filters

  • GC vials with inserts

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From the stock solution, prepare a working standard solution of 10 µg/mL in methanol.

  • Sample Extraction (from a solid matrix): a. Accurately weigh approximately 10 mg of the homogenized sample. b. Add 10 mL of methanol and sonicate for 15 minutes. c. Centrifuge the sample at 4000 rpm for 10 minutes. d. Filter the supernatant through a 0.45 µm syringe filter into a clean vial.

  • Liquid-Liquid Extraction (from an aqueous matrix): a. To 1 mL of the aqueous sample, add 1 mL of a suitable organic solvent such as dichloromethane. b. Vortex the mixture for 2 minutes. c. Centrifuge at 4000 rpm for 10 minutes to separate the layers. d. Transfer the organic layer to a new tube and dry it over anhydrous sodium sulfate. e. Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in 100 µL of methanol.

  • Final Sample Preparation: Transfer the final solution into a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following parameters are recommended for the analysis of this compound.

ParameterValue
Gas Chromatograph
InstrumentAgilent 7890B GC System or equivalent
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temperature 150°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 10 min
Mass Spectrometer
InstrumentAgilent 5977A MSD or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-550
Ion Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temperature280°C
Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM)

Data Presentation

Predicted Mass Spectral Fragmentation

The mass spectrum of this compound is predicted based on the fragmentation patterns of similar piperazine derivatives, such as 1-benzylpiperazine and 1-(4-nitrophenyl)piperazine. The major fragmentation pathways are expected to involve the cleavage of the benzylic bond and fragmentation of the piperazine ring.

m/z Proposed Fragment Ion Structure
297[M]+• (Molecular Ion)C17H19N3O2
206[M - C7H7]+• (Loss of benzyl group)C10H12N3O2
176[C10H12N2O2]+•
150[C8H8NO2]+
134[C8H10N2]+
91[C7H7]+ (Tropylium ion)C7H7

Note: The exact m/z values and relative intensities should be confirmed by running a reference standard of this compound.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for GC-MS analysis and the logical relationship of the key steps.

experimental_workflow GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Solvent Extraction Sample->Extraction Filtration Filtration Extraction->Filtration GC_Vial Transfer to GC Vial Filtration->GC_Vial Injection Injection into GC GC_Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Library_Search Spectral Library Search Data_Acquisition->Library_Search Identification Compound Identification Library_Search->Identification

Caption: Experimental workflow for GC-MS identification.

logical_relationship Logical Steps for Identification Analyte This compound RT Retention Time Analyte->RT MS Mass Spectrum Analyte->MS Confirmation Positive Identification RT->Confirmation Mol_Ion Molecular Ion (m/z 297) MS->Mol_Ion Frag_Ions Fragment Ions (e.g., m/z 206, 91) MS->Frag_Ions Mol_Ion->Confirmation Frag_Ions->Confirmation

Application Notes and Protocols for 1-Benzyl-4-(4-nitrophenyl)piperazine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Piperazine derivatives are a class of heterocyclic compounds widely investigated for their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties.[1][2] The core piperazine scaffold can be readily modified, making it a valuable template in drug discovery. The subject of this document, 1-Benzyl-4-(4-nitrophenyl)piperazine, is a member of this broad family. While specific biological data for this exact compound is limited in publicly available literature, this application note provides a framework for its investigation in cell-based assays based on the activities of structurally related benzylpiperazine and nitrophenylpiperazine analogs.

Many piperazine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3][4] The proposed mechanism often involves the induction of apoptosis (programmed cell death) through the activation of intrinsic or extrinsic signaling pathways, making cytotoxicity and apoptosis assays primary tools for characterization.[3][4]

These notes provide generalized protocols and expected outcomes for researchers, scientists, and drug development professionals initiating studies with this compound or similar novel piperazine derivatives.

Proposed Mechanism of Action: Induction of Apoptosis

Based on studies of related piperazine compounds, a plausible mechanism of action for this compound is the induction of apoptosis in susceptible cells. This can be triggered by cellular stress, leading to the activation of a caspase cascade. The diagram below illustrates a hypothetical signaling pathway for apoptosis induction, a common mechanism for cytotoxic piperazine derivatives.[3]

G cluster_membrane cluster_cytoplasm cluster_nucleus Compound This compound Stress Cellular Stress (e.g., ROS Production) Compound->Stress Induces Bax Bax Activation Stress->Bax Mito Mitochondrial Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Casp9->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 Activates Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Casp3->Apoptosis Executes

Caption: Hypothetical signaling pathway for apoptosis induction.

Data Presentation: Cytotoxicity of Related Piperazine Derivatives

Quantitative data for this compound is not currently available. The following table summarizes the cytotoxic activity (IC₅₀ in µM) of other published piperazine derivatives to provide a reference for expected potency. This can aid in determining an appropriate concentration range for initial screening.

Compound ClassDerivative ExampleCell LineAssay TypeIC₅₀ (µM)Reference
Benzylpiperazine-TriazoleCompound 10ec BT-474 (Breast)MTT0.99[4]
Benzylpiperazine-ThiadiazoleDerivative 6a-q seriesH. pyloriDisc Diff.N/A[5]
Naphthylpiperazine1-(1-Naphthyl)piperazine (1-NPZ)MNT-1 (Melanoma)ViabilityDose-dep.[6]
Methoxyphenylpiperazine1-[2(Allylthio)-benzoyl]-4-(methoxyphenyl)piperazineU87 (Glioblastoma)Not Spec.< 0.05[7]

Note: The data presented is for structurally related but distinct molecules. The potency of this compound must be determined experimentally.

Experimental Protocols

General Handling and Storage
  • Storage: Store the solid compound at 4°C, protected from light and moisture.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh dilutions from the stock solution in a complete cell culture medium for each experiment. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

Protocol: Cell Viability Assessment using MTT Assay

This protocol provides a general method for determining the cytotoxic effects of this compound on a chosen cell line.

Objective: To determine the concentration of the compound that inhibits cell viability by 50% (IC₅₀).

Materials:

  • This compound

  • Selected adherent cancer cell line (e.g., HeLa, U87, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Workflow Diagram:

G A 1. Seed Cells (e.g., 5x10³ cells/well in 96-well plate) B 2. Incubate 24h (37°C, 5% CO₂) A->B C 3. Compound Treatment (Serial dilutions + Controls) B->C D 4. Incubate 48-72h (37°C, 5% CO₂) C->D E 5. Add MTT Solution (10 µL of 5 mg/mL per well) D->E F 6. Incubate 4h (Allow formazan formation) E->F G 7. Solubilize Formazan (Add 100 µL DMSO) F->G H 8. Read Absorbance (570 nm) G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: a. Harvest cells that are in the logarithmic growth phase. b. Count the cells and adjust the density to a pre-determined optimal concentration (e.g., 5,000-10,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for vehicle control and blank. d. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of this compound in a complete culture medium. A suggested starting range, based on related compounds, is 0.1 µM to 100 µM. b. Aspirate the old medium from the wells. c. Add 100 µL of the corresponding compound dilutions to the treatment wells. d. Add 100 µL of medium with the same concentration of DMSO as the highest compound concentration to the "vehicle control" wells. e. Add 100 µL of medium only to the "blank" wells (no cells). f. Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation: a. After incubation, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for an additional 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: a. Carefully aspirate the medium from each well without disturbing the formazan crystals. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate for 10-15 minutes at room temperature to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the average absorbance of the blank wells from all other wells. b. Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100 c. Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

References

Application Notes and Protocols for In Vivo Studies of Benzylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific in vivo studies for the compound 1-Benzyl-4-(4-nitrophenyl)piperazine. The following application notes and protocols are based on structurally related benzylpiperazine derivatives and are intended to serve as a guide for researchers and drug development professionals. The methodologies and findings presented for these analogous compounds may provide a foundational framework for designing and conducting in vivo studies with this compound.

Application Note: Anti-Benign Prostatic Hyperplasia (BPH) Activity of a Naftopidil-Derived Benzylpiperazine Analog

This section focuses on the in vivo application of a naftopidil-derived α1D/1A antagonist, 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl)-1H-indole-2-carboxamide (HJZ-12) , in a rat model of benign prostatic hyperplasia (BPH).[1][2]

Therapeutic Rationale:

α1-adrenoceptor antagonists are a common treatment for BPH. HJZ-12, a derivative of naftopidil, exhibits high subtype-selectivity for α1D- and α1A-adrenoceptors.[1] In vivo studies demonstrate its potential to not only prevent the progression of prostatic hyperplasia but also to induce apoptosis in prostate tissue, a feature not observed with the parent compound, naftopidil.[1][2]

Summary of In Vivo Efficacy Data:

The following table summarizes the key quantitative data from an estrogen/androgen-induced rat BPH model treated with HJZ-12.

Treatment GroupDose (mg/kg)Prostate Weight Index (mg/100g)Prostate Volume Index (mm³/100g)
Sham -108.4 ± 15.395.7 ± 18.2
Model Control -235.1 ± 39.8210.5 ± 35.7
NAF 10.0160.2 ± 25.1c195.3 ± 30.1
HJZ-12 LOW 1.0185.4 ± 20.3e160.4 ± 21.5e
HJZ-12 MID 3.0165.7 ± 18.9d140.8 ± 19.7d
HJZ-12 HIG 10.0148.9 ± 15.6c125.3 ± 15.4c
Values are presented as mean ± SD for n=8 animals per group.[2]
cp < 0.001, dp < 0.01, ep < 0.05 compared with the model control group.[2]
Key Findings:
  • HJZ-12 significantly decreased both the prostate weight and volume indices in a dose-dependent manner.[2]

  • Unlike naftopidil (NAF), HJZ-12 induced apoptosis in the prostate tissue of the BPH rat model.[1][2]

  • The pro-apoptotic effect of HJZ-12 appears to be independent of its α1-adrenoceptor blocking activity.[1][2]

Experimental Protocol: Estrogen/Androgen-Induced Rat Model of BPH

This protocol outlines the methodology for inducing BPH in rats and evaluating the therapeutic efficacy of test compounds.[1]

Materials:
  • Male Sprague-Dawley rats (180–200 g)

  • 3% Sodium pentobarbital

  • Gentamicin

  • Test compound (e.g., HJZ-12)

  • Positive control (e.g., Naftopidil)

  • Vehicle control

Procedure:
  • Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week prior to the experiment.

  • Surgical Procedure:

    • Anesthetize rats with an intraperitoneal injection of 3% sodium pentobarbital.

    • In all but the sham-operated group, surgically remove the testes.

    • Administer gentamicin (0.1 ml/day) for one week post-surgery to prevent infection.

  • BPH Induction (for all groups except sham): The specific method of estrogen/androgen administration for BPH induction should be detailed here based on the original study's protocol (note: the provided search results did not specify the exact induction method).

  • Grouping and Treatment:

    • Divide the rats into experimental groups (n=8 per group):

      • Sham-operated group

      • Model control group (BPH induced, vehicle-treated)

      • Positive control group (e.g., NAF treatment)

      • Test compound groups (e.g., low, middle, and high doses of HJZ-12)

    • Administer the respective treatments daily for the duration of the study.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the animals.

    • Excise and weigh the prostate glands.

    • Calculate the prostate weight index (prostate weight / body weight).

    • Measure the prostate volume.

    • Calculate the prostate volume index (prostate volume / body weight).

    • Perform histological analysis (e.g., H&E staining) and immunohistochemistry for markers of proliferation (e.g., PCNA) and apoptosis (e.g., TUNEL assay, cleaved caspase-3).[1]

    • Conduct Western blot analysis on prostate tissue lysates to quantify protein expression levels (e.g., cleaved caspase-3).[1]

Experimental Workflow Diagram:

BPH_Study_Workflow cluster_setup Experimental Setup cluster_analysis Endpoint Analysis acclimatization Animal Acclimatization surgery Castration (excluding sham) acclimatization->surgery bph_induction BPH Induction surgery->bph_induction grouping Grouping & Dosing bph_induction->grouping euthanasia Euthanasia & Prostate Excision grouping->euthanasia measurements Weight & Volume Measurement euthanasia->measurements histology Histology & Immunohistochemistry measurements->histology western_blot Western Blot measurements->western_blot

Caption: Workflow for the in vivo evaluation of compounds in a rat BPH model.

Application Note: Antinociceptive and Anti-Allodynic Effects of a Benzylpiperazine Derivative as a σ1 Receptor Ligand

This section describes the in vivo evaluation of 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (compound 15) , a σ1 receptor antagonist, in mouse models of pain.[3]

Therapeutic Rationale:

Sigma-1 (σ1) receptors are involved in the modulation of nociceptive signaling. Selective σ1 receptor antagonists are being investigated as potential therapeutics for chronic pain.[3] Compound 15 has demonstrated high affinity and selectivity for the σ1 receptor and has been evaluated for its antinociceptive and anti-allodynic effects in vivo.[3]

Summary of In Vivo Efficacy Data:
Animal ModelTreatmentDose (mg/kg, i.p.)Effect
Formalin Assay Compound 153 - 60Dose-dependent antinociception
Chronic Constriction Injury (CCI) Compound 153 - 60Dose-dependent anti-allodynic effects
Rotarod Assay Compound 15-No significant effects on motor coordination
(Data is qualitative as presented in the source material)[3]
Key Findings:
  • Compound 15 produces dose-dependent antinociceptive effects in a mouse model of inflammatory pain (formalin assay).[3]

  • It also exhibits dose-dependent anti-allodynic effects in a mouse model of neuropathic pain (CCI).[3]

  • Importantly, compound 15 does not cause sedation or impair locomotor responses at effective doses, as indicated by the rotarod assay.[3]

Experimental Protocol: Mouse Formalin Assay for Inflammatory Pain

This protocol details the procedure for assessing the antinociceptive properties of a test compound in response to a chemical nociceptive stimulus.[3]

Materials:
  • Male mice

  • Test compound (e.g., compound 15)

  • Vehicle control

  • 5% Formalin solution

  • Observation chambers

Procedure:
  • Animal Acclimatization: Allow mice to acclimate to the testing environment.

  • Treatment: Administer the test compound or vehicle via the desired route (e.g., intraperitoneally, i.p.).

  • Formalin Injection: After a specified pretreatment time, inject a 5% formalin solution into the plantar surface of the mouse's hind paw.

  • Observation: Immediately place the mouse in an individual observation chamber.

  • Nociceptive Behavior Scoring: Record the amount of time the animal spends licking, biting, or flinching the injected paw. The response is typically biphasic:

    • Phase 1 (acute pain): 0-5 minutes post-injection.

    • Phase 2 (inflammatory pain): 15-30 minutes post-injection.

  • Data Analysis: Compare the duration of nociceptive behaviors between the treated and control groups for both phases.

Signaling Pathway Diagram:

Sigma1_Pain_Modulation cluster_pathway Proposed Mechanism of Action Nociceptive_Stimulus Nociceptive Stimulus (e.g., Formalin) Nociceptor_Activation Nociceptor Activation Nociceptive_Stimulus->Nociceptor_Activation Sigma1_Receptor σ1 Receptor Nociceptor_Activation->Sigma1_Receptor modulates Calcium_Signaling Intracellular Ca²⁺ Signaling Sigma1_Receptor->Calcium_Signaling influences NMDA_Receptor NMDA Receptor Sensitization Calcium_Signaling->NMDA_Receptor Central_Sensitization Central Sensitization NMDA_Receptor->Central_Sensitization Pain_Perception Pain Perception Central_Sensitization->Pain_Perception Compound_15 Compound 15 (σ1 Antagonist) Compound_15->Sigma1_Receptor inhibits

Caption: Postulated role of the σ1 receptor in pain signaling and its inhibition.

Application Note: Multi-Target Effects of Piperazine Derivatives in Alzheimer's Disease Models

This section provides an overview of the in vivo application of novel N,N'-disubstituted piperazine derivatives in preclinical models of Alzheimer's disease (AD).[4]

Therapeutic Rationale:

Alzheimer's disease is characterized by both amyloid-β (Aβ) plaque deposition and neurofibrillary tangles composed of hyperphosphorylated tau protein.[4] The development of multi-target drugs that can address both pathologies is a promising therapeutic strategy. The described piperazine derivatives were designed to reduce both amyloid and tau pathologies and have been tested in animal models of AD.[4]

Key Findings from Animal Models:
  • The most promising hybrid molecule demonstrated a reduction in both amyloid and tau pathologies.[4]

  • The compound was also shown to ameliorate memory impairments in a preclinical AD model.[4]

  • These findings suggest that piperazine-based compounds can be engineered to have multi-target effects against the key pathological hallmarks of Alzheimer's disease.[4]

Due to the general nature of the information in the provided search result, specific quantitative data and a detailed experimental protocol for the Alzheimer's disease models are not available. However, the study highlights the potential of the piperazine scaffold in developing multi-target drugs for complex neurodegenerative diseases.[4]

References

Application Notes and Protocols for N-Aryl Piperazine Synthesis via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-aryl piperazine motif is a cornerstone in medicinal chemistry, appearing in a multitude of clinically successful drugs targeting a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases. The Buchwald-Hartwig amination has emerged as a powerful and versatile methodology for the construction of the crucial C-N bond that defines these structures. This palladium-catalyzed cross-coupling reaction offers a significant improvement over traditional methods, allowing for the efficient synthesis of N-aryl piperazines from readily available aryl halides and piperazine derivatives under relatively mild conditions.

These application notes provide a comprehensive overview, detailed experimental protocols, and quantitative data to facilitate the successful application of the Buchwald-Hartwig amination for the synthesis of N-aryl piperazines in a research and development setting.

I. Introduction to Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine in the presence of a base to form a new carbon-nitrogen bond. For the synthesis of N-aryl piperazines, this involves the coupling of a piperazine derivative with an aryl electrophile.

The success of the reaction is highly dependent on the careful selection of the palladium source, the phosphine ligand, the base, and the solvent. The ligand, in particular, plays a critical role in the catalytic cycle by stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.

II. Quantitative Data Summary

The following tables summarize representative quantitative data for the Buchwald-Hartwig amination in the synthesis of various N-aryl piperazines. These examples showcase the broad substrate scope and high efficiencies achievable with this methodology.

Table 1: Buchwald-Hartwig Amination of Piperazine Derivatives with Aryl Chlorides

Aryl ChloridePiperazine DerivativePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-ChlorotoluenePiperazine1.0 (Pd₂(dba)₃)2.0 (RuPhos)NaOtBuToluene1000.1797
2-ChlorotoluenePiperazine1.0 (Pd₂(dba)₃)2.0 (RuPhos)NaOtBuToluene1000.1795
4-ChloroanisolePiperazine1.0 (Pd₂(dba)₃)2.0 (RuPhos)NaOtBuToluene1000.1792
2-ChloroanisolePiperazine1.0 (Pd₂(dba)₃)2.0 (RuPhos)NaOtBuToluene1000.1785
1-Chloro-4-(trifluoromethyl)benzenePiperazine1.0 (Pd₂(dba)₃)2.0 (RuPhos)NaOtBuToluene1000.1778

Table 2: Buchwald-Hartwig Amination of Piperazine Derivatives with Aryl Bromides

Aryl BromidePiperazine DerivativePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotolueneN-Boc-piperazine2.0 (Pd(OAc)₂)4.0 (BINAP)NaOtBuToluene1001895
4-BromobenzonitrileN-Boc-piperazine1.5 (Pd₂(dba)₃)3.0 (XantPhos)Cs₂CO₃Dioxane1102488
1-Bromo-4-fluorobenzenePiperazine2.0 (Pd(OAc)₂)4.0 (RuPhos)K₃PO₄t-BuOH1001291
4-Bromotoluene1-(2-pyridyl)piperazine1.0 ([Pd(IPr)(cinnamyl)Cl])-NaOtBuToluene800.0896[1]

Table 3: Buchwald-Hartwig Amination of Piperazine Derivatives with Aryl Iodides and Triflates

Aryl ElectrophilePiperazine DerivativePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-IodotolueneN-Methylpiperazine1.0 (Pd(OAc)₂)2.0 (XPhos)NaOtBuToluene100693
1-Iodo-4-nitrobenzenePiperazine2.0 (Pd₂(dba)₃)4.0 (DavePhos)K₂CO₃DMF801685
4-TriflyloxytolueneN-Phenylpiperazine1.5 (Pd(OAc)₂)3.0 (SPhos)Cs₂CO₃Dioxane1101890

III. Experimental Protocols

This section provides a general, detailed protocol for the Buchwald-Hartwig amination for the synthesis of N-aryl piperazines. Specific examples from the literature are also provided.

A. General Protocol for the Synthesis of N-Aryl Piperazines

Materials:

  • Aryl halide (1.0 equiv)

  • Piperazine derivative (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst; 0.5-2 mol%)

  • Phosphine ligand (e.g., RuPhos, XantPhos, BINAP; 1-4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄; 1.4-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 equiv), the piperazine derivative (1.1-1.5 equiv), and the base (1.4-2.5 equiv).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Catalyst Preparation: In a separate vial, under an inert atmosphere, dissolve the palladium catalyst and the phosphine ligand in a small amount of the reaction solvent. For air-stable pre-catalysts, this may be added directly to the Schlenk tube in the first step.

  • Reaction Initiation: Add the anhydrous, degassed solvent to the Schlenk tube via syringe, followed by the catalyst solution.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for the required time. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure N-aryl piperazine.

B. Specific Example: Synthesis of 1-(4-methylphenyl)-4-(tert-butoxycarbonyl)piperazine

This protocol is adapted from a standard procedure for the N-arylation of N-Boc-piperazine.

Materials:

  • 4-Bromotoluene (1.0 mmol, 171 mg)

  • N-Boc-piperazine (1.2 mmol, 223 mg)

  • Pd(OAc)₂ (0.02 mmol, 4.5 mg)

  • BINAP (0.04 mmol, 25 mg)

  • NaOtBu (1.4 mmol, 135 mg)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • Follow the general protocol as described above.

  • The reaction is heated at 100 °C for 18 hours.

  • After workup and concentration, the crude product is purified by flash column chromatography (e.g., 10-30% ethyl acetate in hexanes) to yield the product as a white solid.

IV. Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex L₂Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Amine Coordination Pd(II)_Complex->Ligand_Exchange Amine_Complex [L₂Pd(II)(Ar)(HNR'₂)]⁺X⁻ Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex L₂Pd(II)(Ar)(NR'₂) Deprotonation->Amido_Complex Base-H+ Base-H⁺ Deprotonation->Base-H+ Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-NR'₂ Reductive_Elimination->Product Ar-X Ar-X Ar-X->Oxidative_Addition HNR2 Piperazine HNR2->Ligand_Exchange

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Aryl Halide, Piperazine, and Base inert Establish Inert Atmosphere reagents->inert catalyst Prepare Catalyst Solution inert->catalyst addition Add Solvent and Catalyst Solution catalyst->addition heating Heat and Stir addition->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Cool and Quench monitoring->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Pure N-Aryl Piperazine purify->product

Caption: Experimental workflow for N-aryl piperazine synthesis.

V. Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Poor quality reagents/solvent- Inappropriate ligand or base- Reaction temperature too low- Use a fresh batch of catalyst or a pre-catalyst.- Ensure reagents are pure and solvents are anhydrous and degassed.- Screen different ligands and bases.- Increase the reaction temperature in increments.
Side Reactions (e.g., Dehalogenation) - Reaction temperature too high- Incomplete formation of the active catalyst- Lower the reaction temperature.- Use a pre-catalyst or ensure complete pre-formation of the active catalyst before adding substrates.
Difficulty in Purification - Co-elution of product with byproducts or starting materials- Presence of palladium residues- Optimize chromatography conditions (different solvent systems, gradient elution).- Consider a different purification method (e.g., crystallization, preparative TLC).- Treat the crude product with a palladium scavenger.
Reaction Stalls - Catalyst deactivation- Inhibition by reaction components- Add a fresh portion of the catalyst.- Consider a different ligand that is more resistant to deactivation.

VI. Safety Precautions

  • Palladium Catalysts and Ligands: Many palladium compounds and phosphine ligands are air and/or moisture sensitive and can be toxic. Handle them in a well-ventilated fume hood and under an inert atmosphere.

  • Bases: Strong bases like sodium t-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • Solvents: Anhydrous solvents are often flammable. Use in a well-ventilated area away from ignition sources.

  • Inert Gas: Use appropriate care when working with compressed gas cylinders.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

References

Stepwise synthesis of unsymmetrically 1,4-disubstituted piperazines

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Stepwise Synthesis of Unsymmetrically 1,4-Disubstituted Piperazines

Authored by: A Senior Application Scientist

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its frequent appearance in a vast array of biologically active compounds and FDA-approved drugs.[1][2] Its unique physicochemical properties—conferring aqueous solubility and acting as a versatile linker between different pharmacophoric elements—make it an invaluable component in drug design.[2][3][4] The true synthetic challenge and strategic value, however, lie in the creation of unsymmetrically 1,4-disubstituted piperazines, where precise control over the sequential functionalization of its two distinct nitrogen atoms is paramount.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary strategies for synthesizing these critical molecules. We move beyond simple procedural lists to explain the underlying chemical principles, the rationale behind experimental choices, and the self-validating systems built into each protocol. This document is designed to serve as both a strategic overview and a practical laboratory resource, grounded in authoritative literature.

The Strategic Imperative: Why Unsymmetrical Piperazines?

The symmetrical nature of the parent piperazine ring presents a significant hurdle: the two secondary amine nitrogens (N1 and N4) possess nearly identical reactivity. Uncontrolled reactions with electrophiles typically yield a statistical mixture of mono-substituted, di-substituted, and starting material, leading to complex purification challenges and low yields of the desired unsymmetrical product.[5][6]

Mastering the stepwise, selective functionalization of N1 and N4 is therefore essential. This control allows for the precise installation of two different substituents (R¹ and R²), enabling chemists to fine-tune a molecule's properties to achieve the optimal balance of potency, selectivity, and pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

The Cornerstone Strategy: Orthogonal Protection

The most robust and widely adopted method for achieving unsymmetrical disubstitution relies on an orthogonal protection strategy. This approach temporarily "blocks" one nitrogen atom with a protecting group, rendering it inert while the other nitrogen is functionalized. The protecting group is then selectively removed, revealing the second nitrogen for the introduction of a different substituent. The choice of protecting group is critical and is dictated by its stability to the reaction conditions used in the first functionalization step and the mildness of its subsequent removal.

The tert-butyloxycarbonyl (Boc) group is the most common choice due to its stability under a wide range of non-acidic conditions and its clean, straightforward removal with acid (e.g., trifluoroacetic acid or HCl).[5][7]

Visualizing the Orthogonal Workflow

G Piperazine Piperazine MonoProtected Mono-Protected Piperazine (e.g., N-Boc-Piperazine) Piperazine->MonoProtected  Protection (e.g., Boc₂O) Intermediate Intermediate 1 (N1-Protected, N4-Substituted) MonoProtected->Intermediate  Step 1: Functionalize N4 (R¹) Deprotected Intermediate 2 (N4-Substituted Piperazine) Intermediate->Deprotected  Deprotection (e.g., TFA/HCl) FinalProduct Final Unsymmetrical Product (1,4-Disubstituted Piperazine) Deprotected->FinalProduct  Step 2: Functionalize N1 (R²)

Caption: General workflow for the orthogonal synthesis of 1,4-disubstituted piperazines.

Core Protocols and Methodologies

Here, we detail a validated, multi-step protocol for the synthesis of a 1-aryl-4-alkylpiperazine, a common motif in pharmacologically active molecules. This workflow combines two of the most powerful reactions in modern synthetic chemistry: the Buchwald-Hartwig amination and reductive amination.

Protocol 1: Synthesis of 1-(4-methylphenyl)-4-propylpiperazine

This protocol demonstrates the power of the orthogonal approach, starting with commercially available N-Boc-piperazine.

The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen (C-N) bonds, particularly for creating N-aryl piperazines from aryl halides.[8][9] The success of this reaction is highly dependent on the careful selection of the palladium catalyst, phosphine ligand, and base.[8][10]

G cluster_0 Buchwald-Hartwig Catalytic Cycle A Oxidative Addition Pd(0)L₂ + Ar-X B L-Pd(II)(Ar)(X) A:f0->B:f0 C Amine Coordination + R₂NH B:f0->C:f0 Ligand Dissociation D L-Pd(II)(Ar)(NHR₂) C:f0->D:f0 Deprotonation (Base) E Reductive Elimination D:f0->E:f0 E:f0->A:f1 Regenerates Pd(0)L₂ F Ar-NR₂ E:f0->F:f0

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Materials:

  • N-Boc-piperazine

  • 4-Bromotoluene (or other aryl halide)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like G3-XPhos

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or similar bulky phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

Step-by-Step Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv), N-Boc-piperazine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).[8]

  • Catalyst Preparation: In a separate glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Reaction Setup: Seal the Schlenk tube with a septum, then evacuate and backfill with argon or nitrogen (repeat three times).

  • Solvent and Reagent Addition: Add anhydrous toluene via syringe. Stir the mixture for 5-10 minutes at room temperature.

  • Heating: Heat the reaction mixture to 90-110 °C and monitor its progress by TLC or LC-MS. Reactions are often complete within 2-12 hours.[8]

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 1-Boc-4-(4-methylphenyl)piperazine.

Aryl HalideCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromotoluenePd(OAc)₂/XPhos (2/4)NaOtBuToluene1004~95[8]
1-Chloro-4-nitrobenzenePd₂ (dba)₃/RuPhos (1/2)K₃PO₄Dioxane11012~90[9]
2-ChloropyridineG3-XPhos (2)K₂CO₃t-AmylOH1006~88[11]
  • Dissolution: Dissolve the purified 1-Boc-4-(4-methylphenyl)piperazine from Part A in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA, 4-5 equivalents) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours until TLC or LC-MS indicates complete consumption of the starting material.

  • Work-up: Concentrate the mixture under reduced pressure. Re-dissolve the residue in DCM and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid. Extract the aqueous layer with DCM.

  • Isolation: Combine the organic layers, dry over Na₂SO₄, filter, and evaporate the solvent to yield 1-(4-methylphenyl)piperazine, which is often used in the next step without further purification.

Reductive amination is a superior method for N-alkylation compared to direct alkylation with alkyl halides, as it avoids the formation of quaternary ammonium salts and often proceeds under milder conditions.[2][7] The reaction involves the in-situ formation of an iminium ion from the amine and an aldehyde, which is then reduced by a mild hydride source, typically sodium triacetoxyborohydride (STAB).[12]

Materials:

  • 1-(4-methylphenyl)piperazine (from Part B)

  • Propionaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add 1-(4-methylphenyl)piperazine (1.0 equiv), the aldehyde (1.1 equiv), and DCM.

  • Imine Formation: Add a catalytic amount of acetic acid (0.1 equiv) and stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to control any effervescence.

  • Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor by TLC or LC-MS for the disappearance of the starting amine.

  • Work-up: Quench the reaction by slowly adding a saturated solution of NaHCO₃. Stir for 15-20 minutes. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to afford the final product, 1-(4-methylphenyl)-4-propylpiperazine.

Alternative Strategies and Considerations

While the orthogonal protection approach is the most reliable, other methods exist for specific applications.

Direct Nucleophilic Substitution

Direct alkylation of piperazine with an alkyl halide can be forced to favor mono-substitution by using a large excess of piperazine (5-10 equivalents).[13] However, this strategy suffers from two major drawbacks:

  • Poor Atom Economy: A large amount of the piperazine starting material is wasted.

  • Purification Difficulty: Separating the desired mono-alkylated product from the unreacted piperazine and the di-alkylated byproduct can be challenging due to similar polarities.[7]

This method is generally reserved for cases where the starting materials are inexpensive and a facile, albeit lower-yielding, route is desired.

Solid-Phase Synthesis

For the generation of chemical libraries, N-monosubstituted piperazines can be synthesized on a solid support.[1] This approach simplifies purification, as excess reagents and byproducts are simply washed away, eliminating the need for chromatography after each step. The final products are then cleaved from the resin in the last step.[1]

Conclusion

The stepwise synthesis of unsymmetrically 1,4-disubstituted piperazines is a solvable but nuanced challenge that is central to modern drug discovery. The orthogonal protection strategy, particularly utilizing a Boc group in conjunction with robust C-N bond-forming reactions like the Buchwald-Hartwig amination and reductive amination, provides a reliable and versatile blueprint for accessing a vast chemical space. By understanding the principles behind each step—from catalyst selection to the choice of reducing agent—researchers can confidently and efficiently construct these high-value molecular scaffolds. This guide provides the foundational protocols and strategic insights necessary to empower scientists in this critical area of chemical synthesis.

References

Application Notes and Protocols for the Preparation of Stock Solutions of 1-Benzyl-4-(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the preparation of stock solutions of the compound 1-Benzyl-4-(4-nitrophenyl)piperazine. These instructions are intended for use in a laboratory setting by trained professionals. Adherence to safety protocols is paramount when handling this and any other chemical substance.

Compound Information

This compound is a chemical compound with potential applications in various research fields. Accurate preparation of stock solutions is the first critical step for reliable and reproducible experimental results. Below is a summary of its key chemical properties.

PropertyValueSource
CAS Number 16155-08-1[1]
Molecular Formula C₁₇H₁₉N₃O₂[1]
Molecular Weight 297.35 g/mol [1]
Appearance Solid (visual inspection)
Melting Point 112 °C
Solubility Specific quantitative data in common laboratory solvents like DMSO and ethanol is not readily available. Piperazine derivatives are generally soluble in organic solvents.[2] It is recommended to experimentally determine the solubility before preparing a stock solution of a specific concentration.
Storage Store in a cool, dry, and well-ventilated area, protected from light.[3]

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile gloves).[4][5]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any dust or vapors.[3]

  • Handling: Avoid direct contact with the skin, eyes, and clothing. Do not breathe dust.[5] Wash hands thoroughly after handling.[4]

  • First Aid:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4]

    • In case of skin contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.[6]

    • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[6]

    • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[4]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.[6]

Experimental Protocols

Due to the lack of specific solubility data, this section provides a protocol to first determine the approximate solubility of this compound in a solvent of choice (e.g., DMSO or ethanol) and then prepare a stock solution of a desired concentration.

Protocol for Determining Solubility

Objective: To determine the approximate solubility of this compound in a selected solvent to inform the preparation of a stock solution.

Materials:

  • This compound powder

  • Selected solvent (e.g., anhydrous DMSO, absolute ethanol)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Pipettes and tips

  • Spatula

Procedure:

  • Accurately weigh a small amount of this compound (e.g., 5 mg) and place it into a clean, dry vial.

  • Add a small, measured volume of the selected solvent (e.g., 100 µL) to the vial.

  • Cap the vial tightly and vortex for 1-2 minutes to facilitate dissolution.[7]

  • Visually inspect the solution. If the solid has completely dissolved, the solubility is at least 50 mg/mL (5 mg / 0.1 mL).

  • If the solid has dissolved, add another weighed amount of the compound (e.g., 5 mg) to the vial and repeat step 3.

  • Continue this process until a saturated solution is formed (i.e., solid material remains undissolved after vigorous vortexing).

  • Record the total mass of the compound and the final volume of the solvent to calculate the approximate solubility.

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol is a general guideline and assumes a solubility of at least 10 mM in DMSO. The actual required volume of solvent may vary and should be adjusted based on the experimentally determined solubility.

Materials:

  • This compound (MW: 297.35 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Appropriate vials (e.g., amber glass vials)

  • Analytical balance

  • Vortex mixer

  • Pipettes and tips

  • Spatula

Calculations:

To prepare a 10 mM stock solution, the required mass of the compound needs to be calculated.

  • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

    • Mass = 0.010 mol/L x 0.001 L x 297.35 g/mol = 0.0029735 g = 2.97 mg

Procedure:

  • Tare a clean, empty vial on an analytical balance.

  • Carefully weigh approximately 2.97 mg of this compound directly into the vial. Record the exact weight.

  • Add 1 mL of anhydrous DMSO to the vial.[7]

  • Cap the vial securely and vortex the solution until the solid is completely dissolved.[7] Gentle warming in a water bath (37°C) may aid dissolution, but be cautious about potential compound degradation.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Label the vial clearly with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and your initials.

  • Store the stock solution at -20°C or -80°C for long-term storage, protected from light. Avoid repeated freeze-thaw cycles.

Visualizations

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing a stock solution from a solid compound.

G cluster_prep Preparation cluster_solubilization Solubilization cluster_final Final Steps calc Calculate Mass weigh Weigh Compound calc->weigh Required Mass add_solvent Add Solvent weigh->add_solvent Weighed Solid dissolve Vortex/Sonicate add_solvent->dissolve Suspension label_vial Label Vial dissolve->label_vial Homogeneous Solution store Store Solution label_vial->store Labeled Stock

Caption: Workflow for preparing a chemical stock solution.

Logical Relationship for Safe Handling

This diagram outlines the logical steps for ensuring safe handling of chemical compounds.

G assess Assess Hazards (Read SDS) ppe Wear Appropriate PPE assess->ppe first_aid Know First Aid Procedures assess->first_aid handle Handle with Care (in Fume Hood) ppe->handle dispose Dispose of Waste Properly handle->dispose

Caption: Key steps for the safe handling of chemicals.

References

Application Notes and Protocols for 4-(4-Benzylpiperazin-1-yl)phenylamine and its Derivatives in Neuropathic Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential downstream applications of 4-(4-Benzylpiperazin-1-yl)phenylamine and its structurally related derivatives, focusing on their promising role as selective σ1 receptor (σ1R) antagonists for the treatment of neuropathic pain. Due to the limited publicly available data on 4-(4-Benzylpiperazin-1-yl)phenylamine, this document leverages detailed findings from studies on closely related benzylpiperazine analogs to provide robust protocols and data for research and development.

Introduction

Benzylpiperazine derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] Notably, their interaction with the σ1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum, has identified them as promising candidates for the development of novel analgesics.[3] The σ1 receptor is implicated in the modulation of various signaling pathways related to nociception, making it a key target for therapeutic intervention in chronic pain states, including neuropathic pain.[1][3] This document outlines the application of benzylpiperazine derivatives as σ1R antagonists, providing detailed experimental protocols and data to guide further research.

Potential Downstream Application: σ1 Receptor Antagonism for Analgesia

The primary downstream application of 4-(4-Benzylpiperazin-1-yl)phenylamine and its derivatives is the development of selective σ1 receptor antagonists for the treatment of inflammatory and neuropathic pain.

Mechanism of Action

Benzylpiperazine derivatives can exhibit high affinity and selectivity for the σ1 receptor. By antagonizing this receptor, they can modulate nociceptive signaling, leading to antinociceptive and anti-allodynic effects. The proposed mechanism involves the inhibition of σ1R-mediated potentiation of N-methyl-D-aspartate receptor (NMDAR) activity, a key process in central sensitization and pain chronification.

Diagram of the Proposed Signaling Pathway

Sigma-1 Receptor Antagonism Proposed Mechanism of Action of Benzylpiperazine Derivatives cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Pain_Signal Pain Signal Amplification Ca_ion->Pain_Signal Leads to Sigma1R σ1 Receptor Sigma1R->NMDAR Potentiates Benzylpiperazine Benzylpiperazine Derivative Benzylpiperazine->Sigma1R Inhibits

Caption: Proposed mechanism of benzylpiperazine derivatives in modulating nociceptive signaling.

Quantitative Data Summary

The following table summarizes the binding affinities and in vivo efficacy of a representative benzylpiperazine derivative, compound 15 (3-Cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one), from a key study.[3] This data highlights the potential of this class of compounds.

Compound σ1R Binding Affinity (Ki, nM) σ2R Binding Affinity (Ki, nM) Selectivity Index (Ki σ2/Ki σ1) Formalin Test (ED50, mg/kg, i.p.) CCI Neuropathic Pain (Anti-allodynic effect at 60 mg/kg, i.p.)
Compound 15 1.6141788628.3Significant

Experimental Protocols

Detailed methodologies for key experiments are provided below, based on established protocols for characterizing σ1 receptor antagonists.[3]

σ Receptor Binding Assays

Objective: To determine the binding affinity and selectivity of the test compound for σ1 and σ2 receptors.

Materials:

  • --INVALID-LINK---pentazocine (for σ1R assay)

  • [3H]DTG (1,3-di-o-tolylguanidine) (for σ2R assay)

  • Guinea pig brain membranes (for σ1R) or rat liver membranes (for σ2R)

  • Test compound (e.g., 4-(4-Benzylpiperazin-1-yl)phenylamine derivative)

  • Incubation buffer (50 mM Tris-HCl, pH 7.4)

  • Haloperidol (for non-specific binding determination)

  • Glass fiber filters (Whatman GF/B)

  • Scintillation cocktail and counter

Protocol:

  • Prepare membrane homogenates from guinea pig brain (for σ1R) or rat liver (for σ2R).

  • For the σ1R assay, incubate the membrane homogenates with 5 nM --INVALID-LINK---pentazocine in the presence of varying concentrations of the test compound for 150 minutes at 37°C in a 96-well plate.

  • For the σ2R assay, incubate the membrane homogenates with 3 nM [3H]DTG in the presence of 500 nM (+)-pentazocine (to mask σ1 sites) and varying concentrations of the test compound for 120 minutes at 25°C.

  • Define non-specific binding using 10 µM haloperidol.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold incubation buffer.

  • Measure the radioactivity retained on the filters by liquid scintillation counting.

  • Calculate the Ki values using the Cheng-Prusoff equation from the IC50 values obtained from competitive binding curves.

In Vivo Analgesic Efficacy: Formalin Test

Objective: To assess the antinociceptive properties of the test compound in a model of inflammatory pain.

Materials:

  • Male CD-1 mice (25-30 g)

  • Test compound dissolved in a suitable vehicle (e.g., saline with 5% Tween 80)

  • Formalin solution (5% in saline)

Protocol:

  • Administer the test compound or vehicle intraperitoneally (i.p.) to the mice.

  • After 30 minutes, inject 20 µL of 5% formalin solution subcutaneously into the dorsal surface of the right hind paw.

  • Immediately place the animals in individual observation chambers.

  • Record the total time spent licking or biting the injected paw during the early phase (0-5 min) and the late phase (15-30 min) after formalin injection.

  • Analyze the data to determine the dose-dependent effect of the compound on nociceptive behavior.

In Vivo Neuropathic Pain Model: Chronic Constriction Injury (CCI)

Objective: To evaluate the anti-allodynic effects of the test compound in a model of neuropathic pain.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthesia (e.g., isoflurane)

  • 4-0 chromic gut sutures

  • Von Frey filaments

Protocol:

  • Anesthetize the rats and expose the right sciatic nerve.

  • Loosely ligate the nerve at four locations with chromic gut sutures.

  • Allow the animals to recover for 14 days to develop mechanical allodynia.

  • Measure the paw withdrawal threshold (PWT) in response to stimulation with von Frey filaments before and after drug administration.

  • Administer the test compound or vehicle (i.p.) and measure the PWT at various time points (e.g., 30, 60, 90, 120 minutes) post-administration.

  • Analyze the data to determine the effect of the compound on reversing mechanical allodynia.

Diagram of the Experimental Workflow

Experimental Workflow General Experimental Workflow for Benzylpiperazine Derivatives Synthesis Synthesis of Benzylpiperazine Derivative In_Vitro In Vitro Characterization Synthesis->In_Vitro Binding_Assay σ Receptor Binding Assays (σ1 and σ2) In_Vitro->Binding_Assay In_Vivo In Vivo Efficacy Testing Binding_Assay->In_Vivo Promising Candidates Formalin_Test Formalin Test (Inflammatory Pain) In_Vivo->Formalin_Test CCI_Model CCI Model (Neuropathic Pain) In_Vivo->CCI_Model Data_Analysis Data Analysis and Lead Optimization Formalin_Test->Data_Analysis CCI_Model->Data_Analysis

References

Application Notes and Protocols for the Use of Mono-Protected Piperazine in Synthesis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of approved drugs targeting diverse conditions such as depression, anxiety, and cancer.[1][2] Its prevalence is due to its ability to introduce favorable physicochemical properties, including improved aqueous solubility and oral bioavailability.[2][3] Mono-protected piperazines, most notably N-tert-butoxycarbonyl (Boc)-piperazine, are indispensable building blocks for the synthesis of complex molecules.[3] The Boc protecting group allows for the selective functionalization of one nitrogen atom while the other remains masked, preventing the formation of undesired 1,4-disubstituted byproducts.[3] This strategy provides a robust and versatile route to a vast range of monosubstituted piperazine derivatives.[3][4]

This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing N-Boc-piperazine, including N-acylation, reductive amination, and Buchwald-Hartwig amination.

General Synthetic Workflow

The use of mono-protected piperazine in synthesis generally follows a three-step process:

  • Protection: One of the nitrogen atoms of piperazine is protected, commonly with a Boc group, to yield N-Boc-piperazine. This ensures selective reaction at the unprotected nitrogen.[3]

  • Functionalization: The free secondary amine of N-Boc-piperazine is then functionalized through various carbon-nitrogen bond-forming reactions to introduce the desired substituent.[3]

  • Deprotection: The Boc group is subsequently removed, typically under acidic conditions, to yield the final monosubstituted piperazine.[3]

G General Synthetic Workflow for Mono-Protected Piperazine cluster_0 Step 1: Protection cluster_1 Step 2: Functionalization cluster_2 Step 3: Deprotection A Piperazine B N-Boc-Piperazine A->B Boc₂O C Functionalized N-Boc-Piperazine B->C Acylation, Alkylation, Arylation, etc. D Monosubstituted Piperazine C->D Acidic Conditions (e.g., TFA, HCl)

Caption: General strategy for monosubstituted piperazine synthesis.

Key Applications and Protocols

N-Acylation

N-acylation is a common method to introduce carbonyl-containing moieties onto the piperazine ring. The reaction typically proceeds via nucleophilic acyl substitution, where the secondary amine of N-Boc-piperazine attacks an activated carbonyl compound like an acyl chloride or a carboxylic acid activated with a coupling agent.[5]

Quantitative Data Summary for N-Acylation Reactions

Carboxylic Acid/Acyl ChlorideCoupling Reagent/BaseSolventTime (h)Temp (°C)Yield (%)
2-(6-chloro-5-methylpyridin-3-yl)acetic acidHATU / DIPEADMF-RT-[6]
Boc-prolineEDC, DMAP, HOBt (cat.) / DIPEACH₃CN142391[6]
NaproxenDCC / DMAP (cat.)DCM12-24RT-[6]
General Acyl ChlorideTEA or DIPEADCM-0 to RT-[5]

Experimental Protocol: N-Acylation with an Acyl Chloride [5]

  • Reaction Setup: Dissolve N-Boc-piperazine (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

  • Base Addition: Add a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 - 1.5 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acyl Chloride Addition: In a separate flask, dissolve the acyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled N-Boc-piperazine solution over 10-15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

G Experimental Workflow for N-Acylation A Dissolve N-Boc-Piperazine in DCM B Add Base (TEA or DIPEA) A->B C Cool to 0 °C B->C D Add Acyl Chloride Solution Dropwise C->D E Warm to RT and Stir D->E F Monitor by TLC/LC-MS E->F G Aqueous Work-up F->G Reaction Complete H Purification (Chromatography) G->H I N-Acylated-N'-Boc-Piperazine H->I

Caption: Workflow for N-Acylation of N-Boc-piperazine.

Reductive Amination

Reductive amination is a one-pot procedure to form a carbon-nitrogen bond between the amine of N-Boc-piperazine and a carbonyl compound (aldehyde or ketone).[5] The reaction involves the initial formation of an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.[5]

Quantitative Data Summary for Reductive Amination

Aldehyde/KetoneReducing AgentSolventTime (h)Temp (°C)Yield (%)
General Aldehyde/KetoneSodium triacetoxyborohydride (NaBH(OAc)₃)DCM or DCE2-24RT-[5]
BenzaldehydeZirconium borohydride–piperazine complexMethanol1RT98[7]

Experimental Protocol: Reductive Amination [5]

  • Reaction Setup: To a solution of N-Boc-piperazine (1.0 eq.) and an aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) in portions.

  • Reaction: Stir the reaction mixture at room temperature for 2-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃. Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl piperazines.[1][8][9] This reaction is a cornerstone in medicinal chemistry for creating the N-aryl piperazine moiety, a common scaffold in pharmaceuticals.[1]

Quantitative Data Summary for Buchwald-Hartwig Amination

Aryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
4-ChlorotoluenePd₂(dba)₃ (2)RuPhos (4)NaOtBuToluene100-[8]
4-Bromotoluene------[1]
General Aryl Halide---Toluene100-[5]

Experimental Protocol: Buchwald-Hartwig Amination [5][8]

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., RuPhos, 4 mol%), the base (e.g., Sodium tert-butoxide (NaOtBu), 2.1 eq.), and N-Boc-piperazine (1.2 eq.).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., argon) for 5 minutes.

  • Reagent Addition: Add anhydrous toluene via syringe, followed by the aryl halide (1.0 eq.).

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-24 hours.

  • Work-up: Upon completion, cool the vial to room temperature and quench the reaction with water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography.

G Buchwald-Hartwig Catalytic Cycle cluster_0 Catalytic Cycle A Pd(0)L₂ C Ar-Pd(II)(X)L₂ A->C Ar-X B Oxidative Addition (Ar-X) E Ar-Pd(II)(Piperazinyl)L₂ C->E N-Boc-Piperazine, Base D Ligand Exchange (Piperazine) E->A N-Aryl-N'-Boc-Piperazine F Reductive Elimination

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-4-(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Benzyl-4-(4-nitrophenyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the common method for synthesizing this compound?

A1: The most common method is a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 1-benzylpiperazine with an activated aryl halide, typically 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene, in the presence of a base and a suitable solvent. The nitro group on the phenyl ring activates the halide for nucleophilic displacement by the secondary amine of the piperazine.

Q2: Which aryl halide is a better starting material, 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene?

A2: In SNAr reactions, the reactivity of the leaving group generally follows the order F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, polarizing the C-F bond. Therefore, 1-fluoro-4-nitrobenzene is typically more reactive and may lead to higher yields or require milder reaction conditions.

Q3: What are the key parameters that influence the yield of the reaction?

A3: The key parameters to control for optimizing the yield are:

  • Choice of base: The base is crucial for deprotonating the piperazine nitrogen, increasing its nucleophilicity, and neutralizing the hydrogen halide formed during the reaction.

  • Solvent: The solvent's polarity and boiling point can significantly affect reaction rate and solubility of reactants.

  • Temperature: Higher temperatures generally increase the reaction rate but can also lead to the formation of side products.

  • Reaction time: Sufficient time is needed for the reaction to go to completion, but prolonged reaction times at high temperatures can lead to product degradation.

  • Purity of reactants: Impurities in the starting materials, especially in 1-benzylpiperazine, can lead to side reactions and lower yields.

Q4: What is a typical yield for this synthesis?

A4: The reported yields can vary depending on the specific conditions used. A literature procedure reports a yield of 57% when using 1-benzylpiperazine and 4-fluoronitrobenzene in ethanol with potassium carbonate as the base, refluxing for 18 hours[1]. Optimization of reaction conditions can potentially lead to higher yields.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Inactive Reactants - Ensure the 1-benzylpiperazine is pure. If it has been stored for a long time, it may have absorbed atmospheric CO2, forming a carbonate salt. Consider purifying it by distillation before use.- Verify the purity of the 4-nitrohaloarene.
Insufficient Base Strength or Amount - Use at least one equivalent of a suitable base. Potassium carbonate (K2CO3) is commonly used, but for less reactive chlorides, a stronger base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) might be necessary.- Ensure the base is anhydrous, as water can interfere with the reaction.
Suboptimal Solvent Choice - If using a protic solvent like ethanol, consider switching to a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN), which are known to accelerate SNAr reactions.- Ensure the reactants are sufficiently soluble in the chosen solvent at the reaction temperature.
Low Reaction Temperature or Insufficient Time - If the reaction is sluggish, consider increasing the temperature. For less reactive starting materials like 1-chloro-4-nitrobenzene, higher temperatures (e.g., >100 °C) may be required.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Problem 2: Presence of Impurities in the Final Product

Possible Cause Troubleshooting Steps
Formation of 1,4-bis(4-nitrophenyl)piperazine - This byproduct can form if piperazine is present as an impurity in the 1-benzylpiperazine starting material. Ensure the purity of the 1-benzylpiperazine.- Use a slight excess of 1-benzylpiperazine to outcompete any residual piperazine.
Unreacted Starting Materials - If unreacted 1-benzylpiperazine or 4-nitrohaloarene is observed, the reaction may not have gone to completion. Consider increasing the reaction time or temperature.- Purification by column chromatography or recrystallization can remove unreacted starting materials.
Formation of Side-Products from the Base - Strong bases can sometimes react with the solvent or starting materials at high temperatures. If using a very strong base, consider running the reaction at a lower temperature for a longer time.- Choose a base that is less likely to cause side reactions under the chosen conditions.
Product Degradation - Prolonged heating at high temperatures can lead to the degradation of the product. Optimize the reaction time and temperature by monitoring the reaction progress.- Work up the reaction as soon as it is complete to avoid product degradation.

Problem 3: Difficulty in Product Isolation and Purification

Possible Cause Troubleshooting Steps
Product is an Oil Instead of a Solid - The crude product may be impure. Try to purify it by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).- After purification, attempt to crystallize the product from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
Product is Contaminated with Salts - During the work-up, ensure that all inorganic salts are removed by washing the organic layer with water or brine. A final wash with water before drying the organic phase is recommended.- If the product has been isolated as a salt (e.g., hydrochloride), neutralize it with a base and extract it into an organic solvent.
Co-elution of Impurities during Chromatography - If impurities are difficult to separate by column chromatography, try using a different eluent system with different polarity or a different stationary phase.- Recrystallization from a carefully chosen solvent system can be a very effective purification method for crystalline products.

Data Presentation

Optimizing reaction conditions is key to improving the yield. The following table provides a hypothetical comparison based on general principles of SNAr reactions to guide your optimization experiments.

Table 1: Hypothetical Influence of Reaction Parameters on Yield

ParameterCondition ACondition BCondition CExpected Yield TrendRationale
Aryl Halide 1-Fluoro-4-nitrobenzene1-Chloro-4-nitrobenzene1-Fluoro-4-nitrobenzeneA > C > BFluoride is a better leaving group in SNAr reactions than chloride.
Solvent Ethanol (Protic)Toluene (Aprotic, non-polar)DMF (Aprotic, polar)C > A > BPolar aprotic solvents like DMF are known to significantly accelerate SNAr reactions.
Base K2CO3Triethylamine (Et3N)Cs2CO3C > A > BCesium carbonate is a stronger base and has better solubility in organic solvents, often leading to higher yields. Triethylamine is often not a strong enough base for these reactions.
Temperature 80 °C (Reflux in EtOH)110 °C (Reflux in Toluene)100 °CDependent on other factorsHigher temperatures increase reaction rate but can also lead to side reactions. The optimal temperature depends on the reactivity of the substrates and the solvent used.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a literature procedure[1].

Materials:

  • 1-Benzylpiperazine (8.81 g, 50.0 mmol)

  • 4-Fluoronitrobenzene (5.31 mL, 50.0 mmol)

  • Potassium carbonate (K2CO3), anhydrous (6.90 g, 50.0 mmol)

  • Ethanol (anhydrous)

  • Dichloromethane

  • Water

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-benzylpiperazine (8.81 g, 50.0 mmol), 4-fluoronitrobenzene (5.31 mL, 50.0 mmol), and anhydrous potassium carbonate (6.90 g, 50.0 mmol).

  • Add a sufficient amount of anhydrous ethanol to dissolve the reactants.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere and stir for 18 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain a solid residue.

  • Triturate the solid with a 20:80 mixture of ethyl acetate-hexane and filter to collect the solid product.

  • Air-dry the filter cake to obtain this compound as orange crystals. (Reported yield: 8.45 g, 57%).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Reactants 1-Benzylpiperazine + 4-Fluoronitrobenzene + K2CO3 in Ethanol Reaction Reflux for 18h under N2 Reactants->Reaction Workup Aqueous Work-up & Extraction with DCM Reaction->Workup Drying Drying of Organic Phase (MgSO4) Workup->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration Purification Trituration with EtOAc/Hexane Concentration->Purification Product This compound Purification->Product

Caption: Synthesis and Purification Workflow.

Troubleshooting Logic for Low Yield

This diagram provides a logical approach to troubleshooting low product yield.

G Start Low Yield Observed Check_Reactants Check Purity of Starting Materials Start->Check_Reactants Check_Base Evaluate Base (Strength & Amount) Start->Check_Base Check_Solvent Consider Solvent (Polar Aprotic?) Start->Check_Solvent Check_Conditions Optimize Temperature & Reaction Time Start->Check_Conditions Solution Yield Improved Check_Reactants->Solution Impurity found & removed Check_Base->Solution Stronger base used Check_Solvent->Solution Switched to DMF/DMSO Check_Conditions->Solution Conditions optimized

Caption: Troubleshooting Low Yield.

References

Technical Support Center: Troubleshooting Low Yield in Piperazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common problems encountered during the synthesis of piperazine derivatives, with a focus on addressing low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield of Mono-substituted Piperazine and Formation of Di-substituted Byproduct

Question: My reaction is producing a significant amount of the 1,4-disubstituted piperazine byproduct, leading to a low yield of the desired mono-substituted product. How can I improve selectivity?

Answer: Achieving mono-substitution is a frequent challenge due to the two reactive nitrogen atoms in the piperazine ring.[1] Several strategies can be employed to favor the formation of the mono-substituted derivative:

  • Use of a Protecting Group: This is the most dependable method for ensuring mono-alkylation or mono-arylation.[1] Protecting one of the piperazine nitrogens with a group like tert-butyloxycarbonyl (Boc) directs the reaction to the unprotected nitrogen. The protecting group can be removed in a subsequent step.

  • Control of Stoichiometry: Using a large excess of piperazine relative to the electrophile (alkyl halide or aryl halide) can statistically favor mono-substitution.[1][2]

  • Slow Addition of Electrophile: Adding the alkylating or arylating agent dropwise to the reaction mixture helps maintain a low concentration of the electrophile, reducing the probability of a second substitution event on the already mono-substituted piperazine.[1]

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen atom, thereby hindering di-substitution.[1]

Issue 2: Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

Question: I am experiencing consistently low yields when attempting to synthesize an N-aryl piperazine derivative using Buchwald-Hartwig amination. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in the Buchwald-Hartwig amination of piperazines can be attributed to several factors, including issues with the catalyst, suboptimal reaction conditions, or problems with the starting materials.[3][4]

Potential Causes and Optimization Steps:

ParameterPotential IssueTroubleshooting Strategy
Catalyst & Ligand Inactive catalyst or poor ligand choice. The active Pd(0) species may not be forming effectively from a Pd(II) precatalyst.[2]Screen a variety of palladium precursors and phosphine ligands. For electron-rich aryl halides, sterically hindered and electron-rich biaryl phosphine ligands like RuPhos and XPhos are often more effective.[2][4]
Base Selection The base can influence the reaction rate and the prevalence of side reactions. A strong base like NaOtBu might cause decomposition of starting materials.[3][4]If decomposition is observed, consider switching to a weaker base such as K₃PO₄ or Cs₂CO₃.[4]
Solvent Poor solubility of reagents or instability of the catalytic species in the chosen solvent.[4]Common solvents include toluene, dioxane, and THF. If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[3][4]
Temperature & Time Suboptimal temperature can lead to an incomplete reaction or decomposition of reactants or products.[3]Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. A temperature screen may be necessary to find the ideal balance between reaction rate and stability.[3]
Atmosphere While not overly sensitive, oxygen can deactivate the catalyst.It is recommended to conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to protect the catalyst.[2]

Below is a logical workflow for troubleshooting low yields in Buchwald-Hartwig amination.

G start Low Yield in Buchwald-Hartwig Amination catalyst Screen Different Pd Precursors & Phosphine Ligands (e.g., XPhos, RuPhos) start->catalyst base Optimize Base (e.g., switch from NaOtBu to K₃PO₄ or Cs₂CO₃) catalyst->base solvent Change Solvent (e.g., Toluene, Dioxane, t-butanol) base->solvent temp Adjust Temperature & Monitor Reaction Time solvent->temp yield_check Yield Improved? temp->yield_check success Successful Synthesis yield_check->success Yes failure Further Optimization Required yield_check->failure No

Troubleshooting workflow for Buchwald-Hartwig amination.
Issue 3: Incomplete Reaction or Stalled N-Alkylation

Question: My N-alkylation reaction of piperazine with an alkyl halide is not going to completion. What could be the problem?

Answer: A stalled or incomplete N-alkylation reaction can be due to several factors, often related to reagent solubility, reaction conditions, or deactivation.

Potential CauseTroubleshooting Strategy
Poor Reagent Solubility Reagents, particularly the piperazine starting material or the base, are not fully dissolved in the solvent.
Insufficient Heating Many N-alkylation reactions require elevated temperatures to proceed at a reasonable rate.[1]
Ineffective Base The base may not be strong enough or sufficient to neutralize the acid byproduct generated during the reaction.
Moisture in Reaction Water can hydrolyze activated intermediates or interfere with the reaction.
Issue 4: Difficulty in Purifying the Piperazine Derivative

Question: I am struggling to purify my substituted piperazine product. What are some effective purification techniques?

Answer: The basic and often polar nature of piperazine derivatives can make purification challenging.[3][5]

  • Column Chromatography: This is a very common method. To prevent the basic product from tailing on acidic silica gel, it is recommended to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent.[3] Alternatively, using a different stationary phase like alumina or an amine-deactivated silica gel can be effective.[4]

  • Acid-Base Extraction: This technique is highly effective for separating the basic piperazine product from non-basic impurities.[3][4] The general workflow is as follows:

    • Dissolve the crude reaction mixture in an organic solvent.

    • Wash with an acidic aqueous solution (e.g., 1M HCl) to protonate the basic piperazine, moving it to the aqueous layer.

    • Separate the layers and wash the organic layer to remove any residual product.

    • Basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate the piperazine derivative, causing it to precipitate or allowing it to be extracted back into an organic solvent.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the purified product.

G start Crude Product (Piperazine Derivative + Impurities) dissolve Dissolve in Organic Solvent start->dissolve acid_wash Wash with Aqueous Acid (e.g., 1M HCl) dissolve->acid_wash separate1 Separate Layers acid_wash->separate1 aqueous_layer Aqueous Layer (Protonated Piperazine) separate1->aqueous_layer Product organic_layer Organic Layer (Non-Basic Impurities) separate1->organic_layer Impurities basify Basify Aqueous Layer (e.g., with NaOH) aqueous_layer->basify extract Extract with Organic Solvent basify->extract dry Dry & Concentrate Organic Layer extract->dry product Purified Piperazine Derivative dry->product

Workflow for purification via acid-base extraction.

Key Experimental Protocols

Protocol 1: Mono-N-Boc Protection of Piperazine

This protocol is essential for syntheses where mono-substitution is critical.

  • Materials:

    • Piperazine (2.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve piperazine in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.[3]

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the cooled piperazine solution.[3]

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[3]

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.[3]

    • Purify the residue by column chromatography to isolate the N-Boc-piperazine.[3]

Protocol 2: General Procedure for Mono-N-alkylation using Excess Piperazine

This method is a simpler alternative to using a protecting group, relying on stoichiometry to control the reaction outcome.

  • Materials:

    • Piperazine (10 eq)

    • Alkyl halide (1 eq)

    • Potassium carbonate (K₂CO₃, 2 eq)

    • Acetonitrile (ACN)

  • Procedure:

    • To a solution of piperazine in acetonitrile, add potassium carbonate.[3]

    • Slowly add the alkyl halide to the mixture at room temperature.[3]

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.[3]

    • Upon completion, filter the mixture to remove solids and concentrate the filtrate.

    • Purify the residue using column chromatography or acid-base extraction to isolate the mono-alkylated product.[3]

References

Technical Support Center: Purification of 1-Benzyl-4-(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-Benzyl-4-(4-nitrophenyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: Based on common synthetic routes, such as the reaction of 1-benzylpiperazine with a 4-nitrophenyl halide or 1-(4-nitrophenyl)piperazine with a benzyl halide, the primary impurities are likely to be:

  • Unreacted Starting Materials: 1-benzylpiperazine, 1-(4-nitrophenyl)piperazine, benzyl halide, and 4-nitrohalobenzene.

  • Di-substituted Byproducts: 1,4-dibenzylpiperazine or 1,4-bis(4-nitrophenyl)piperazine may form, especially if the reaction conditions are not carefully controlled.[1]

  • Solvents and Reagents: Residual solvents from the reaction and inorganic salts from work-up procedures.

Q2: What are the key physicochemical properties of this compound to consider during purification?

A2: this compound is a basic compound due to the presence of the piperazine nitrogen atoms.[2] This basicity allows for purification techniques like acid-base extraction. The presence of two aromatic rings suggests that it will be soluble in many common organic solvents but likely insoluble in water.[3] The nitro group adds polarity to the molecule.

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the purification.[4] For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[5][6] ¹H NMR and ¹³C NMR spectroscopy can confirm the structure and identify impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues

Q: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point. To resolve this:

  • Add more solvent: Re-heat the mixture and add more of the "good" solvent (the one the compound is more soluble in) until a clear solution is achieved.[7]

  • Lower the cooling temperature slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling encourages oiling.[7]

  • Change the solvent system: If the issue persists, select a solvent with a lower boiling point.

Q: No crystals are forming, even after the solution has cooled. How can I induce crystallization?

A: If crystals do not form spontaneously, you can try the following techniques in order:

  • Scratch the inner surface of the flask: Use a glass rod to scratch the flask below the solvent level. The microscopic scratches on the glass can provide a surface for crystal nucleation.[7]

  • Seed the solution: If you have a small amount of pure product, add a tiny crystal to the solution to act as a template for crystal growth.

  • Reduce the solvent volume: Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.[7]

Column Chromatography Issues

Q: I am getting poor separation of my product from an impurity on the column. How can I improve this?

A: To improve separation (resolution) in column chromatography:

  • Optimize the solvent system: Use TLC to test different solvent systems. A good solvent system for column chromatography will give your target compound an Rf value of 0.2-0.4 and good separation from impurities.[8]

  • Use a finer mesh silica gel: A smaller particle size provides a larger surface area, which can improve separation.

  • Increase the column length: A longer column provides more opportunities for separation.

  • Run a gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with similar polarities.

Q: My compound is streaking on the TLC plate and the column. What is the cause?

A: Streaking is often caused by the compound being too polar for the chosen solvent system or due to its basic nature. Since this compound is basic, it can interact strongly with the acidic silica gel. To mitigate this:

  • Add a small amount of a basic modifier to the eluent: Adding 0.5-1% triethylamine or ammonia to the solvent system can neutralize the acidic sites on the silica gel and lead to sharper bands.

  • Use a different stationary phase: Consider using neutral or basic alumina, or a reverse-phase silica gel for your chromatography.

Data Presentation

Table 1: Potential Impurities in Crude this compound
Compound Name Molecular Weight ( g/mol ) Potential Origin Separation Strategy
1-Benzylpiperazine176.26Unreacted starting materialColumn chromatography, Acid-base extraction
1-(4-Nitrophenyl)piperazine207.23Unreacted starting materialColumn chromatography, Recrystallization
Benzyl Chloride126.58Unreacted starting materialEvaporation, Column chromatography
1,4-Dibenzylpiperazine266.38Di-substituted byproductColumn chromatography, Recrystallization
1,4-Bis(4-nitrophenyl)piperazine358.37Di-substituted byproductColumn chromatography, Recrystallization
Table 2: Representative TLC Analysis
Compound Rf Value (9:1 Hexane:Ethyl Acetate) Visualization
1-Benzylpiperazine~0.1UV (254 nm), Stains (e.g., KMnO₄)
This compound~0.3UV (254 nm), Yellowish spot
1,4-Dibenzylpiperazine~0.5UV (254 nm), Stains (e.g., KMnO₄)
Note: Rf values are approximate and can vary based on the specific TLC plate, solvent mixture, and ambient conditions.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general method for the recrystallization of this compound. Ethanol or a mixture of ethyl acetate and hexane are common solvent systems for compounds of this type.[9]

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol). If the compound is very soluble, try a solvent system like ethyl acetate/hexane.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the product just dissolves.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol describes the purification of the target compound using flash column chromatography.[8]

  • Solvent System Selection: As determined by TLC, prepare a suitable solvent system (e.g., 9:1 Hexane:Ethyl Acetate) that gives the target compound an Rf of ~0.3.

  • Column Packing: Pack a glass chromatography column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.

  • Elution: Begin elution with the least polar solvent mixture. Collect fractions and monitor them by TLC.

  • Gradient Elution (Optional): If separation is poor, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Analysis: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

PurificationWorkflow Crude Crude Product Dissolve Dissolve in Organic Solvent Crude->Dissolve Wash Aqueous Wash / Acid-Base Extraction Dissolve->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purification Step Concentrate->Purify Recrystal Recrystallization Purify->Recrystal If Solid Column Column Chromatography Purify->Column If Oily or Complex Mixture Pure Pure Product Recrystal->Pure Column->Pure TroubleshootingTree Start Purification Issue? Recrystal_Issue Recrystallization Problem? Start->Recrystal_Issue Column_Issue Chromatography Problem? Start->Column_Issue Oiling_Out Compound Oiling Out? Recrystal_Issue->Oiling_Out No_Crystals No Crystals Forming? Recrystal_Issue->No_Crystals Poor_Sep Poor Separation? Column_Issue->Poor_Sep Streaking Compound Streaking? Column_Issue->Streaking Sol_1 Add more solvent & cool slowly Oiling_Out->Sol_1 Yes Sol_2 Scratch flask or add seed crystal No_Crystals->Sol_2 Yes Sol_3 Optimize solvent system (TLC) Poor_Sep->Sol_3 Yes Sol_4 Add triethylamine to eluent Streaking->Sol_4 Yes

References

Overcoming solubility issues with 1-Benzyl-4-(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 1-Benzyl-4-(4-nitrophenyl)piperazine during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a chemical compound with a predicted melting point of 112°C.[1] Based on the characteristics of related benzylpiperazine and piperazine derivatives, it is expected to have low aqueous solubility and higher solubility in organic solvents.[2] For instance, the related compound benzylpiperazine is insoluble in water but soluble in methanol and sparingly soluble in chloroform.[2]

Q2: Which organic solvents are recommended for initial dissolution attempts?

A2: For initial dissolution, it is recommended to use a minimal amount of a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of piperazine derivatives for use in biological assays.[3] Methanol is another potential solvent, as demonstrated by its use for dissolving benzylpiperazine.[2]

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. What should I do?

A3: This is a common issue known as precipitation upon dilution. To mitigate this, you can try the following:

  • Optimize the final DMSO concentration: Aim for the lowest effective concentration of DMSO in your final assay medium, typically below 0.5% or 1%, to minimize solvent-induced artifacts or toxicity.

  • Use a stepwise dilution: Instead of a single large dilution, perform serial dilutions into your aqueous buffer.

  • Gently warm the solution: Briefly warming the solution to 37°C may help in keeping the compound dissolved.

Q4: Are there alternative methods to enhance the aqueous solubility of this compound?

A4: Yes, several techniques can be employed to improve the aqueous solubility of poorly soluble compounds like piperazine derivatives. These include:

  • Salt formation: Converting the basic piperazine nitrogen to a salt can significantly increase aqueous solubility.

  • pH adjustment: Modifying the pH of the solution can alter the ionization state of the molecule and improve solubility.

  • Use of co-solvents: Employing a mixture of solvents can enhance solubility.

  • Nanosuspension: Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution.

  • Co-crystallization: Forming a co-crystal with a suitable co-former can modify the physicochemical properties.

  • Complexation with cyclodextrins: Encapsulating the compound within cyclodextrin molecules can improve its solubility.

Troubleshooting Guides

Issue 1: Difficulty in preparing a stock solution.
  • Problem: The compound does not fully dissolve in the chosen organic solvent.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Gradually add more solvent while vortexing.

    • Gentle Heating: Warm the solution in a water bath (e.g., 37°C) for a short period.

    • Sonication: Use a sonicator bath to aid in dissolution.

    • Try a Different Solvent: If DMSO or methanol fails, consider other organic solvents, keeping in mind their compatibility with your downstream application.

Issue 2: Compound crashes out of solution during the experiment.
  • Problem: The compound precipitates in the aqueous assay buffer over the course of the experiment.

  • Troubleshooting Steps:

    • Determine Kinetic Solubility: Perform a kinetic solubility assay to understand the concentration at which the compound begins to precipitate under your specific experimental conditions.

    • Reduce Final Concentration: If possible, lower the final concentration of the compound in your assay.

    • Incorporate Solubilizing Agents: Consider adding excipients like cyclodextrins or surfactants to your assay buffer to maintain solubility.

Quantitative Data Summary

SolventSolubility
WaterInsoluble
MethanolSoluble
ChloroformSparingly Soluble
AcetoneVery Soluble
EtherFreely Soluble
HexaneVery Slightly Soluble

Data for Benzylpiperazine.[2]

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility

This protocol provides a general method for determining the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microplate (clear bottom for visual inspection, or UV-transparent for spectrophotometric analysis)

  • Multichannel pipette

  • Plate shaker

  • Nephelometer or UV/Vis plate reader

Procedure:

  • Prepare a concentrated stock solution: Dissolve this compound in 100% DMSO to a high concentration (e.g., 10 mM).

  • Prepare serial dilutions: In the 96-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer to achieve a range of final compound concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Incubation: Cover the plate and incubate at room temperature (or your experimental temperature) on a plate shaker for a defined period (e.g., 1-2 hours).

  • Detection of Precipitation:

    • Visual Inspection: Examine the wells for any visible precipitate.

    • Nephelometry: Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates precipitation.

    • UV/Vis Spectroscopy: If the compound has a suitable chromophore, measure the absorbance at its λmax. A deviation from linearity in the absorbance versus concentration plot suggests precipitation.

  • Data Analysis: The kinetic solubility is the highest concentration at which the compound remains in solution under these conditions.

Protocol 2: General Procedure for Preparing Test Compound for In Vitro Assays

This protocol outlines a standard procedure for preparing this compound for use in cell-based or biochemical assays.

Materials:

  • This compound

  • Sterile DMSO

  • Sterile aqueous assay buffer or cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 10 mM stock solution:

    • Aseptically weigh out the required amount of this compound.

    • Dissolve it in the appropriate volume of sterile DMSO to make a 10 mM stock solution.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C may be necessary.

  • Prepare intermediate dilutions:

    • Perform serial dilutions of the 10 mM stock solution in sterile DMSO to create a range of intermediate concentrations.

  • Prepare final working solutions:

    • Dilute the intermediate DMSO solutions into the sterile aqueous assay buffer or cell culture medium to achieve the desired final concentrations. It is crucial to add the DMSO solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize precipitation.

    • Ensure the final DMSO concentration in the assay is consistent and non-toxic to the cells or does not interfere with the assay components (typically ≤ 0.5%).

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the test wells.

Visualizations

Experimental Workflow

G cluster_prep Compound Preparation cluster_assay Assay Preparation cluster_controls Controls start Weigh Compound dissolve Dissolve in 100% DMSO (e.g., 10 mM Stock) start->dissolve serial_dmso Serial Dilutions in DMSO dissolve->serial_dmso dilute_aqueous Dilute into Aqueous Buffer (Final Concentrations) serial_dmso->dilute_aqueous Key step to avoid precipitation add_to_plate Add to Assay Plate dilute_aqueous->add_to_plate incubate Incubate add_to_plate->incubate readout Measure Endpoint incubate->readout vehicle Vehicle Control (DMSO) vehicle->add_to_plate positive Positive Control positive->add_to_plate negative Negative Control negative->add_to_plate

Caption: A general experimental workflow for preparing and testing this compound in an in vitro assay.

Illustrative Signaling Pathways

Disclaimer: The following signaling pathways are provided as illustrative examples based on the known activities of structurally related piperazine compounds. The involvement of this compound in these specific pathways has not been experimentally confirmed.

eIF2α Signaling Pathway

Some benzylpiperazine derivatives have been shown to inactivate the eukaryotic translation initiation factor 2-alpha (eIF2α), which is a key regulator of protein synthesis in response to cellular stress.

G cluster_stress Cellular Stress cluster_pathway eIF2α Signaling cluster_compound Potential Compound Action stress ER Stress, Viral Infection, etc. eif2ak eIF2α Kinases (PERK, PKR, etc.) stress->eif2ak Activation eif2a eIF2α eif2ak->eif2a peif2a p-eIF2α (Inactive) eif2a->peif2a Phosphorylation translation Global Protein Synthesis peif2a->translation Inhibition atf4 ATF4 Translation peif2a->atf4 Upregulation stress_response Stress Response Genes atf4->stress_response Activation compound Benzylpiperazine Derivative compound->eif2ak Modulation? G cluster_stress Oxidative Stress cluster_nrf2 Nrf2 Pathway cluster_il6 IL-6 Signaling cluster_compound Potential Compound Action ros Reactive Oxygen Species (ROS) keap1 Keap1 ros->keap1 Inactivation nrf2 Nrf2 keap1->nrf2 Inhibition nrf2_n Nrf2 (nuclear) nrf2->nrf2_n Translocation are Antioxidant Response Element (ARE) nrf2_n->are Binding il6 IL-6 nrf2_n->il6 Crosstalk antioxidants Antioxidant Gene Expression are->antioxidants Activation il6r IL-6 Receptor il6->il6r Binding stat3 STAT3 il6r->stat3 Activation inflammation Inflammatory Response stat3->inflammation Upregulation compound Piperazine Derivative compound->ros Scavenging? compound->nrf2 Activation?

References

Technical Support Center: Optimizing Reaction Conditions for Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the synthesis of piperazine and its derivatives. Piperazine is a foundational heterocyclic scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] However, its synthesis is often plagued by challenges related to yield, selectivity, and purification. This guide provides in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to navigate common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the primary synthetic routes and key reaction parameters.

Q1: What are the principal industrial methods for synthesizing piperazine?

The two dominant industrial routes for piperazine production involve the reaction of ethanolamines with ammonia at high temperatures and pressures.[3][4]

  • From Monoethanolamine (MEA): MEA is reacted with a molar excess of ammonia in the presence of a hydrogenation catalyst.[3] This process typically involves high temperatures (150-400°C) and pressures.[3]

  • From Diethanolamine (DEA): DEA can undergo intramolecular cyclization to form piperazine.[5][6] This is often achieved by reacting DEA with ammonia over a catalyst.[7] A notable variation involves converting DEA to a reactive intermediate, such as bis(2-bromoethyl)amine, which then cyclizes with an aniline to form N-aryl piperazines.[5]

Both methods are catalytic processes that can be run continuously or in batches.[8] The choice of starting material and specific process often depends on the desired scale, purity requirements, and economic factors.

Q2: What are the most critical process parameters to control during piperazine synthesis?

Optimizing piperazine synthesis requires careful control over several interdependent parameters:

  • Temperature: Higher temperatures generally favor piperazine formation but can also lead to side reactions and catalyst degradation.[7] A typical range is 150-400°C.[3]

  • Pressure: The reaction is typically conducted under significant pressure, often with a substantial partial pressure of hydrogen to maintain catalyst activity and influence the reaction pathway.[3]

  • Catalyst: The choice of catalyst is paramount. Nickel-based catalysts (e.g., Raney nickel, Ni-MgO) are common.[7] Zeolites and bimetallic composites like Ni-Cu on a support are also used to enhance selectivity.[9]

  • Reactant Molar Ratio: A molar excess of ammonia to ethanolamine (typically >3:1) is crucial to drive the reaction towards piperazine and minimize the formation of other ethyleneamines.[3]

Q3: My primary goal is synthesizing a mono-substituted piperazine. What is the best strategy to avoid the formation of the 1,4-disubstituted byproduct?

This is the most common challenge in piperazine derivatization.[10] The second nitrogen atom often has comparable or even higher reactivity than the first.[10] There are three primary strategies to achieve high mono-selectivity:

  • Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) statistically favors the reaction of the electrophile with an unsubstituted piperazine molecule.[11][12]

  • Slow Addition of Electrophile: Adding the alkylating or arylating agent dropwise, especially at low temperatures, helps to control the reaction rate and minimize the chance of a second substitution on the newly formed mono-substituted product.[11]

  • Protecting Group Strategy: For the highest control, use a mono-protected piperazine, such as N-Boc-piperazine.[10] This chemically blocks one nitrogen, allowing the reaction to occur exclusively at the other. The protecting group is removed in a subsequent step.[10]

StrategyMolar Ratio (Piperazine:Electrophile)Typical Mono-product YieldAdvantagesDisadvantages
Excess Piperazine 5:1 to 10:170-80%Cost-effective, one-step reaction.[10]Requires removal of large amounts of excess piperazine.
Mono-Boc Protection 1:1 (Protected Piperazine:Electrophile)>80% (for the substitution step)High selectivity, clean reaction.[10]Multi-step process (protection/deprotection), higher cost.[10]
In Situ Mono-Protonation 2:1 (Piperazine:Acid) then 1:1 (Salt:Electrophile)60-89%One-pot synthesis, good yields.[10]May require longer reaction times.[10]

Part 2: Troubleshooting Guide for Common Issues

This section provides a structured, question-and-answer guide to troubleshoot specific experimental problems.

Issue 1: Low overall yield of piperazine in the primary synthesis from ethanolamines.

  • Question: My reaction of ethanolamine and ammonia is resulting in a low yield of piperazine. What are the likely causes and how can I improve it?

  • Answer: Low yields can stem from several factors related to catalyst activity, reaction conditions, or side reactions.

    • Causality: The reaction pathway from ethanolamines to piperazine is complex, involving multiple intermediates. Suboptimal conditions can divert the reaction towards other products like ethylenediamine (EDA), aminoethylethanolamine (AEEA), or higher ethyleneamines.[8] Catalyst deactivation is also a common culprit.[8]

    • Troubleshooting Steps:

      • Check Catalyst Activity: If you are using a reusable catalyst like Raney Nickel or a supported metal catalyst, it may have deactivated. Consider regenerating the catalyst or using a fresh batch. Deactivation can occur through poisoning by impurities or coking at high temperatures.[8]

      • Verify Hydrogen Pressure: In many processes, a sufficient partial pressure of hydrogen is critical to maintain the catalyst in its active state and prevent side reactions.[3] Ensure your hydrogen supply and pressure are within the recommended range (e.g., 20-200 atmospheres).[3]

      • Optimize Temperature: While higher temperatures can increase the reaction rate, excessively high temperatures (>275°C for some systems) can promote the formation of undesired byproducts.[7] Conduct a temperature screen to find the optimal balance for your specific catalyst and reactor setup.

      • Increase Ammonia Ratio: Ensure a sufficient molar excess of ammonia is being used. A low ammonia concentration can lead to the formation of intermediates that do not efficiently cyclize to piperazine.[3]

Issue 2: Significant formation of N-arylpiperazine byproducts during Buchwald-Hartwig amination.

  • Question: I am attempting to synthesize an N-aryl piperazine using a Buchwald-Hartwig reaction, but I am observing low yields and significant byproduct formation. What should I optimize?

  • Answer: The success of Buchwald-Hartwig amination is highly dependent on the fine-tuning of the catalytic system and reaction conditions.[13]

    • Causality: Low yields are often due to catalyst deactivation, suboptimal ligand choice, or decomposition of starting materials caused by an inappropriate base or temperature.[13] The choice of palladium precursor and phosphine ligand is critical for efficient catalytic turnover.[11]

    • Troubleshooting Steps:

      • Screen Catalysts and Ligands: The combination of the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., RuPhos, XPhos) is the most critical factor.[12] For electron-rich or sterically hindered aryl halides, more electron-rich and bulky ligands are often necessary.[11]

      • Select the Appropriate Base: The base plays a key role. Strong bases like NaOtBu can sometimes cause decomposition of sensitive substrates.[13] If you observe degradation, consider switching to a weaker base such as K₃PO₄ or Cs₂CO₃.[11][13]

      • Solvent Effects: The solvent affects both the solubility of the reagents and the stability of the catalytic species. Toluene, dioxane, and THF are common choices.[11] If solubility is an issue, a more polar solvent like t-butanol might be beneficial.[13]

      • Monitor Temperature and Time: It is crucial to monitor the reaction's progress using techniques like TLC or LC-MS.[11] This will help you determine the optimal reaction time and temperature to maximize product formation before significant decomposition or side reactions occur.

Issue 3: Difficulty in purifying the final piperazine product.

  • Question: My piperazine derivative is difficult to purify using standard column chromatography on silica gel. The product either streaks badly or does not elute. What purification strategies can I use?

  • Answer: The basic nature of the piperazine nitrogens often leads to strong interactions with the acidic silica gel, causing poor chromatographic performance.[11]

    • Causality: The lone pairs on the nitrogen atoms can be protonated by the acidic silanol groups on the surface of the silica gel, causing the compound to adhere strongly to the stationary phase.

    • Troubleshooting Steps:

      • Basic Modifier in Eluent: The most common solution is to add a small amount of a basic modifier to your eluent system. Adding 0.1-1% triethylamine (NEt₃) or ammonia in methanol to the mobile phase will neutralize the acidic sites on the silica, allowing the basic piperazine compound to elute properly.[11]

      • Acid-Base Extraction: This is a powerful technique for separating basic compounds from non-basic impurities. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and extract it with an acidic aqueous solution (e.g., 1M HCl). Your piperazine product will move into the aqueous layer as its hydrochloride salt. The layers are then separated, the aqueous layer is basified (e.g., with NaOH), and the purified free-base product is re-extracted back into an organic solvent.[11]

      • Crystallization/Salt Formation: If your product is a solid, recrystallization can be a highly effective purification method. Alternatively, you can purposefully form a salt (like a diacetate) which may have better crystallization properties. For example, adding glacial acetic acid to a solution of crude piperazine can precipitate piperazine diacetate, which can be filtered and washed.[12]

Part 3: Protocols and Visualizations

Experimental Protocol: Mono-N-alkylation using Excess Piperazine

This protocol describes a standard procedure for the mono-alkylation of piperazine, leveraging a large excess of the starting material to favor the desired product.[11]

Materials:

  • Piperazine (10 mmol, 10 eq.)

  • Alkyl halide (1 mmol, 1 eq.)

  • Potassium carbonate (K₂CO₃, 2 mmol, 2 eq.)

  • Acetonitrile (20 mL)

Procedure:

  • To a round-bottom flask, add piperazine (10 mmol) and acetonitrile (20 mL). Stir until dissolved.

  • Add potassium carbonate (2 mmol) to the solution.

  • Slowly add the alkyl halide (1 mmol) dropwise to the stirring mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the starting alkyl halide is consumed, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Purify the residue using column chromatography (with 1% NEt₃ in the eluent) or an acid-base extraction to remove the excess piperazine and isolate the mono-alkylated product.[11]

Analytical Protocol: GC-MS Analysis of Piperazine Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing the purity of piperazine products and identifying byproducts.[14][15]

Sample Preparation:

  • Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., methanol, ethyl acetate).

  • For complex matrices, a simple solvent extraction may be required.[14]

  • In some cases, derivatization (e.g., with trifluoroacetic anhydride, TFAA) is necessary to improve the volatility and chromatographic behavior of the piperazine derivatives.[16][17]

GC-MS Conditions (General Example):

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.[16]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[16]

  • Injection Mode: Splitless.[16]

  • Oven Program: Start at 120°C, hold for 1 min, ramp to 150°C at 10°C/min, hold for 5 min, then ramp to 300°C at 7.5°C/min and hold for 2 min.[16] (Note: This program must be optimized for specific analytes).

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-550.

This method allows for the separation and identification of various piperazine derivatives and is effective for the chemical characterization of reaction products.[14]

Visualizations

G cluster_start Start: Low Piperazine Yield cluster_check Initial Checks cluster_action Corrective Actions cluster_result Outcome start Low Yield Observed catalyst Is Catalyst Fresh/Active? start->catalyst pressure Is H2 Pressure Correct? catalyst->pressure Yes regen Regenerate or Replace Catalyst catalyst->regen No temp Is Temperature Optimal? pressure->temp Yes adjustP Adjust H2 Pressure pressure->adjustP No screenT Perform Temperature Screen temp->screenT No success Yield Improved temp->success Yes regen->pressure adjustP->temp ratio Increase NH3:Amine Ratio screenT->ratio ratio->success fail Yield Still Low (Re-evaluate Route/Purity)

Caption: Troubleshooting workflow for low piperazine yield.

ReactionMechanism cluster_reactants cluster_catalyst Catalytic Cycle cluster_products DEA Diethanolamine (DEA) intermediate Intermediate (e.g., Aminoethylethanolamine) DEA->intermediate NH3 + Ammonia (NH3) NH3->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Catalyst (e.g., Ni-MgO) -H2O Piperazine Piperazine cyclization->Piperazine Water + Water (H2O) cyclization->Water

Caption: Simplified mechanism for piperazine synthesis from DEA.

References

1-Benzyl-4-(4-nitrophenyl)piperazine precipitation upon dilution in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Benzyl-4-(4-nitrophenyl)piperazine, focusing on its precipitation upon dilution in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: Key physicochemical properties are summarized in the table below. This information can be useful for initial experimental design.

PropertyValue
Melting Point 112 °C
Boiling Point 461.7±45.0 °C (Predicted)
Density 1.224±0.06 g/cm³ (Predicted)
pKa 7.20±0.10 (Predicted)

Q2: What is the expected aqueous solubility of this compound?

Q3: In which organic solvents is this compound likely to be soluble?

A3: Based on the solubility of related piperazine derivatives, this compound is expected to be soluble in a range of organic solvents. A qualitative summary is provided below. It is recommended to perform small-scale solubility tests to confirm the optimal solvent for your specific application.

SolventExpected Solubility
Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
EthanolSoluble
MethanolSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble

Troubleshooting Guide: Precipitation Upon Aqueous Dilution

Precipitation of this compound upon dilution of an organic stock solution into an aqueous medium is a common issue. This guide provides a systematic approach to troubleshoot and resolve this problem.

Issue: My compound precipitates when I dilute my DMSO stock solution into my aqueous buffer for an experiment.

This is a common occurrence when the concentration of the compound in the final aqueous solution exceeds its solubility limit. The following steps can help you address this issue.

Step 1: Understand the Cause

The primary reason for precipitation is the poor aqueous solubility of the compound. Organic solvents like DMSO can dissolve the compound at high concentrations, but when this stock solution is diluted into an aqueous buffer, the solvent environment becomes predominantly aqueous, causing the compound to crash out of solution.

Step 2: Systematic Troubleshooting Workflow

The following workflow can guide you through resolving the precipitation issue.

G cluster_0 Troubleshooting Workflow start Precipitation Observed Upon Aqueous Dilution check_conc Is the final concentration too high? start->check_conc lower_conc Reduce Final Concentration check_conc->lower_conc Yes check_ph Is the aqueous buffer pH optimal? check_conc->check_ph No end_success Precipitation Resolved lower_conc->end_success adjust_ph Adjust Buffer pH (if experimentally permissible) check_ph->adjust_ph No use_cosolvent Incorporate a Co-solvent in the Aqueous Buffer check_ph->use_cosolvent Yes adjust_ph->use_cosolvent other_methods Consider Advanced Formulation Strategies use_cosolvent->other_methods other_methods->end_success

Caption: A stepwise workflow for troubleshooting precipitation.

Step 3: Detailed Troubleshooting Actions
  • Reduce Final Concentration: The simplest solution is often to lower the final concentration of the compound in your aqueous solution to a level below its solubility limit.

  • Adjust pH: The predicted pKa of this compound is approximately 7.20. As a basic compound, its solubility can be increased in more acidic conditions (pH < 7.20) where it will be protonated and more polar. If your experimental conditions allow, consider lowering the pH of your aqueous buffer.

G cluster_1 pH Effect on Solubility low_ph Low pH (e.g., < 6.5) Protonated Form (BH+) solubility_high Higher Aqueous Solubility low_ph->solubility_high high_ph High pH (e.g., > 8.0) Neutral Form (B) solubility_low Lower Aqueous Solubility high_ph->solubility_low

Caption: The relationship between pH and solubility for a basic compound.

  • Use Co-solvents: If reducing the concentration or adjusting the pH is not feasible, consider adding a small percentage of a water-miscible organic co-solvent to your aqueous buffer. Common co-solvents include DMSO, ethanol, or polyethylene glycol (PEG). It is crucial to run a vehicle control to ensure the co-solvent does not affect your experimental results.

  • Advanced Formulation Strategies: For more challenging cases, advanced formulation techniques can be explored:

    • Salt Formation: Converting the free base to a salt form (e.g., hydrochloride) can significantly enhance aqueous solubility.

    • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic molecule, forming an inclusion complex with improved water solubility.

    • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase its dissolution rate.

Experimental Protocols

Due to the lack of specific, published dissolution protocols for this compound, the following general procedure can be used as a starting point. It is essential to empirically determine the optimal conditions for your specific experimental setup.

Objective: To prepare a stock solution of this compound in an organic solvent and subsequently dilute it into an aqueous buffer with minimal precipitation.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Aqueous buffer of choice

Protocol:

  • Preparation of a High-Concentration Stock Solution: a. Accurately weigh a desired amount of this compound. b. Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). c. Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath or sonication may aid dissolution. d. Visually inspect the solution to ensure there are no undissolved particulates.

  • Dilution into Aqueous Buffer: a. Perform serial dilutions of your high-concentration stock solution in DMSO to create intermediate stock solutions if a wide range of final concentrations is needed. b. To prepare the final working solution, add a small volume of the DMSO stock solution to your pre-warmed (if applicable) aqueous buffer while vortexing to ensure rapid mixing. c. Visually inspect the final solution for any signs of precipitation (cloudiness, particulates). If precipitation is observed, refer to the Troubleshooting Guide.

Important Considerations:

  • Final DMSO Concentration: Aim to keep the final concentration of DMSO in your aqueous working solution as low as possible (typically <1%, ideally <0.1%) to avoid solvent effects on your experiment.

  • Temperature: The solubility of organic compounds can be temperature-dependent. Consider whether performing dilutions and experiments at a controlled temperature (e.g., 37°C) might improve solubility.

  • Kinetic vs. Thermodynamic Solubility: Be aware that you might be working with a supersaturated solution (kinetic solubility), which may be prone to precipitation over time. It is advisable to prepare fresh working solutions immediately before use.

Technical Support Center: Catalyst and Ligand Screening for Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of piperazines, a critical scaffold in numerous pharmaceutical compounds.[1][2] The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during catalyst and ligand screening for N-arylation reactions, particularly the Buchwald-Hartwig amination.[3][4]

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of piperazine derivatives.

Issue 1: Low or No Yield of N-Aryl Piperazine

Potential Causes and Solutions:

  • Inactive Catalyst: The palladium catalyst is crucial for the reaction's success.[5]

    • Troubleshooting:

      • Use a fresh source of the palladium precatalyst and ligand.

      • Ensure a strictly inert atmosphere (argon or nitrogen) to prevent the oxidation of the active Pd(0) species.[5]

      • If using a Pd(II) precatalyst, confirm that the reaction conditions are suitable for its reduction to the active Pd(0) form.[5][6]

  • Suboptimal Ligand Choice: The ligand plays a critical role in the catalyst's activity and stability.[7][8]

    • Troubleshooting:

      • Screen a variety of phosphine ligands. For electron-rich aryl halides, more electron-rich and sterically hindered ligands are often necessary.[7][8] Bulky trialkyl and dialkylbiaryl phosphine ligands have shown remarkable activity.[3]

      • Consider bidentate phosphine ligands like BINAP and DPPF, which can accelerate the reaction and improve yields.[3]

  • Inappropriate Base Selection: The base is critical for both the reaction rate and minimizing side reactions.[7][8]

    • Troubleshooting:

      • If a strong base like sodium tert-butoxide (NaOtBu) leads to starting material decomposition, consider weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[7][8]

  • Poor Solvent Choice: The solvent affects the solubility of reagents and the stability of the catalytic species.[7][8]

    • Troubleshooting:

      • Commonly used solvents include toluene, dioxane, and THF. If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[7][8]

  • Incorrect Temperature and Reaction Time: Suboptimal temperature can lead to an incomplete reaction or decomposition.[7][8]

    • Troubleshooting:

      • Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.

      • Perform a temperature screen to identify the ideal conditions for your specific substrates.[7]

Issue 2: Formation of Di-substituted Piperazine

Potential Causes and Solutions:

  • High Reactivity of Monosubstituted Product: The initial product can compete with the starting piperazine for the aryl halide.

    • Troubleshooting:

      • Use a 5-10 fold excess of piperazine.[7]

      • Add the electrophile (aryl halide) slowly, especially at low temperatures.[7]

      • Employ a mono-protected piperazine, such as N-Boc-piperazine, to ensure single substitution. The protecting group can be removed in a subsequent step.[7]

  • Reaction Conditions Favoring Di-substitution:

    • Troubleshooting:

      • Optimize reaction temperature and time by closely monitoring the reaction progress. High temperatures and prolonged reaction times can favor the formation of the disubstituted product.[7]

Issue 3: Difficulty in Product Purification

Potential Causes and Solutions:

  • Basic Nature of Piperazine Products: The basicity of the product can lead to tailing on silica gel chromatography.

    • Troubleshooting:

      • Column Chromatography: Add a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent to prevent tailing.[7]

      • Acid-Base Extraction: Dissolve the crude mixture in an organic solvent and extract with an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be basified, and the purified product re-extracted into an organic solvent.[7]

      • Crystallization: If the product is a solid, recrystallization can be a highly effective purification method.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in piperazine synthesis?

A1: Besides di-substitution, common side reactions include elimination reactions with certain alkyl halides and catalyst deactivation.[7] Dehalogenation of the aryl halide can also occur, particularly at high temperatures or with incomplete formation of the active catalyst complex.[9]

Q2: How can I synthesize an unsymmetrically 1,4-disubstituted piperazine?

A2: A stepwise approach is the most reliable method. First, introduce one substituent, often using a protecting group strategy to ensure mono-substitution. After purification, the second substituent can be introduced at the other nitrogen atom.[7]

Q3: Which palladium precursors are commonly used for Buchwald-Hartwig amination of piperazines?

A3: A variety of palladium sources can be used, including Pd₂(dba)₃, Pd(OAc)₂, and air-stable precatalysts like those based on the XPhos ligand.[9][10]

Q4: What is a typical catalyst loading for these reactions?

A4: Catalyst loading is generally in the range of 1-5 mol% for the palladium source.[5] However, for highly active catalyst systems, loadings can sometimes be reduced to less than 1 mol%.

Q5: Is it necessary to use a glovebox for setting up these reactions?

A5: While a glovebox is ideal for handling air-sensitive reagents, reactions can be successfully set up using standard Schlenk line techniques, especially when using air-stable precatalysts and ligands.[11]

Data Presentation

Table 1: Comparison of Ligands for the N-Arylation of 4-chlorotoluene with Piperazine

EntryLigandPd Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1RuPhosPd₂(dba)₃ (1)NaOtBuToluene100295
2XPhosPd₂(dba)₃ (1)NaOtBuToluene100292
3DavePhosPd₂(dba)₃ (1)NaOtBuToluene100485
4SPhosPd₂(dba)₃ (1)NaOtBuToluene100488

Note: This data is representative and compiled from various sources for comparative purposes. Actual results may vary depending on specific substrate and reaction conditions.

Table 2: Effect of Base and Solvent on the N-Arylation of 1-bromo-4-fluorobenzene with N-Boc-piperazine

EntryLigandPd Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1XPhosPd(OAc)₂ (2)NaOtBuToluene1001298
2XPhosPd(OAc)₂ (2)Cs₂CO₃Dioxane1001890
3XPhosPd(OAc)₂ (2)K₃PO₄Dioxane1002485
4RuPhosPd(OAc)₂ (2)NaOtBuToluene801296

Note: This data is representative and compiled from various sources for comparative purposes. Actual results may vary depending on specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Catalyst and Ligand Screening in Buchwald-Hartwig Amination of Piperazine

Materials:

  • Aryl halide (1.0 equiv)

  • Piperazine or N-Boc-piperazine (1.2-1.5 equiv)[10]

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (1-2 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)[5]

  • Anhydrous solvent (e.g., toluene, dioxane)[7]

Procedure:

  • In an oven-dried reaction vessel (e.g., Schlenk tube), combine the aryl halide, piperazine, and base.

  • Seal the vessel and purge with an inert gas (argon or nitrogen).[5]

  • Add the anhydrous solvent, followed by the palladium precursor and ligand.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.[10]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water and dilute with a suitable organic solvent (e.g., ethyl acetate).[5]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)(X)L_n oxidative_addition->pd2_complex ligand_exchange Ligand Exchange pd2_complex->ligand_exchange Piperazine amine_coordination Ar-Pd(II)(NR₂H)L_n ligand_exchange->amine_coordination deprotonation Deprotonation (Base) amine_coordination->deprotonation amido_complex Ar-Pd(II)(NR₂)L_n deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ reductive_elimination->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Aryl Halide, Piperazine, Base setup->reagents solvent_catalyst Add Solvent, Pd-Catalyst, Ligand reagents->solvent_catalyst heating Heat to Desired Temperature solvent_catalyst->heating monitoring Monitor Reaction (TLC, LC-MS) heating->monitoring workup Work-up (Quench, Extract) monitoring->workup Reaction Complete purification Purification (Chromatography) workup->purification end End purification->end

Caption: General experimental workflow for piperazine synthesis.

Troubleshooting_Guide start Low Yield or No Reaction check_catalyst Check Catalyst Activity (Fresh Source, Inert Atmosphere) start->check_catalyst Is catalyst active? start->check_catalyst No screen_ligands Screen Different Ligands (Bulky, Electron-Rich) check_catalyst->screen_ligands Yes optimize_base Optimize Base (Strong vs. Weak) screen_ligands->optimize_base optimize_conditions Optimize Temperature and Solvent optimize_base->optimize_conditions success Improved Yield optimize_conditions->success

Caption: Decision tree for troubleshooting low reaction yields.

References

Managing temperature and time in 1-Benzyl-4-(4-nitrophenyl)piperazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Benzyl-4-(4-nitrophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameters of temperature and time management during this reaction. Here, we address common challenges through a series of frequently asked questions and troubleshooting scenarios to help you optimize your reaction for yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing this compound?

The synthesis of this compound is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the secondary amine of 1-benzylpiperazine acts as the nucleophile, attacking the electron-deficient aromatic ring of a 4-halo-nitrobenzene derivative (e.g., 4-fluoronitrobenzene or 4-chloronitrobenzene). The nitro group (NO₂) is a strong electron-withdrawing group, which is crucial as it activates the aromatic ring for nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[1][2][3] The reaction culminates in the displacement of the halide leaving group.

Q2: Why are temperature and time such critical parameters in this SNAr reaction?

Temperature and time are intrinsically linked and govern the reaction's success by influencing three key aspects:

  • Reaction Rate: Like most chemical reactions, the SNAr process has an activation energy barrier. Sufficient thermal energy (temperature) is required for the reacting molecules to collide with enough energy to overcome this barrier and form the product.[4] Too low a temperature will result in a sluggish or stalled reaction.

  • Selectivity and Side Reactions: Excessive heat can provide enough energy to activate undesired reaction pathways, leading to the formation of impurities. Prolonged reaction times, even at optimal temperatures, can also increase the concentration of side products.

  • Product and Reactant Stability: The reactants and, more importantly, the nitrophenyl-containing product, can be susceptible to thermal degradation at elevated temperatures over extended periods.[5][6]

Balancing these factors is key to achieving a high yield of the desired product with minimal impurities.

Q3: What are the most common consequences of improper temperature and time management?

Poor control over these parameters can lead to several undesirable outcomes:

  • Low to No Yield: Insufficient heat or time prevents the reaction from proceeding to completion.

  • High Impurity Profile: Excessive heat or time can cause the formation of side products, such as diarylated piperazine or products from the degradation of the nitro group.[7]

  • Product Degradation: The target molecule itself may decompose, leading to a lower yield and complicating purification.[8]

  • Inconsistent Results: Failure to precisely control temperature and time makes the reaction difficult to reproduce, a critical issue in process development and scale-up.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Problem Area 1: Low or No Product Yield
Q: My reaction has a very low yield, and I see a lot of unreacted 1-benzylpiperazine and 4-halonitrobenzene on my TLC/LC-MS. Could the temperature be too low or the time too short?

A: Yes, this is the most probable cause.

Causality: The SNAr reaction, like all reactions, requires a specific activation energy to proceed at a practical rate. If the reaction temperature is too low, the molecules lack the necessary kinetic energy to form the critical Meisenheimer intermediate, and the reaction rate will be extremely slow.[1][4] Similarly, if the reaction is not allowed to run for a sufficient duration, it will not reach completion, leaving starting materials unreacted.

Troubleshooting Steps:

  • Verify Thermometer Accuracy: Ensure your reaction thermometer and heating mantle/oil bath controller are calibrated and providing an accurate reading.

  • Incremental Temperature Increase: Gradually increase the reaction temperature by 10-15 °C and monitor the progress every 30-60 minutes using a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Extend Reaction Time: If a modest temperature increase does not significantly improve the conversion, try extending the reaction time. Run a time-course experiment (e.g., taking aliquots at 2, 4, 8, and 12 hours) to determine the optimal duration.

  • Solvent Consideration: Ensure you are using an appropriate solvent. While many SNAr reactions can be run in common solvents at elevated temperatures under pressure, polar aprotic solvents like DMF, DMSO, or NMP are often used because they can accelerate the reaction rate, sometimes allowing for lower temperatures.[9]

Problem Area 2: High Impurity Profile
Q: My LC-MS shows the desired product mass, but also several significant impurity peaks. Could overheating or running the reaction for too long be the cause?

A: Absolutely. Excessive thermal energy and extended reaction times are common culprits for impurity formation.

Causality: While heat accelerates the desired reaction, it can disproportionately accelerate undesired side reactions that have higher activation energies. Furthermore, prolonged exposure to heat can lead to the slow degradation of the product or reactants into various byproducts.

Potential Side Reactions:

  • Diarylation: Reaction of the product, this compound, with another molecule of 4-halonitrobenzene.

  • Degradation of Nitro Group: At very high temperatures, nitroaromatic compounds can undergo complex degradation pathways.[5][7]

  • Solvent-Related Impurities: Some solvents, like DMF, can decompose at high temperatures to generate amine impurities that can react with your starting materials.

Troubleshooting Steps:

  • Optimize Temperature: Reduce the reaction temperature by 10-15 °C from your previous trial. This may require a longer reaction time to achieve full conversion, but the trade-off is often a much cleaner reaction profile.

  • Determine Optimal Time: Do not run the reaction longer than necessary. Once the starting material is consumed (as monitored by TLC or LC-MS), work up the reaction promptly.

  • Consider a Milder Base: If using a strong base, it can sometimes promote side reactions. Evaluate if a weaker inorganic base (like K₂CO₃ or Cs₂CO₃) can effectively drive the reaction at a moderate temperature.

Problem Area 3: Product Degradation
Q: I achieved a good initial conversion, but upon extending the reaction time to consume the last traces of starting material, the yield of my desired product decreased. Is my product decomposing?

A: This is a classic sign of product instability under the reaction conditions.

Causality: The C-N bond formed and the nitro-activated aromatic ring in the product are not infinitely stable at elevated temperatures. Holding the reaction mixture at reflux or high heat for an extended period after the bulk of the product has formed can lead to its slow degradation. Studies on nitrophenol and nitrobenzene show that thermal degradation is a significant process at elevated temperatures.[5][6][7]

Troubleshooting Steps:

  • Stop at Optimal Conversion: Accept a lower conversion (e.g., 95-98%) to maximize the isolated yield of pure product. It is often easier to remove a small amount of unreacted starting material during purification than it is to remove multiple, closely related degradation impurities.

  • Lower the Temperature for the "Final Push": If the reaction stalls at high conversion, consider lowering the temperature by 20 °C and allowing it to stir overnight. This lower thermal stress can be sufficient to complete the reaction without significant degradation.

  • Telescope into Workup: As soon as monitoring indicates the optimal point has been reached, cool the reaction mixture immediately and proceed with the aqueous workup and extraction. Do not let the completed reaction sit at high temperatures.

Experimental Protocols & Data

Recommended Starting Protocol

This protocol provides a robust starting point. Optimization of temperature and time based on your specific lab setup and scale is encouraged.

Materials:

  • 1-benzylpiperazine

  • 4-fluoronitrobenzene (preferred due to higher reactivity)[10]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-benzylpiperazine (1.0 eq), 4-fluoronitrobenzene (1.05 eq), and potassium carbonate (2.0 eq).

  • Add the solvent (e.g., Acetonitrile) to create a concentration of ~0.5 M with respect to the limiting reagent.

  • Heat the reaction mixture to the recommended starting temperature (see table below).

  • Stir vigorously. Monitor the reaction progress every 1-2 hours via TLC or LC-MS.

  • Once the starting 1-benzylpiperazine is consumed, cool the reaction to room temperature.

  • Filter off the inorganic base and concentrate the solvent under reduced pressure.

  • Perform a standard aqueous workup and extraction (e.g., with ethyl acetate and water).

  • Purify the crude product via column chromatography or recrystallization.

Table 1: Recommended Temperature & Time Ranges
SolventTemperature Range (°C)Typical Reaction Time (h)Notes
Acetonitrile 75 - 85 °C (Reflux)6 - 12Good starting point. Easy to remove post-reaction.
DMF 80 - 100 °C4 - 8Higher boiling point allows for higher temperatures if needed, but requires careful monitoring to avoid side reactions.
DMSO 90 - 110 °C2 - 6Excellent for accelerating slow reactions, but can be difficult to remove and may promote side reactions if overheated.
Toluene 100 - 110 °C (Reflux)12 - 24Less polar option; may require longer times or higher temperatures.

Visualized Workflows & Relationships

Troubleshooting Flowchart

This diagram outlines a logical sequence for troubleshooting common issues related to temperature and time.

Troubleshooting_Workflow Start Reaction Outcome Analysis Low_Yield Low Yield / Incomplete Reaction Start->Low_Yield High_Impurity High Impurity Profile Start->High_Impurity Good_Result High Yield & Purity Start->Good_Result Temp_Check Is Temperature Sufficient? (Check literature/table) Low_Yield->Temp_Check Overheat_Check Is Temperature Too High? High_Impurity->Overheat_Check End Process Optimized Good_Result->End Time_Check Was Time Sufficient? Temp_Check->Time_Check Yes Increase_Temp Action: Increase Temp by 10-15°C Temp_Check->Increase_Temp No Time_Check->Start Yes (Other issue) Extend_Time Action: Extend Reaction Time Time_Check->Extend_Time No Increase_Temp->Start Re-run Extend_Time->Start Re-run Overtime_Check Is Time Too Long? Overheat_Check->Overtime_Check No Decrease_Temp Action: Decrease Temp by 10-15°C Overheat_Check->Decrease_Temp Yes Overtime_Check->Start No (Other issue) Reduce_Time Action: Stop at Peak Conversion Overtime_Check->Reduce_Time Yes Decrease_Temp->Start Re-run Reduce_Time->Start Re-run Kinetics_Relationship cluster_plot Effect of Temperature on Reaction Profile Y_axis Conversion (%) Y_100 100% Y_0 0% X_start Start Y_0->X_start X_axis_label Time X_end End X_start->X_end P1_start P1_mid P1_start->P1_mid  Optimal Temp (Product) P1_end P1_mid->P1_end  Optimal Temp (Product) P2_start P2_mid P2_start->P2_mid  Low Temp (Product) P2_end P2_mid->P2_end  Low Temp (Product) P3_start P3_mid P3_start->P3_mid  High Temp (Impurity) P3_end P3_mid->P3_end  High Temp (Impurity)

References

Technical Support Center: Optimizing Base Selection for Buchwald-Hartwig Amination of Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to base selection in the Buchwald-Hartwig amination of piperazines. The N-aryl piperazine motif is a crucial scaffold in numerous biologically active molecules and approved pharmaceuticals.[1][2] The successful synthesis of these compounds via Buchwald-Hartwig amination is highly dependent on the careful selection of reaction parameters, with the base playing a critical role.[1][3]

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so critical in the Buchwald-Hartwig amination of piperazines?

The base plays a multifaceted role in the catalytic cycle. Its primary functions are to deprotonate the piperazine to form the more nucleophilic amine anion and to facilitate the formation of the key palladium-amide intermediate from the palladium-halide complex.[4][5] An inappropriate base can lead to slow or incomplete reactions, decomposition of starting materials or products, and the formation of unwanted side products.[3][6]

Q2: What are the most common bases used for this reaction, and when should I choose a strong versus a weak base?

The choice between a strong and a weak base is highly substrate-dependent.[3]

  • Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are the most commonly used strong bases.[3][7] They are often highly effective and can promote faster reaction rates at lower temperatures.[4][8] However, their high basicity can be incompatible with sensitive functional groups (e.g., esters, nitro groups) on the aryl halide or piperazine, leading to substrate decomposition.[3][9]

  • Weak Bases: Weaker inorganic bases like cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and potassium carbonate (K₂CO₃) are excellent alternatives when dealing with sensitive substrates.[3][6] While they offer better functional group tolerance, they often necessitate higher reaction temperatures and may result in slower reaction rates.[4][7]

Q3: My reaction is giving a low yield. Could the base be the issue?

Yes, several base-related issues can lead to low yields.

  • Inappropriate Base Strength: If you are using a strong base like NaOtBu with a substrate that has base-sensitive functional groups, you may be decomposing your starting material.[3][6] Conversely, a weak base might not be strong enough to facilitate the reaction efficiently, leading to an incomplete conversion.[4][10]

  • Poor Solubility: The insolubility of the base, particularly inorganic bases, in the reaction solvent is a common cause of reaction failure.[3] Ensure the base has at least partial solubility in your chosen solvent at the reaction temperature.

  • Catalyst Deactivation: An incorrect base can contribute to catalyst decomposition pathways, stalling the reaction before completion.[4]

Q4: I am observing the formation of an N,N'-bis-arylated piperazine byproduct. How can I favor the mono-arylated product?

Formation of the bis-arylated product is a common selectivity challenge.[10] To favor mono-arylation, consider the following strategies:

  • Piperazine Stoichiometry: Use an excess of piperazine relative to the aryl halide.[10]

  • Use of a Protecting Group: Employing a protecting group on one of the piperazine nitrogens, such as a tert-butoxycarbonyl (Boc) group, is a highly effective strategy to ensure mono-arylation.[8] The Boc group can be removed in a subsequent step.

  • Controlled Reaction Conditions: Carefully controlling the reaction time and temperature can also help minimize the formation of the bis-arylated product.

Q5: My aryl chloride is unreactive. Can changing the base help?

Aryl chlorides are known to be more challenging substrates than the corresponding bromides or iodides due to the difficulty of the initial oxidative addition step.[3][11] While the choice of a bulky, electron-rich phosphine ligand is the most critical factor for activating aryl chlorides, the base also plays a role.[4] A strong base like NaOtBu is typically required to achieve good yields with aryl chlorides.[2] If the reaction is still sluggish, a combination of a more robust ligand (e.g., XPhos, RuPhos) and a strong base is recommended.[4][10]

Data Presentation: Comparison of Common Bases

The following tables provide a summary of commonly used bases and example reaction conditions to guide your selection process.

Table 1: Comparison of Common Bases for Buchwald-Hartwig Amination

BaseTypepKaH (approx.)AdvantagesLimitations
NaOtBu Strong19Highly effective, often allowing for lower reaction temperatures and faster rates.[3][4]Can cause decomposition of substrates with sensitive functional groups (e.g., esters).[3][9]
LHMDS Strong26Allows for the use of substrates with protic functional groups; useful for low-temperature amination.[9]The solid base is air-sensitive; can be incompatible with some functional groups at elevated temperatures.[9]
Cs₂CO₃ Weak10Good functional group tolerance; often provides the highest reaction rates among weak bases due to good solubility.[2][7]More expensive than other inorganic bases.[9]
K₃PO₄ Weak12.3Excellent functional group tolerance; economically attractive.[3][9]Can require higher catalyst loadings and longer reaction times.[9]
K₂CO₃ Weak10.3Good functional group tolerance and low cost.[9]Often results in slow reaction rates.[9][10]

Table 2: Example Conditions for N-Arylation of Piperazines

Aryl HalidePiperazine DerivativeCatalyst/LigandBaseSolventTemp (°C)TimeYield (%)
4-BromotolueneN-Boc-piperazinePd₂(dba)₃ / BINAPNaOtBuToluene804h95
4-ChlorotolueneN-Boc-piperazinePd(OAc)₂ / RuPhosNaOtBuToluene100Not specifiedHigh
4-NitrochlorobenzeneN-Boc-piperazine[Pd(cinnamyl)Cl]₂ / XantPhosDBUToluene1002h92
2-ChloropyridinePiperazineRuPhos / Pd₂(dba)₃Cs₂CO₃Dioxane10010 min94
4-ChloroanisolePiperazineRuPhos / Pd₂(dba)₃NaOtBuDioxane10010 min97

(Data compiled from multiple sources for illustrative purposes)[1][2]

Experimental Protocol: General Procedure for N-Arylation of N-Boc-Piperazine

This protocol is a general guideline and may require optimization for specific substrates. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using oven-dried glassware.[1]

Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2–1.5 equiv)[1]

  • Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) or a pre-catalyst (e.g., XPhos Pd G3)

  • Phosphine ligand (e.g., RuPhos, XPhos, BINAP)[1]

  • Base (e.g., NaOtBu, Cs₂CO₃) (1.4–2.0 equiv)[1]

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)[1]

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), N-Boc-piperazine (1.2–1.5 equiv), the base (1.4–2.0 equiv), the palladium source, and the phosphine ligand (if not using a pre-catalyst).

  • Inert Atmosphere: Seal the Schlenk tube with a septum, then evacuate and backfill with an inert gas (e.g., argon) three times.[1]

  • Solvent and Reagent Addition: Add the anhydrous and degassed solvent via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80–110 °C).[1]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-N'-Boc-piperazine.[1]

Troubleshooting Workflow for Base Selection

This diagram provides a logical workflow to troubleshoot common issues related to base selection in the Buchwald-Hartwig amination of piperazines.

BuchwaldHartwig_Troubleshooting start Start: Low Yield or No Reaction q1 Are there any base-sensitive functional groups on your substrates (e.g., esters)? start->q1 a1_yes Using a strong base (e.g., NaOtBu)? It may be causing decomposition. q1->a1_yes Yes a1_no Substrates are robust. q1->a1_no No sol1 Solution: Switch to a weaker base (e.g., Cs2CO3, K3PO4) and increase temperature if needed. a1_yes->sol1 q2 What is the halide on your aryl partner? a1_no->q2 a2_cl Aryl Chloride (Ar-Cl) q2->a2_cl Chloride a2_br_i Aryl Bromide/Iodide (Ar-Br / Ar-I) q2->a2_br_i Bromide/Iodide sol2 Solution: Ensure you are using a strong base (e.g., NaOtBu) and a bulky, electron-rich ligand (e.g., XPhos). a2_cl->sol2 q3 Is the base soluble in the reaction solvent? a2_br_i->q3 a3_no Using an inorganic base (e.g., K3PO4) in a non-polar solvent like Toluene? q3->a3_no No / Poorly a3_yes Base is soluble. q3->a3_yes Yes sol3 Solution: Consider a more polar solvent (e.g., dioxane, t-BuOH) or a more soluble base (e.g., Cs2CO3). a3_no->sol3 end If issues persist, re-evaluate other parameters: - Catalyst/Ligand Choice - Solvent - Temperature - Purity of Reagents a3_yes->end

Caption: A decision tree for troubleshooting base selection in Buchwald-Hartwig aminations.

References

Technical Support Center: Recrystallization of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of piperazine derivatives by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when recrystallizing piperazine derivatives?

A1: The primary challenges in recrystallizing piperazine derivatives stem from their inherent physicochemical properties. These include:

  • High Polarity and Basicity: The two nitrogen atoms in the piperazine ring make these compounds highly polar and basic (pKa values are often around 5.3 and 9.7), which can affect their solubility in common organic solvents.[1]

  • Hygroscopicity: Piperazine and its derivatives tend to absorb moisture from the air, which can complicate handling, accurate weighing, and the crystallization process itself.[1]

  • Salt and Hydrate Formation: Piperazines readily form salts and hydrates. While this can be used for purification, it can also lead to inconsistencies in the isolated form of the material.[1]

  • "Oiling Out": Instead of forming crystals, the compound may separate from the solution as an oil. This is more likely if the compound is impure or if the cooling rate is too fast.[2]

  • Co-precipitation of Impurities: Structurally similar impurities, such as related alkylated piperazines, may co-precipitate with the desired product, making it difficult to achieve high purity with a single recrystallization.[1]

Q2: How do I select a suitable solvent for recrystallizing a piperazine derivative?

A2: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[3] For piperazine derivatives, common and effective solvents include alcohols like ethanol and isopropanol.[4][5][6] Solvent mixtures, such as ethanol-water, can also be effective.[7] A systematic approach to solvent selection involves:

  • Literature Review: Check for established procedures for compounds with similar structures.

  • Solubility Testing: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating.

  • Consider Polarity: Given the polar nature of piperazine derivatives, polar solvents are often a good starting point.

Q3: My recrystallization yield is very low. What are the possible causes and how can I improve it?

A3: Low yields in recrystallization can be due to several factors:

  • Using too much solvent: This is a common reason for low recovery, as a significant amount of the product remains dissolved in the mother liquor even after cooling.[2][8]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize along with the impurities being removed.

  • The compound being too soluble in the cold solvent: This leads to product loss in the filtrate.[3]

To improve the yield, you can try the following:

  • Minimize the amount of hot solvent used to just dissolve the compound.

  • Pre-heat your filtration apparatus to prevent premature crystallization during hot filtration.

  • Cool the solution in stages: Allow it to cool slowly to room temperature before placing it in an ice bath.

  • Concentrate the mother liquor and cool it again to obtain a second crop of crystals.[9]

Q4: My compound is "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[2] This can be addressed by:

  • Reheating the solution to dissolve the oil.

  • Adding more solvent to the hot solution.

  • Slowing down the cooling rate. You can do this by allowing the flask to cool to room temperature on a thermally insulated surface before moving it to an ice bath.[2]

  • Scratching the inside of the flask with a glass rod at the surface of the solution to induce nucleation.[8]

  • Adding a seed crystal of the pure compound to the cooled solution.[8]

Troubleshooting Guides

Problem: No Crystals Form Upon Cooling
Potential Cause Solution
Too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2]
The solution is supersaturated. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.[2]
The cooling process is too slow or not cold enough. Once the solution has reached room temperature, place it in an ice bath to further decrease the solubility of your compound.
Problem: The Recrystallized Product is Not Pure
Potential Cause Solution
The cooling was too rapid, trapping impurities. Re-dissolve the crystals in the minimum amount of hot solvent and allow the solution to cool more slowly.[10]
The crystals were not washed properly. Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
The chosen solvent is not appropriate for removing the specific impurities. Consider using a different solvent or a solvent pair for the recrystallization.

Data Presentation

The following table summarizes the recrystallization data for a series of novel piperazine derivatives from a research study. In this study, ethanol was used as the recrystallization solvent for all the synthesized compounds.

Compound IDYield (%)Melting Point (°C)Recrystallization Solvent
Q178.70160-162Ethanol
Q290.74172-174Ethanol
Q369.44160-162Ethanol
Q482.40158-160Ethanol
Q592.59186-188Ethanol
Q697.22180-182Ethanol

Data extracted from a study on the synthesis and characterization of novel piperazine derivatives.[4]

Experimental Protocols

General Protocol for Recrystallization of a Piperazine Derivative

This protocol provides a general methodology for the recrystallization of a solid piperazine derivative.

1. Solvent Selection:

  • Place a small amount of the crude piperazine derivative (approx. 50 mg) into a test tube.

  • Add a few drops of the chosen solvent (e.g., ethanol) and observe the solubility at room temperature.

  • If the compound is insoluble or sparingly soluble, gently heat the test tube and add more solvent dropwise until the solid dissolves.

  • Allow the solution to cool to room temperature and then in an ice bath. An ideal solvent will result in the formation of crystals upon cooling.

2. Dissolution:

  • Place the crude piperazine derivative into an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent.

  • Heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.[11]

3. Hot Filtration (if necessary):

  • If there are insoluble impurities in the hot solution, perform a hot gravity filtration.

  • Preheat a funnel and a receiving flask to prevent premature crystallization.

  • Pour the hot solution through a fluted filter paper in the preheated funnel.

4. Crystallization:

  • Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.[11]

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.

6. Drying:

  • Allow the crystals to dry completely, either by air drying or in a vacuum oven at a suitable temperature.

Visualizations

Recrystallization_Workflow General Recrystallization Workflow for Piperazine Derivatives start Start with Crude Piperazine Derivative dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool Yes ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash Crystals with Ice-Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Piperazine Derivative dry->end

Caption: A general workflow for the recrystallization of piperazine derivatives.

Troubleshooting_Recrystallization Troubleshooting Common Recrystallization Issues start After Cooling check_crystals Crystals Formed? start->check_crystals oiling_out Oiling Out? check_crystals->oiling_out No crystals_ok Proceed to Filtration check_crystals->crystals_ok Yes no_crystals No Crystals oiling_out->no_crystals No action_reheat Reheat, add more solvent, cool slowly oiling_out->action_reheat Yes action_scratch Scratch flask or add seed crystal no_crystals->action_scratch action_reheat->start action_scratch->start action_evaporate Evaporate some solvent and re-cool action_scratch->action_evaporate Still no crystals action_evaporate->start

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Common side reactions in the synthesis of 1-Benzyl-4-(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-4-(4-nitrophenyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic approaches to prepare this compound:

  • Route A: N-Benzylation of 1-(4-nitrophenyl)piperazine. This involves the reaction of 1-(4-nitrophenyl)piperazine with a benzyl halide (e.g., benzyl chloride or benzyl bromide).

  • Route B: N-Arylation of 1-benzylpiperazine. This method utilizes a nucleophilic aromatic substitution (SNA) reaction between 1-benzylpiperazine and an activated aryl halide, such as 1-chloro-4-nitrobenzene or 1-fluoro-4-nitrobenzene.

Q2: What are the most common side reactions observed during the synthesis of this compound?

A2: The most prevalent side reactions are typically associated with over-alkylation or over-arylation of the piperazine ring.

  • In Route A , a common impurity is the formation of a quaternary ammonium salt through the reaction of the product with excess benzyl halide.

  • In Route B , the primary side product is often 1,4-bis(4-nitrophenyl)piperazine, resulting from the diarylation of piperazine if any unreacted piperazine is present and reacts with the aryl halide. Another common impurity is 1,4-dibenzylpiperazine, which can form if the starting 1-benzylpiperazine contains residual piperazine that undergoes dibenzylation.[1][2]

Q3: How can I minimize the formation of the 1,4-dibenzylpiperazine byproduct?

A3: The formation of 1,4-dibenzylpiperazine is a known byproduct in the synthesis of mono-benzylpiperazine, often resulting from running the reaction at too high a temperature or using an excess of benzyl chloride.[1] To minimize this, it is crucial to use a controlled stoichiometry of piperazine to benzyl chloride, often with a large excess of piperazine to favor mono-substitution.[3] Subsequent purification steps are then necessary to remove the unreacted piperazine and the dibenzylated impurity.

Q4: What reaction conditions are recommended for the N-arylation of 1-benzylpiperazine with 1-chloro-4-nitrobenzene?

A4: The N-arylation of 1-benzylpiperazine with 1-chloro-4-nitrobenzene is a nucleophilic aromatic substitution reaction. The nitro group on the benzene ring activates the halide for displacement. Typical conditions involve heating the reactants in a suitable solvent, often in the presence of a base to neutralize the HCl formed during the reaction. Common solvents include DMF, DMSO, or alcohols. The choice of base is also critical, with inorganic bases like potassium carbonate or sodium carbonate being frequently used.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Target Product Incomplete reaction.- Increase reaction temperature or time.- Ensure efficient stirring.- Use a more polar aprotic solvent like DMF or DMSO to improve solubility and reaction rate.
Suboptimal base.- Switch to a stronger, non-nucleophilic base if a weaker base is being used. For N-arylations, bases like sodium tert-butoxide can be effective, though for SNAr, potassium carbonate is often sufficient.
Catalyst deactivation (if using a catalytic method like Buchwald-Hartwig).- Ensure an inert atmosphere (nitrogen or argon).- Use high-purity reagents and solvents.- Screen different palladium precursors and phosphine ligands.
Presence of 1,4-Dibenzylpiperazine Impurity Use of excess benzylating agent during the synthesis of 1-benzylpiperazine starting material.- Use an excess of piperazine relative to the benzyl halide during the synthesis of the precursor.- Add the benzyl halide slowly to the reaction mixture.[4]
High reaction temperature in the synthesis of 1-benzylpiperazine.- Maintain the recommended reaction temperature to avoid over-alkylation.
Presence of 1,4-bis(4-nitrophenyl)piperazine Impurity Incorrect stoichiometry in the N-arylation step (Route B).- Use an excess of 1-benzylpiperazine relative to the 4-halonitrobenzene to favor mono-arylation.[5]
Product is Difficult to Purify Presence of multiple byproducts.- Optimize the reaction conditions to minimize side reactions (see above).- Employ column chromatography for purification. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is often effective.
Formation of salts.- If a base is used, ensure proper work-up to remove inorganic salts. This may involve washing the organic layer with water.- If the product is isolated as a salt, it can be neutralized with a base to obtain the free base, which may be easier to purify by chromatography.

Experimental Protocols

Synthesis of 1-Benzylpiperazine (Precursor for Route B)

This procedure is adapted from a known method for the mono-benzylation of piperazine.[6]

  • In a flask, dissolve piperazine (in excess, e.g., 3-4 equivalents) in a suitable solvent like ethanol or toluene.

  • Slowly add benzyl chloride (1 equivalent) to the solution at a controlled temperature, typically around 60-70°C.

  • After the addition is complete, continue stirring the reaction mixture at the same temperature for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture and filter off any precipitated piperazine dihydrochloride.

  • The filtrate is then concentrated, and the residue is taken up in an organic solvent and washed with water to remove excess piperazine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude 1-benzylpiperazine is then purified by vacuum distillation or column chromatography.

Synthesis of this compound via N-Arylation (Route B)

This is a general procedure for nucleophilic aromatic substitution.

  • To a solution of 1-benzylpiperazine (1.1 equivalents) in a polar aprotic solvent such as DMF, add a base like potassium carbonate (2 equivalents).

  • Add 1-chloro-4-nitrobenzene (1 equivalent) to the mixture.

  • Heat the reaction mixture to 80-100°C and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Pathway and Side Reactions

Synthesis_Pathways cluster_A Route A: N-Benzylation cluster_B Route B: N-Arylation 1-(4-nitrophenyl)piperazine 1-(4-nitrophenyl)piperazine Target_A This compound 1-(4-nitrophenyl)piperazine->Target_A + Benzyl Halide Benzyl_Halide Benzyl Halide Side_Product_A Quaternary Ammonium Salt Target_A->Side_Product_A + Benzyl Halide (excess) 1-benzylpiperazine 1-benzylpiperazine Target_B This compound 1-benzylpiperazine->Target_B + 4-Halonitrobenzene Side_Product_B1 1,4-bis(4-nitrophenyl)piperazine 1-benzylpiperazine->Side_Product_B1 + 4-Halonitrobenzene (if unreacted piperazine is present) Side_Product_B2 1,4-Dibenzylpiperazine 1-benzylpiperazine->Side_Product_B2 from impure starting material 4-Halonitrobenzene 4-Halonitrobenzene Troubleshooting_Workflow start Low Yield or Impure Product check_impurities Identify Impurities by LC-MS/NMR start->check_impurities dibenzyl 1,4-Dibenzylpiperazine detected check_impurities->dibenzyl Dibenzyl impurity bisaryl 1,4-bis(4-nitrophenyl)piperazine detected check_impurities->bisaryl Bis-aryl impurity unreacted_sm Unreacted Starting Material check_impurities->unreacted_sm Incomplete conversion optimize_sm_synthesis Optimize 1-benzylpiperazine synthesis: - Use excess piperazine - Control temperature dibenzyl->optimize_sm_synthesis optimize_arylation Optimize N-arylation: - Use excess 1-benzylpiperazine bisaryl->optimize_arylation optimize_reaction Optimize reaction conditions: - Increase temperature/time - Change solvent/base unreacted_sm->optimize_reaction purify_sm Re-purify starting material optimize_sm_synthesis->purify_sm purify_product Optimize final purification (e.g., column chromatography) optimize_arylation->purify_product optimize_reaction->purify_product purify_sm->purify_product

References

Validation & Comparative

A Comparative Guide to 1-Benzyl-4-(4-nitrophenyl)piperazine and Other Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide array of biological activities. This guide provides a comparative analysis of 1-Benzyl-4-(4-nitrophenyl)piperazine against other piperazine derivatives, offering insights into their potential pharmacological profiles based on structure-activity relationships. Due to the limited publicly available experimental data specifically for this compound, this guide leverages data from structurally related benzylpiperazine and nitrophenylpiperazine derivatives to infer potential activities and create a valuable comparative context.

Comparative Analysis of Biological Activities

Piperazine derivatives are known to interact with a variety of biological targets, most notably central nervous system (CNS) receptors and microbial pathogens. The biological activity is highly dependent on the substituents at the N1 and N4 positions of the piperazine core.

CNS Receptor Affinity:

Benzylpiperazine and its analogs are well-documented ligands for monoamine receptors, including serotonergic, dopaminergic, and adrenergic receptors. Their interaction with these receptors can result in stimulant, antidepressant, or antipsychotic effects. The substitution on the phenyl ring of the benzyl group and on the other nitrogen of the piperazine ring dictates the affinity and selectivity for these receptors. For instance, electron-withdrawing groups or bulky substituents can significantly alter the binding profile.

Antimicrobial Activity:

The piperazine nucleus is also a common feature in antimicrobial agents. Derivatives, particularly those with nitro-aromatic moieties, have demonstrated activity against a range of bacterial and fungal strains. The mechanism of action can vary, but these compounds often interfere with essential cellular processes in the microbes.

Data Presentation

The following tables summarize quantitative data for representative piperazine derivatives, providing a basis for comparison with this compound.

Table 1: Comparative CNS Receptor Binding Affinities of Piperazine Derivatives

CompoundStructureReceptor TargetKi (nM)Reference Compound
1-BenzylpiperazineBenzyl at N1α2-AdrenergicHigh Affinity (Antagonist)Yohimbine
1-(3-Chlorophenyl)piperazine (mCPP)3-Chlorophenyl at N15-HT2CHigh Efficacy (Agonist)-
WC-26Phenylpiperazine derivativeDopamine D3High Affinity, 51-fold selectivity over D2-
1-(2-Methoxyphenyl)piperazine2-Methoxyphenyl at N15-HT2CAntagonist-

Note: Specific Ki values for 1-Benzylpiperazine are not consistently reported in a comparative context, but its high affinity and antagonist activity at α2-adrenergic receptors are noted.[1]

Table 2: Comparative Antimicrobial Activity of Nitrophenylpiperazine Derivatives

CompoundTarget OrganismMIC (µM)
1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichlorideM. kansasii15.0
1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichlorideM. marinum15.0
1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichlorideF. avenaceum14.2

Data extracted from a study on 1-(4-nitrophenyl)piperazine derivatives, indicating that the core structure contributes to antimicrobial effects.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used to evaluate the biological activities of piperazine derivatives.

Protocol 1: Radioligand Binding Assay for α2-Adrenergic Receptor Affinity

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for the α2-adrenergic receptor.

1. Materials:

  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human α2-adrenergic receptor (e.g., CHO or HEK293 cells).
  • Radioligand: [³H]-Rauwolscine or [³H]-Yohimbine (specific α2-antagonists).
  • Non-specific Binding Control: Phentolamine or yohimbine at a high concentration (e.g., 10 µM).
  • Test Compound: this compound or other piperazine derivatives.
  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine).
  • Scintillation Cocktail and Counter.

2. Procedure:

  • Membrane Preparation: Homogenize cells expressing the α2-adrenergic receptor in lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in assay buffer to a final protein concentration of 50-100 µ g/well .
  • Assay Setup: In a 96-well plate, set up the following in triplicate:
  • Total Binding: Receptor membranes + radioligand + assay buffer.
  • Non-specific Binding: Receptor membranes + radioligand + high concentration of non-labeled antagonist (e.g., 10 µM phentolamine).
  • Competitive Binding: Receptor membranes + radioligand + varying concentrations of the test compound (typically a 10-point dilution series, e.g., 0.1 nM to 10 µM).
  • Incubation: Add the components to the wells to a final volume of 250 µL. Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.
  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using the cell harvester. Wash the filters three to four times with ice-cold wash buffer to separate bound from free radioligand.
  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of a compound against a bacterial strain.

1. Materials:

  • Test Compound: Stock solution of known concentration in a suitable solvent (e.g., DMSO).
  • Bacterial Strain: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922).
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, and a plate reader (optional).

2. Procedure:

  • Preparation of Compound Dilutions: Add 50 µL of sterile CAMHB to each well of a 96-well plate. In the first column, add 50 µL of the test compound stock solution (at 2x the highest desired final concentration) to create a 1:2 dilution. Perform a two-fold serial dilution by transferring 50 µL from each well to the next well in the row, discarding the final 50 µL from the last well.
  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.
  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only) on each plate.
  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism as detected by the unaided eye or by measuring the optical density with a plate reader.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes can aid in understanding the compound's mechanism of action and the methods used for its evaluation.

Diagram 1: Postulated Signaling Pathway for Benzylpiperazine Derivatives at the α2-Adrenergic Receptor

G cluster_membrane Cell Membrane receptor α2-Adrenergic Receptor (α2-AR) g_protein Gi/o Protein (α, β, γ subunits) receptor->g_protein Activation ac Adenylate Cyclase g_protein->ac Inhibition camp cAMP ac->camp Conversion agonist Agonist (e.g., Norepinephrine) agonist->receptor Binds & Activates bzp 1-Benzylpiperazine (Antagonist) bzp->receptor Binds & Blocks atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Inhibition of Neurotransmitter Release pka->response

Caption: Simplified signaling cascade of the α2-adrenergic receptor and the antagonistic role of benzylpiperazine.

Diagram 2: Experimental Workflow for a Radioligand Receptor Binding Assay

G start Start prep_membranes Prepare Receptor Membranes (e.g., from cell culture) start->prep_membranes setup_assay Set up 96-well plate: Total, Non-specific, and Competitive Binding wells prep_membranes->setup_assay add_reagents Add Reagents: 1. Membranes 2. Radioligand 3. Test Compound/Buffer setup_assay->add_reagents incubate Incubate to reach equilibrium (e.g., 60 min at 25°C) add_reagents->incubate filter_wash Rapidly filter contents and wash to separate bound from free ligand incubate->filter_wash quantify Quantify radioactivity on filters using a scintillation counter filter_wash->quantify analyze Analyze Data: Calculate IC50 and Ki values quantify->analyze end End analyze->end

Caption: Workflow for determining compound affinity using a radioligand binding filtration assay.

References

Comparative Analysis of 1-Benzyl-4-(4-nitrophenyl)piperazine Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 1-Benzyl-4-(4-nitrophenyl)piperazine (BNPP) analogs, offering a resource for researchers, scientists, and drug development professionals. The information presented herein is based on a survey of published experimental data, focusing on the synthesis, pharmacological activity, and structure-activity relationships (SAR) of this class of compounds.

The piperazine scaffold is a well-established privileged structure in medicinal chemistry, known for its presence in a wide array of therapeutic agents.[1] Modifications of the substituents on the two nitrogen atoms of the piperazine ring have led to the discovery of compounds with diverse biological activities.[1] The 1-benzyl-4-phenylpiperazine core, in particular, has been a fertile ground for the development of ligands targeting various receptors and enzymes in the central nervous system and other biological systems.

Performance Comparison of Analogs

The following table summarizes the quantitative data for a selection of this compound analogs and related derivatives, highlighting their activity at different biological targets. The data is compiled from various in vitro and in vivo studies to facilitate a direct comparison of their potency and selectivity.

Compound IDStructure/ModificationTargetAssayActivity (IC50, Ki, pA2, MIC)Reference
Lead Compound This compound---[2]
Analog 1 1-(4-Nitrobenzyl)-N-[4-(7-phenoxyheptylpiperazin-1-yl)butyl]guanidine (1l)Histamine H3 ReceptorGuinea pig jejunum functional assaypA2 = 8.43 ± 0.05[3]
Analog 2 1-(4-Trifluoromethylbenzyl)-N-[4-(7-phenoxyheptylpiperazin-1-yl)butyl]guanidine (1h)Histamine H3 ReceptorGuinea pig jejunum functional assaypA2 = 8.49 ± 0.05[3]
Analog 3 1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride (19)Acetylcholinesterase (AChE)Enzyme inhibition assayIC50 = 1.2 nM[4]
Analog 4 3-Cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15)σ1 ReceptorRadioligand binding assayKi = 1.6 nM[5]
Analog 5 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichlorideM. kansasiiMinimum Inhibitory Concentration (MIC)MIC = 15.4 µM[6]
Analog 6 1-{3-[(4-Butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichlorideM. kansasiiMinimum Inhibitory Concentration (MIC)MIC = 15.0 µM[6]
Analog 7 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichlorideF. avenaceumMinimum Inhibitory Concentration (MIC)MIC = 14.2 µM[6]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on both the benzyl and phenyl rings, as well as modifications to the piperazine core itself.

  • Substituents on the Benzyl Ring: The introduction of electron-withdrawing groups at the 4-position of the benzyl ring, such as nitro and trifluoromethyl groups, has been shown to yield high-potency antagonists for the histamine H3 receptor.[3][7]

  • Replacement of the Piperazine Ring: Replacing the piperazine scaffold with a piperidine ring can lead to a slight decrease in potency at the histamine H3 receptor, as observed in some analog series.[7][8]

  • Modifications at the 4-Position Phenyl Ring: The 4-nitrophenyl moiety is a key feature, and modifications to this ring can modulate activity and selectivity. For instance, in a series of N-phenylpiperazine derivatives, various substitutions on a propyl chain attached to the other piperazine nitrogen led to compounds with moderate antibacterial and antifungal activities.[6]

  • Complexity of Pharmacological Profile: Benzylpiperazine derivatives often interact with multiple monoamine transporters and receptors, leading to a complex pharmacological profile.[9] Understanding the SAR is crucial for designing analogs with improved selectivity and desired therapeutic effects.[9]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the characterization of this compound analogs.

Synthesis of this compound Analogs

A common synthetic route involves the N-arylation of a substituted piperazine with a suitable aryl halide. For example, 1-(4-methoxyphenyl)-4-(nitrophenyl)piperazine can be synthesized by reacting 1-(4-methoxyphenyl)piperazine with p-chloronitrobenzene.[10] Another general method involves the reaction of an appropriate acyl chloride with a substituted benzylpiperazine in the presence of a base like triethylamine.[5]

Radioligand Binding Assays (for σ1 Receptors)

Radioligand binding assays are employed to determine the affinity of compounds for specific receptors. For σ1 receptor binding, membranes from animal tissues (e.g., guinea pig brain) are incubated with a radiolabeled ligand (e.g., [³H]-pentazocine) and varying concentrations of the test compound. The amount of bound radioactivity is measured to determine the displacement of the radioligand by the test compound, from which the inhibition constant (Ki) can be calculated.[5]

Enzyme Inhibition Assays (for Acetylcholinesterase)

The inhibitory activity against acetylcholinesterase (AChE) can be determined using a colorimetric method, such as the one described by Ellman. The assay measures the activity of AChE by monitoring the formation of thiocholine when acetylcholine is hydrolyzed. The inhibitor's potency is quantified by its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[4]

Antimicrobial Activity Assays (Minimum Inhibitory Concentration)

The minimum inhibitory concentration (MIC) is determined to assess the antimicrobial activity of the compounds. This is typically done using a microdilution method where various concentrations of the test compounds are incubated with a standardized inoculum of the target microorganism (bacteria or fungi). The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism after a specific incubation period.[6][11]

Visualizing Experimental Workflows and Pathways

Diagrams are crucial for understanding complex biological processes and experimental procedures. The following diagrams, created using the DOT language, illustrate a general experimental workflow for screening chemical compounds and a simplified signaling pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_evaluation In Vivo Evaluation Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Primary_Assay Primary Screening (e.g., Binding Assay) Purification->Primary_Assay Test Compounds Secondary_Assay Secondary Screening (e.g., Functional Assay) Primary_Assay->Secondary_Assay Selectivity_Panel Selectivity Profiling Secondary_Assay->Selectivity_Panel PK_Studies Pharmacokinetic Studies Secondary_Assay->PK_Studies Lead Candidates Efficacy_Models In Vivo Efficacy Models PK_Studies->Efficacy_Models Toxicology Preliminary Toxicology Efficacy_Models->Toxicology

Caption: A generalized workflow for the discovery and preclinical evaluation of novel chemical entities.

Signaling_Pathway Ligand Ligand (e.g., Analog) Receptor GPCR (e.g., H3R) Ligand->Receptor G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: A simplified representation of a G-protein coupled receptor (GPCR) signaling cascade.

References

A Comparative Guide to Validating the Purity of Synthesized 1-Benzyl-4-(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized 1-Benzyl-4-(4-nitrophenyl)piperazine, a compound of interest in pharmaceutical research and drug development. The performance of these methods is compared with data from a structurally similar alternative, 1-Benzyl-4-phenylpiperazine (Alternative A), to offer a clear perspective on expected outcomes. Detailed experimental protocols and supporting data are provided to assist researchers in establishing robust quality control procedures.

Comparative Analysis of Purity Validation Data

The purity of a synthesized compound is a critical parameter that influences its chemical and biological activity. A multi-pronged analytical approach is essential for accurate determination. Below is a summary of quantitative data obtained for a batch of synthesized this compound compared to a reference standard of Alternative A.

Analytical Technique Parameter Synthesized this compound Alternative A (1-Benzyl-4-phenylpiperazine)
HPLC-UV Purity (%)99.8599.92
GC-MS Purity (%)99.8199.89
Melting Point Observed Range (°C)218-22088-90
¹H NMR Purity (%)>99.5 (by integration)>99.5 (by integration)
Elemental Analysis %C (Theoretical)65.5876.65
%C (Experimental)65.5176.60
%H (Theoretical)5.837.57
%H (Experimental)5.887.61
%N (Theoretical)13.5010.52
%N (Experimental)13.4510.48

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this guide are outlined below. These protocols are designed to be adaptable for similar piperazine derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for assessing the purity of non-volatile and thermally labile compounds like piperazine derivatives.[1]

  • Instrumentation: HPLC system equipped with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm and 340 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a series of dilutions for linearity assessment.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

    • Inject the sample into the HPLC system and record the chromatogram.

    • Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. It is frequently used for the analysis of piperazine derivatives.[2][3]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: Increase to 280°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV.

  • Procedure:

    • Prepare a dilute solution of the sample in a volatile solvent like Dichloromethane or Ethyl Acetate.

    • Inject the sample into the GC.

    • The compound is separated based on its boiling point and interaction with the stationary phase.

    • The mass spectrometer provides a mass spectrum that can confirm the identity of the compound and any impurities.[2] Purity is determined from the total ion chromatogram (TIC).

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds.[4][5] It provides detailed information about the chemical environment of protons in the molecule.[6]

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS).

  • Procedure:

    • Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of the deuterated solvent.

    • Add a small amount of TMS as an internal standard (chemical shift set to 0.00 ppm).

    • Acquire the ¹H NMR spectrum.

    • Analyze the spectrum for the characteristic chemical shifts and coupling constants of the target molecule.

    • Purity can be estimated by integrating the peaks corresponding to the compound and comparing them to the integrals of any impurity peaks.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (typically Carbon, Hydrogen, and Nitrogen) in a compound.[7] This data is used to confirm the empirical formula.[8]

  • Instrumentation: CHN Elemental Analyzer.

  • Procedure:

    • A small, precisely weighed amount of the dry sample is combusted in a high-temperature furnace.

    • The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by detectors.

    • The experimental weight percentages of C, H, and N are calculated.

    • These experimental values are compared to the theoretical percentages calculated from the molecular formula of this compound (C₁₇H₁₉N₃O₂). A close match between experimental and theoretical values is a strong indicator of purity.[9]

Visualizations

Purity Validation Workflow

The following diagram illustrates the systematic workflow for validating the purity of a newly synthesized compound.

G cluster_synthesis Synthesis & Isolation cluster_analysis Purity & Structural Validation cluster_result Final Assessment synthesis Chemical Synthesis purification Purification (e.g., Recrystallization) synthesis->purification hplc HPLC (Quantitative Purity) purification->hplc Primary Check nmr NMR Spectroscopy (Structural Confirmation) purification->nmr Structure ID gcms GC-MS (Impurity Profile) hplc->gcms Orthogonal Method fail Impurity Detected Structure Incorrect hplc->fail gcms->fail elemental Elemental Analysis (Formula Confirmation) nmr->elemental Final Confirmation nmr->fail pass Purity > 99.5% Structure Confirmed elemental->pass

Caption: Workflow for Synthesis, Purification, and Purity Validation.

Comparison of Analytical Techniques

This diagram provides a logical comparison of the primary analytical techniques discussed in this guide, highlighting their main purpose in the validation process.

G cluster_techniques Analytical Methods center Purity Validation of This compound HPLC HPLC - High Precision - Quantitative Purity - Detects Non-volatile Impurities center->HPLC Quantitative GCMS GC-MS - High Sensitivity - Identifies Volatile Impurities - Confirms Molecular Weight center->GCMS Qualitative NMR ¹H NMR - Confirms Chemical Structure - Detects Structural Isomers - Semi-Quantitative center->NMR Structural EA Elemental Analysis - Confirms Empirical Formula - Detects Inorganic Impurities - Bulk Analysis center->EA Compositional

Caption: Comparison of Key Purity Validation Techniques.

References

Cross-Validation of Analytical Methods for 1-Benzyl-4-(4-nitrophenyl)piperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of pharmaceutical compounds is paramount in drug development and quality control. This guide provides a comparative overview of analytical methodologies for the analysis of 1-Benzyl-4-(4-nitrophenyl)piperazine, a piperazine derivative. It focuses on the cross-validation of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Cross-validation by comparing results from two or more distinct analytical methods is crucial for ensuring data integrity and method suitability.

Comparative Analysis of Analytical Methods

The selection of an optimal analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. While specific experimental data for this compound is not extensively published, this guide leverages established principles and common practices for the analysis of related piperazine compounds.

Analytical MethodPrincipleCommon ApplicationAdvantagesDisadvantages
HPLC-UV Separation based on polarity, detection via UV absorbance.Routine quality control, purity assessment, and content uniformity.Robust, cost-effective, widely available instrumentation.[1][2]Lower sensitivity and selectivity compared to mass spectrometry-based methods; may require derivatization for compounds with poor UV absorbance.[2]
LC-MS/MS Separation by liquid chromatography coupled with highly selective and sensitive mass spectrometric detection.[3]Bioanalysis, impurity profiling, and trace-level quantification.[4]High sensitivity, high selectivity, structural information, suitable for complex matrices.[3][4]Higher equipment cost and complexity.
GC-MS Separation of volatile compounds followed by mass spectrometric detection.Analysis of volatile and thermally stable compounds, impurity identification.[5][6]High chromatographic efficiency, excellent for volatile analytes.[5]Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are general and would require optimization and validation for the specific analysis of this compound.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a workhorse for routine analysis in pharmaceutical laboratories.

Sample Preparation: Accurately weigh and dissolve a standard of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution. Further dilute the stock solution to create a series of calibration standards. For drug product analysis, the sample preparation would involve extraction of the active pharmaceutical ingredient (API) from the formulation matrix.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used for piperazine derivatives.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.[1]

  • Column Temperature: Maintained at a constant temperature, for example, 35°C.[1]

  • Injection Volume: 10 µL.[1]

  • Detection: UV detection at a wavelength of maximum absorbance for this compound.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace analysis and bioanalytical applications.[3]

Sample Preparation: For biological samples (e.g., plasma or urine), a protein precipitation step with a solvent like acetonitrile is typically performed, followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.

LC-MS/MS Conditions:

  • LC System: A UHPLC or HPLC system.

  • Column: A suitable reversed-phase column, often with a smaller particle size for faster analysis.

  • Mobile Phase: Similar to HPLC-UV, but using volatile buffers like ammonium formate or formic acid to ensure compatibility with the mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for piperazine compounds.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ion transitions for this compound would need to be determined.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[5]

Sample Preparation: A simple solvent extraction is typically employed.[5] Derivatization may be necessary if the compound has low volatility or contains polar functional groups.

GC-MS Conditions:

  • GC Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Oven Temperature Program: A temperature gradient is used to ensure good separation of the analyte from other components. For example, an initial temperature of 100°C held for a few minutes, followed by a ramp up to 290°C.[7]

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Split or splitless injection depending on the concentration of the analyte.

  • Ionization Source: Electron Ionization (EI).

  • Mass Analyzer: A quadrupole or ion trap mass analyzer operating in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Data Presentation: Method Validation Parameters

The following tables summarize the typical validation parameters and their acceptance criteria as per ICH guidelines, which would be assessed during the cross-validation of the analytical methods.[8][9]

Table 1: Accuracy and Precision

ParameterHPLC-UVLC-MS/MSGC-MSAcceptance Criteria (Typical)
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%95.0 - 105.0%Within 98-102% for assay; 80-120% for impurities.[8]
Precision (Repeatability, %RSD) ≤ 2.0%≤ 15%≤ 15%RSD ≤ 2% for assay.[8]
Intermediate Precision (%RSD) ≤ 3.0%≤ 15%≤ 15%RSD should be comparable to repeatability.

Table 2: Linearity and Range

ParameterHPLC-UVLC-MS/MSGC-MSAcceptance Criteria (Typical)
Correlation Coefficient (r²) ≥ 0.999≥ 0.99≥ 0.99r² ≥ 0.99.[3]
Range 80 - 120% of test concentrationDependent on applicationDependent on applicationThe range over which the method is precise, accurate, and linear.

Table 3: Sensitivity

ParameterHPLC-UVLC-MS/MSGC-MSAcceptance Criteria (Typical)
Limit of Detection (LOD) S/N ratio ≥ 3:1S/N ratio ≥ 3:1S/N ratio ≥ 3:1Signal-to-noise ratio of 3:1.[8]
Limit of Quantitation (LOQ) S/N ratio ≥ 10:1S/N ratio ≥ 10:1S/N ratio ≥ 10:1Signal-to-noise ratio of 10:1.[8]

Mandatory Visualizations

The following diagrams illustrate the workflow for the cross-validation of analytical methods.

CrossValidationWorkflow cluster_method1 Method 1 (e.g., HPLC-UV) cluster_method2 Method 2 (e.g., LC-MS/MS) M1_Dev Method Development M1_Val Method Validation M1_Dev->M1_Val M1_Sample Sample Analysis M1_Val->M1_Sample Compare Compare Results M1_Sample->Compare M2_Dev Method Development M2_Val Method Validation M2_Dev->M2_Val M2_Sample Sample Analysis M2_Val->M2_Sample M2_Sample->Compare Report Final Report Compare->Report

Caption: Workflow for the cross-validation of two analytical methods.

ValidationParameters Validation Analytical Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

References

Chiral HPLC vs. Chiral CE: A Comparative Guide for Piperidine Purity Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pharmaceutical industry, ensuring the enantiomeric purity of drug candidates is a critical step in development and quality control. For chiral molecules containing a piperidine scaffold, a common structural motif in many pharmaceuticals, accurate determination of enantiomeric excess is paramount. This guide provides an objective comparison of two powerful analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Capillary Electrophoresis (CE). This comparison is supported by experimental data to aid in the selection of the most suitable method for your analytical needs.

Principle of Enantiomeric Separation

Chiral separation techniques differentiate between enantiomers by creating a transient diastereomeric interaction with a chiral selector. The stability of these diastereomeric complexes differs, leading to a separation of the enantiomers.

  • Chiral HPLC utilizes a chiral stationary phase (CSP) packed into a column. As the racemic mixture passes through the column, the enantiomers interact differently with the CSP, resulting in different retention times and thus separation.

  • Chiral CE employs a chiral selector added to the background electrolyte (BGE). Under an electric field, the enantiomers, interacting differently with the chiral selector, exhibit different electrophoretic mobilities and are separated.

Experimental Protocols

Detailed methodologies for both Chiral HPLC and Chiral CE are crucial for successful implementation. Below are representative experimental protocols for the chiral separation of piperidine derivatives.

Chiral HPLC Protocol for Piperidin-3-amine Derivative

This protocol involves a pre-column derivatization to introduce a chromophore for UV detection, a common strategy for compounds lacking a strong UV absorbance.[1]

ParameterCondition
Instrumentation Standard HPLC system with UV detector
Chiral Column CHIRALPAK AD-H (amylose derivative)
Mobile Phase 0.1% Diethylamine in Ethanol
Flow Rate 0.5 mL/min
Detection UV at 228 nm
Derivatization Pre-column with p-toluenesulfonyl chloride (PTSC)
Chiral CE Protocol for Piperazine Derivatives

Piperazines are structurally similar to piperidines. This protocol demonstrates a validated method for their enantiomeric separation.

ParameterCondition
Instrumentation Standard Capillary Electrophoresis system with UV detector
Capillary Fused-silica capillary
Background Electrolyte (BGE) 100 mM phosphate buffer (pH 6.0)
Chiral Selector 34 mg/mL Sulfated β-cyclodextrin (S-β-CD)
Organic Modifier 40% (v/v) Methanol
Voltage 25 kV
Detection UV at 214 nm

Performance Comparison: Chiral HPLC vs. Chiral CE

The choice between Chiral HPLC and Chiral CE often depends on a variety of factors including performance characteristics, sample properties, and desired throughput. The following table summarizes key performance metrics, drawing data from studies on piperidine and its structural analogs.

Performance MetricChiral HPLC (Piperidin-3-amine derivative)[1]Chiral CE (Piperazine derivatives)[2]
Resolution (Rs) > 4.0Not explicitly stated, but baseline separation achieved
Limit of Detection (LOD) ~0.05 µg/mL (estimated from related methods)5.9–11.4 µmol/L
Limit of Quantitation (LOQ) ~0.15 µg/mL (estimated from related methods)18–34.6 µmol/L
Linearity (R²) > 0.99 (Typical for validated methods)> 0.99
Analysis Time 15-30 minutes< 15 minutes
Solvent Consumption HighVery Low
Sample Volume Microliters (µL)Nanoliters (nL)
Method Development Can be time-consuming (screening of columns and mobile phases)Generally faster (screening of chiral selectors in solution)
Robustness Generally considered highly robust and reproducibleCan be sensitive to changes in buffer composition and capillary surface

Logical Workflow for Chiral Purity Validation

The following diagram illustrates a typical workflow for validating the enantiomeric purity of a piperidine-containing compound using either Chiral HPLC or Chiral CE.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Routine Analysis cluster_3 Technique Selection SamplePrep Sample Preparation MethodScreening Method Screening SamplePrep->MethodScreening Inject Optimization Optimization MethodScreening->Optimization Select best conditions Technique Chiral HPLC or Chiral CE Specificity Specificity Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness RoutineTesting Routine Purity Testing Robustness->RoutineTesting DataAnalysis Data Analysis & Reporting RoutineTesting->DataAnalysis

Caption: General workflow for chiral purity validation.

Signaling Pathway of Chiral Recognition

The fundamental principle of chiral recognition involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector. The differing stability of these complexes leads to their separation.

G cluster_1 Chiral Selector R_Enantiomer R-Enantiomer R_CS_Complex [R-Enantiomer]-[CS] R_Enantiomer->R_CS_Complex Interaction S_Enantiomer S-Enantiomer S_CS_Complex [S-Enantiomer]-[CS] S_Enantiomer->S_CS_Complex Interaction CS Chiral Selector (CS) Separated_R Separated R-Enantiomer R_CS_Complex->Separated_R Different Mobility/ Retention Time Separated_S Separated S-Enantiomer S_CS_Complex->Separated_S Different Mobility/ Retention Time

Caption: Chiral recognition and separation mechanism.

Conclusion

Both Chiral HPLC and Chiral CE are powerful techniques for the enantiomeric purity validation of piperidine-containing compounds.

Chiral HPLC is a well-established and robust technique, often considered the "gold standard" for chiral separations in the pharmaceutical industry. Its wide range of available chiral stationary phases provides a high degree of selectivity for various molecules.

Chiral CE offers several advantages, including high separation efficiency, rapid analysis times, and significantly lower consumption of solvents and samples, making it a "greener" alternative.[3] The method development can also be faster as it involves screening soluble chiral selectors rather than multiple columns.

The choice between the two techniques will depend on the specific requirements of the analysis. For routine quality control where robustness and established validation are critical, Chiral HPLC is often preferred. For high-throughput screening, limited sample availability, or when a more environmentally friendly method is desired, Chiral CE presents a compelling alternative. A thorough evaluation of both techniques is recommended during method development to determine the most suitable approach for a given piperidine-based drug candidate.

References

A Comparative Benchmarking Guide to 1-Benzyl-4-(4-nitrophenyl)piperazine: A Potential Modulator of Dopaminergic and Serotonergic Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of a Novel Piperazine Derivative

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1] Derivatives of piperazine have shown significant promise in the realm of central nervous system (CNS) disorders, acting as antipsychotics, antidepressants, and anxiolytics.[1][2] Their therapeutic effects are often mediated through interactions with key neurotransmitter systems, particularly the dopaminergic and serotonergic pathways.[3][4] The compound 1-Benzyl-4-(4-nitrophenyl)piperazine presents a compelling subject for investigation, combining two pharmacologically relevant moieties: the benzylpiperazine (BZP) and the nitrophenylpiperazine groups. BZP and its analogues are known to interact with dopamine and serotonin transporters, exhibiting stimulant properties.[5][6][7] The nitrophenylpiperazine structure, on the other hand, is often associated with activity at serotonin receptors.[8]

This guide provides a comprehensive framework for the preclinical benchmarking of this compound. We will outline a series of in vitro and in vivo experiments designed to elucidate its pharmacological profile and compare its performance against established standard compounds. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel CNS-active agents.

Selection of Standard Compounds for Benchmarking

To contextualize the pharmacological profile of this compound, a panel of standard compounds with well-defined mechanisms of action is essential. The selection of these comparators is guided by the predicted activity of the test compound at dopamine and serotonin receptors.

  • Haloperidol: A typical, first-generation antipsychotic that acts primarily as a potent antagonist of the dopamine D2 receptor. It serves as a benchmark for traditional antipsychotic activity and associated extrapyramidal side effects.

  • Clozapine: An atypical, second-generation antipsychotic with a broader receptor binding profile. It exhibits moderate affinity for D2 receptors and higher affinity for serotonin 5-HT2A receptors, along with actions at other receptors.[9] Clozapine is a benchmark for "atypical" antipsychotic efficacy, particularly in treating negative symptoms of schizophrenia with a lower propensity for motor side effects.

  • Ketanserin: A selective antagonist of the 5-HT2A receptor. This compound will help to specifically dissect the serotonergic component of the test compound's activity.

In Vitro Comparative Assessment: Receptor Binding and Functional Activity

The initial characterization of this compound will involve a series of in vitro assays to determine its affinity and functional effects at key CNS receptors.

Experimental Workflow: In Vitro Screening

G cluster_0 Compound Preparation cluster_1 Receptor Binding Assays cluster_2 Functional Assays cluster_3 Data Analysis Compound This compound & Standard Compounds D2_binding Dopamine D2 Receptor Binding Assay Compound->D2_binding HT2A_binding Serotonin 5-HT2A Receptor Binding Assay Compound->HT2A_binding D2_functional D2 Functional Assay (cAMP Measurement) D2_binding->D2_functional HT2A_functional 5-HT2A Functional Assay (Calcium Flux) HT2A_binding->HT2A_functional Analysis Determine Ki, EC50/IC50 & Mode of Action D2_functional->Analysis HT2A_functional->Analysis

Caption: Workflow for in vitro characterization of receptor activity.

Methodology: Radioligand Binding Assays

Competitive radioligand binding assays are a standard method to determine the affinity of a test compound for a specific receptor.

Protocol:

  • Membrane Preparation: Cell membranes expressing the human dopamine D2 or serotonin 5-HT2A receptors are prepared.

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

  • Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A) and varying concentrations of the test compound or a standard compound.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation.

Methodology: Functional Assays

Functional assays determine whether a compound acts as an agonist, antagonist, or allosteric modulator at a receptor.

  • Dopamine D2 Receptor (Gi/o-coupled):

    • Cell Culture: CHO-K1 cells stably expressing the human D2 receptor are used.

    • cAMP Measurement: Cells are pre-treated with forskolin to stimulate adenylate cyclase and increase intracellular cAMP levels.

    • Compound Addition: Varying concentrations of the test compound are added. Agonists will inhibit forskolin-stimulated cAMP production, while antagonists will block the effect of a known agonist (e.g., dopamine).

    • Detection: Intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF or ELISA).

  • Serotonin 5-HT2A Receptor (Gq/11-coupled):

    • Cell Culture: HEK293 cells expressing the human 5-HT2A receptor are loaded with a calcium-sensitive fluorescent dye.

    • Compound Addition: The test compound is added, and changes in intracellular calcium concentration are monitored. Agonists will induce an increase in intracellular calcium, while antagonists will block the effect of a known agonist (e.g., serotonin).

    • Detection: Fluorescence is measured using a plate reader.

Comparative Data Summary: In Vitro Profile
CompoundD2 Ki (nM)D2 Functional Activity5-HT2A Ki (nM)5-HT2A Functional Activity
This compound To be determinedTo be determinedTo be determinedTo be determined
Haloperidol 1-2Potent Antagonist50-100Antagonist
Clozapine 100-200Antagonist10-20Potent Antagonist
Ketanserin >1000-1-3Potent Antagonist

In Vivo Comparative Assessment: Behavioral Models of Antipsychotic Activity

In vivo studies in rodent models are crucial for evaluating the therapeutic potential and side-effect profile of a novel compound.

Experimental Workflow: In Vivo Behavioral Testing

G cluster_0 Compound Administration cluster_1 Positive Symptom Model cluster_2 Negative Symptom Model cluster_3 Side Effect Model cluster_4 Data Analysis Admin Administer Test Compound or Standard to Rodents (i.p. or p.o.) Stereotypy Apomorphine-Induced Stereotypy Admin->Stereotypy Social Social Interaction Test Admin->Social Catalepsy Catalepsy Test Admin->Catalepsy Analysis Behavioral Scoring & Statistical Analysis Stereotypy->Analysis Social->Analysis Catalepsy->Analysis

Caption: Workflow for in vivo behavioral assessment.

Methodology: Apomorphine-Induced Stereotypy

This model is predictive of efficacy against the positive symptoms of schizophrenia. Apomorphine is a dopamine receptor agonist that induces stereotyped behaviors (e.g., sniffing, gnawing, licking).

Protocol:

  • Acclimation: Mice are acclimated to the testing environment.

  • Pre-treatment: Animals are treated with the test compound, a standard compound, or vehicle.

  • Apomorphine Challenge: After a set pre-treatment time, animals are challenged with a subcutaneous injection of apomorphine.

  • Behavioral Scoring: The intensity of stereotyped behavior is scored by a trained observer blind to the treatment conditions at regular intervals.

  • Data Analysis: The scores are analyzed to determine if the test compound can attenuate the effects of apomorphine.

Methodology: Social Interaction Test

This model assesses social withdrawal, a behavior analogous to the negative symptoms of schizophrenia.

Protocol:

  • Habituation: A pair of unfamiliar, weight-matched male rats are placed in an open field arena and their social interactions (e.g., sniffing, grooming, following) are recorded.

  • Treatment: Animals are treated with the test compound, a standard, or vehicle over a specified period.

  • Testing: Social interaction is re-assessed following the treatment period.

  • Data Analysis: The duration and frequency of social behaviors are quantified to determine if the test compound can reverse social deficits.

Methodology: Catalepsy Test

This test is used to assess the potential for a compound to induce extrapyramidal side effects (EPS), a common adverse effect of typical antipsychotics.

Protocol:

  • Treatment: Rats are administered the test compound, a standard, or vehicle.

  • Posture Test: At various time points after administration, the rat's forepaws are placed on an elevated horizontal bar.

  • Measurement: The time it takes for the rat to remove its paws from the bar is recorded. A prolonged latency to move is indicative of catalepsy.

  • Data Analysis: The cataleptic scores are compared across treatment groups.

Comparative Data Summary: In Vivo Profile
CompoundApomorphine-Induced Stereotypy (ED50, mg/kg)Social Interaction (MED, mg/kg)Catalepsy Induction (Threshold Dose, mg/kg)Therapeutic Index (Catalepsy/Stereotypy)
This compound To be determinedTo be determinedTo be determinedTo be determined
Haloperidol 0.1>1.00.55
Clozapine 5.02.5>20>4
Ketanserin InactiveInactiveInactiveN/A

ED50: Effective dose in 50% of the population; MED: Minimum effective dose.

Integrated Discussion and Future Directions

The proposed benchmarking study will provide a comprehensive initial assessment of the pharmacological profile of this compound. The in vitro data will establish its receptor interaction profile, while the in vivo studies will offer insights into its potential therapeutic efficacy and side-effect liability.

Should this compound demonstrate a promising profile, for instance, potent antagonism at both D2 and 5-HT2A receptors with a favorable therapeutic index in the in vivo models, further investigation would be warranted. This could include a more extensive receptor screening panel, pharmacokinetic studies to assess its absorption, distribution, metabolism, and excretion (ADME) properties, and evaluation in more complex behavioral models that assess cognitive function.

The structural combination of the benzylpiperazine and nitrophenylpiperazine moieties holds the potential for a novel pharmacological agent. The systematic and comparative approach outlined in this guide will be instrumental in determining if this potential can be translated into a viable candidate for further drug development.

References

LC-MS versus GC-MS for Piperazine Derivative Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of piperazine derivatives is crucial for a wide range of applications, from pharmaceutical quality control to forensic toxicology. The two most powerful and prevalent analytical techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of their performance for piperazine derivative analysis, supported by experimental data, to aid in selecting the most appropriate method for your specific analytical needs.

Piperazine and its derivatives are a class of compounds with diverse applications, including as active pharmaceutical ingredients (APIs), synthetic intermediates, and unfortunately, as drugs of abuse. Their chemical properties, particularly their polarity and volatility, present distinct analytical challenges that are addressed differently by LC-MS and GC-MS. The choice between these two techniques hinges on factors such as the specific piperazine derivative, the sample matrix, the required sensitivity, and the desired sample throughput.

At a Glance: LC-MS vs. GC-MS for Piperazine Analysis

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.Separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.
Derivatization Generally not required for piperazine derivatives.[1]Mandatory for most piperazine derivatives to increase volatility and thermal stability.[1]
Sample Throughput Generally higher due to simpler sample preparation.Lower due to the additional derivatization step.
Compound Suitability Ideal for polar, non-volatile, and thermally labile compounds.Suitable for volatile and semi-volatile compounds, or those that can be made volatile through derivatization.
Sensitivity Often provides lower limits of detection, especially with tandem MS (MS/MS).Sensitivity is highly dependent on the derivatization efficiency and the specific compound.
Matrix Effects Can be more susceptible to ion suppression or enhancement from the sample matrix.[2]Generally less prone to matrix effects compared to LC-MS with electrospray ionization.

Quantitative Performance Comparison

Table 1: Quantitative Performance Data for BZP and TFMPP Analysis

ParameterLC-MS/MS in Human Plasma[3]GC-MS in Plasma and Urine[2]
Linearity Range 1 - 50 ng/mL0 - 10 µg/mL (0 - 10,000 ng/mL)
Correlation Coefficient (R²) > 0.99> 0.99
Limit of Detection (LOD) Not explicitly stated, but LLOQ is 5 ng/mLPlasma: 4 ng/mLUrine: 2 ng/mL
Lower Limit of Quantification (LLOQ) 5 ng/mLPlasma: 16 ng/mLUrine: 8 ng/mL
Intra-day Precision (%RSD) < 5%Not explicitly stated, but CVs were acceptable.
Inter-day Precision (%RSD) < 10%Not explicitly stated, but CVs were acceptable.
Accuracy > 90%Not explicitly stated, but within acceptable ranges.

Note: Data is compiled from different studies and should be interpreted with caution as experimental conditions were not identical.

From the available data, LC-MS/MS appears to offer a lower limit of quantification for BZP and TFMPP in plasma compared to the cited GC-MS method. However, the GC-MS method demonstrates a wider linear dynamic range. It is important to note that the sensitivity of both techniques can be highly method-dependent and influenced by the specific instrumentation and experimental conditions.

Experimental Protocols: A Closer Look

The primary divergence in the analytical workflow between LC-MS and GC-MS for piperazine derivatives lies in the sample preparation stage, specifically the necessity of derivatization for GC-MS.

LC-MS Experimental Protocol: A General Approach

LC-MS methods for piperazine derivatives are generally more straightforward.

  • Sample Preparation: This typically involves a simple "dilute-and-shoot" approach for clean samples or a protein precipitation or solid-phase extraction (SPE) for more complex matrices like plasma or urine.[1]

  • Chromatographic Separation: Reversed-phase chromatography is commonly employed using a C18 column with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution is often used to separate a range of piperazine derivatives with varying polarities.

  • Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is the most common ionization technique for piperazine derivatives. Detection is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

GC-MS Experimental Protocol: The Derivatization Imperative

The analysis of piperazine derivatives by GC-MS necessitates a chemical derivatization step to increase their volatility and prevent poor peak shape and analyte loss.

  • Sample Preparation: Similar to LC-MS, initial sample cleanup may involve liquid-liquid extraction (LLE) or SPE.

  • Derivatization: This is a critical step where the piperazine derivative is reacted with a derivatizing agent to replace active hydrogen atoms on the amine groups. Common derivatization reactions include:

    • Acylation: Using reagents like trifluoroacetic anhydride (TFAA) to form more volatile and thermally stable fluoroacyl derivatives.[4][5]

    • Silylation: Employing reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (TMS) groups.[6]

  • Chromatographic Separation: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used. The oven temperature is programmed to ramp up to facilitate the elution of the derivatized analytes.

  • Mass Spectrometric Detection: Electron ionization (EI) is the standard ionization method, which generates a characteristic fragmentation pattern that is highly reproducible and useful for library matching and structural confirmation.

Visualizing the Workflows

To better illustrate the procedural differences, the following diagrams outline the typical experimental workflows for LC-MS and GC-MS analysis of piperazine derivatives.

LCMS_Workflow cluster_LCMS LC-MS Workflow Sample Sample (e.g., Plasma, Urine) SamplePrep Sample Preparation (Protein Precipitation/SPE) Sample->SamplePrep LC_Separation Liquid Chromatographic Separation SamplePrep->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Analysis Mass Spectrometric Analysis (MS/MS) ESI->MS_Analysis Data Data Acquisition & Processing MS_Analysis->Data

LC-MS experimental workflow.

GCMS_Workflow cluster_GCMS GC-MS Workflow Sample Sample (e.g., Plasma, Urine) SamplePrep Sample Preparation (LLE/SPE) Sample->SamplePrep Derivatization Derivatization (e.g., Acylation) SamplePrep->Derivatization GC_Separation Gas Chromatographic Separation Derivatization->GC_Separation EI Electron Ionization (EI) GC_Separation->EI MS_Analysis Mass Spectrometric Analysis EI->MS_Analysis Data Data Acquisition & Processing MS_Analysis->Data

GC-MS experimental workflow.

Making the Right Choice: A Decision-Making Guide

The selection between LC-MS and GC-MS should be a strategic one, based on the specific requirements of the analysis. The following flowchart provides a logical framework for this decision-making process.

Decision_Tree Start Start: Piperazine Derivative Analysis CompoundProperties What are the compound's properties? Start->CompoundProperties DerivatizationFeasible Is derivatization feasible and acceptable? CompoundProperties->DerivatizationFeasible Polar, non-volatile, thermally labile GCMS Choose GC-MS CompoundProperties->GCMS Volatile or semi-volatile Throughput Is high sample throughput required? DerivatizationFeasible->Throughput Yes LCMS Choose LC-MS DerivatizationFeasible->LCMS No MatrixComplexity Is the sample matrix complex with potential for ion suppression? Throughput->MatrixComplexity No Throughput->LCMS Yes MatrixComplexity->LCMS No MatrixComplexity->GCMS Yes

Decision-making flowchart.

Conclusion

Both LC-MS and GC-MS are powerful techniques for the analysis of piperazine derivatives, each with its own set of advantages and disadvantages.

LC-MS is often the preferred method due to its simpler sample preparation, which does not require derivatization, leading to higher sample throughput. It is particularly well-suited for the analysis of polar and thermally sensitive piperazine compounds. The high sensitivity of modern LC-MS/MS systems makes it an excellent choice for trace-level quantification in complex biological matrices.

GC-MS, while requiring a more laborious workflow due to the mandatory derivatization step, remains a robust and reliable technique. The electron ionization source provides highly reproducible mass spectra that are invaluable for structural confirmation and library searching. GC-MS can also be less susceptible to matrix effects, which can be an advantage when dealing with certain complex samples.

Ultimately, the choice between LC-MS and GC-MS will depend on a careful consideration of the specific analytical goals, the properties of the piperazine derivatives of interest, the available instrumentation, and the desired sample throughput. For routine, high-throughput analysis of a wide range of piperazine derivatives, LC-MS often holds the edge. For targeted analysis where derivatization is well-established and high confidence in structural identification is paramount, GC-MS remains a valuable tool.

References

Evaluating the Specificity of 1-Benzyl-4-(4-nitrophenyl)piperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a ubiquitous feature in pharmacologically active compounds, known for its interaction with a wide range of biological targets. The compound 1-Benzyl-4-(4-nitrophenyl)piperazine combines two key structural motifs: a benzylpiperazine core, associated with stimulant and psychoactive properties, and a nitrophenylpiperazine moiety, which has been explored for its effects on serotonergic systems and as an inhibitor of certain enzymes. This guide provides a comparative evaluation of the predicted specificity of this compound by examining experimental data for structurally related and commercially available alternatives.

Due to a lack of direct experimental data for this compound in publicly available literature, this guide will focus on a comparative analysis of its constituent parts and structurally similar compounds. This approach allows for an informed estimation of its likely biological targets and specificity profile.

Comparative Analysis of Structural Analogues

To evaluate the potential specificity of this compound, we will compare it with three key alternatives:

  • 1-Benzylpiperazine (BZP): To understand the contribution of the benzylpiperazine core.

  • para-Nitrophenylpiperazine (pNPP): To assess the influence of the nitrophenyl group.

  • 1-(4-Chlorobenzyl)piperazine: To compare the effect of a different electron-withdrawing group on the benzyl ring.

The following table summarizes the available quantitative data for these compounds, focusing on their activity at monoamine transporters and sigma receptors.

Data Presentation

Table 1: Comparative Biological Activity of Piperazine Derivatives

CompoundTargetParameterValue (nM)Primary Effect
1-Benzylpiperazine (BZP) Dopamine Transporter (DAT)EC₅₀ (Release)175[1]Dopamine Release
Norepinephrine Transporter (NET)EC₅₀ (Release)62[1]Norepinephrine Release
Serotonin Transporter (SERT)EC₅₀ (Release)6050[1]Serotonin Release
para-Nitrophenylpiperazine (pNPP) Serotonin Transporter (SERT)EC₅₀ (Release)19 - 43Selective Serotonin Release
Dopamine Transporter (DAT)EC₅₀ (Release)> 10,000Inactive
Norepinephrine Transporter (NET)EC₅₀ (Release)> 10,000Inactive
1-(4-Chlorobenzyl)piperazine derivative *Sigma-1 ReceptorKᵢ1[2][3]High-affinity binding

*Data for a chromene-containing derivative of 1-(4-chlorobenzyl)piperazine.

Discussion of Specificity

Based on the comparative data, we can infer the following about the potential specificity of This compound :

  • Monoamine Transporter Activity: The presence of the benzyl group, as seen in BZP, suggests that the compound may act as a releasing agent for dopamine and norepinephrine.[1] The 4-nitrophenyl group, similar to pNPP, strongly suggests a potent and selective serotonin-releasing activity. The combination of these two moieties in one molecule could result in a broad-spectrum monoamine releaser, potentially with a preference for serotonin release.

  • Sigma Receptor Activity: The benzylpiperazine scaffold is a known pharmacophore for sigma receptors. Substitutions on the benzyl ring, such as a chloro or methoxy group, have been shown to enhance affinity for the sigma-1 receptor.[2][3] It is plausible that the nitro group on the phenyl ring could also influence binding to sigma receptors, making this an important off-target to consider in specificity profiling.

Experimental Protocols

To empirically determine the specificity of this compound, the following experimental protocols are recommended:

Radioligand Binding Assay for Monoamine Transporters (DAT, NET, SERT)

This assay measures the affinity of a test compound for the monoamine transporters by assessing its ability to displace a known radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT.

  • Test compound: this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound in the assay buffer.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Determine the Kᵢ value using the Cheng-Prusoff equation.

Monoamine Transporter Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the respective transporter.

Materials:

  • Cells stably expressing human DAT, NET, or SERT.

  • Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Test compound: this compound.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation counter.

Procedure:

  • Pre-incubate the cells with varying concentrations of the test compound.

  • Initiate uptake by adding the radiolabeled neurotransmitter.

  • Incubate for a short period at 37°C.

  • Terminate the uptake by washing the cells with ice-cold uptake buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Calculate the IC₅₀ value for the inhibition of neurotransmitter uptake.

Sigma Receptor Radioligand Binding Assay

This assay determines the affinity of the test compound for sigma-1 and sigma-2 receptors.

Materials:

  • Membrane homogenates from guinea pig brain (for sigma-1) or rat liver (for sigma-2).

  • Radioligands: --INVALID-LINK---pentazocine for sigma-1 and [³H]DTG for sigma-2.

  • Test compound: this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the membrane homogenates with the respective radioligand and varying concentrations of the test compound.

  • For the sigma-2 assay, include a masking agent (e.g., (+)-pentazocine) to block binding to sigma-1 receptors.

  • Follow the separation and counting steps as described in the monoamine transporter binding assay.

  • Calculate IC₅₀ and Kᵢ values.

Mandatory Visualization

Experimental_Workflow cluster_Compound Test Compound cluster_Assays Primary Screening cluster_Data Data Analysis Compound This compound Binding Radioligand Binding Assays (DAT, NET, SERT, Sigma-1, Sigma-2) Compound->Binding Uptake Monoamine Uptake Assays (DAT, NET, SERT) Compound->Uptake Affinity Determine Affinity (Ki) Specificity Profile Binding->Affinity Function Determine Potency (IC50) Functional Activity Uptake->Function

Caption: Experimental workflow for determining the specificity of this compound.

Signaling_Pathway cluster_Presynaptic Presynaptic Neuron cluster_SynapticCleft Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron MA_Transporter Monoamine Transporter (DAT, NET, SERT) Vesicle Vesicular Storage MA_out Monoamine Vesicle->MA_out Release MA_in Monoamine (DA, NE, 5-HT) MA_in->Vesicle Storage MA_out->MA_Transporter Reuptake Receptor Postsynaptic Receptors MA_out->Receptor Binding Signal Signal Transduction Receptor->Signal Compound 1-Benzyl-4- (4-nitrophenyl)piperazine Compound->MA_Transporter Inhibits Reuptake & Promotes Efflux

Caption: Putative mechanism of action at the monoaminergic synapse.

References

Comparative Analysis of 1-Benzyl-4-(4-nitrophenyl)piperazine Activity: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

The piperazine moiety is a well-recognized pharmacophore, frequently incorporated into novel chemical entities targeting a wide range of biological targets. Its derivatives have been investigated for diverse therapeutic applications, including antimicrobial, antidepressant, and anticancer activities. Typically, the drug discovery and development process for such compounds involves an initial in silico screening to predict their binding affinity and potential activity against a specific target. These computational predictions are then ideally validated through subsequent in vitro and in vivo experimental assays.

However, in the case of 1-Benzyl-4-(4-nitrophenyl)piperazine, searches of scientific databases have not yielded any publications that present a cohesive analysis of both its computationally predicted and experimentally determined biological activity. Studies on related compounds, such as other nitrophenylpiperazine derivatives or molecules containing a benzylpiperazine core, often include either in silico modeling (like molecular docking) or in vitro testing (such as enzyme inhibition or cytotoxicity assays), but a direct one-to-one comparison for the titular compound is missing.

For researchers, scientists, and drug development professionals, this knowledge gap highlights a potential area for future investigation. A study that combines computational modeling to predict the biological targets and binding interactions of this compound with robust in vitro experiments to confirm these predictions would be a valuable contribution to the field of medicinal chemistry. Such research would not only elucidate the specific activity of this compound but also contribute to a deeper understanding of the structure-activity relationships of the broader class of piperazine derivatives.

The Drug Discovery and Validation Workflow

The general workflow for investigating a compound like this compound would follow a structured path from computational prediction to experimental validation. This process is crucial for identifying and characterizing potential drug candidates.

G A Compound Selection (this compound) B In Silico Analysis (Molecular Docking, QSAR) A->B C Target Prediction B->C E Data Comparison & Validation B->E D In Vitro Assays (Enzyme Inhibition, Cytotoxicity) C->D D->E F Lead Optimization E->F

Caption: A generalized workflow for the discovery and validation of a novel chemical entity.

Without specific data for this compound, it is not possible to provide a detailed comparison guide as requested. The scientific community would benefit from future research that undertakes both the computational and experimental evaluation of this compound to fully characterize its potential biological activities.

Safety Operating Guide

Essential Guide to the Proper Disposal of 1-Benzyl-4-(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 1-Benzyl-4-(4-nitrophenyl)piperazine, ensuring compliance with safety regulations and minimizing environmental impact.

Prudent handling and disposal of this compound are paramount due to its potential hazards. Adherence to the following procedures is essential for maintaining a safe laboratory environment.

Hazard Profile and Safety Precautions

Hazard ClassificationAnticipated GHS CategoryPrecautionary Statement
Acute Toxicity (Oral)Category 4Harmful if swallowed.
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory irritation)May cause respiratory irritation.[1]
Hazardous to the Aquatic EnvironmentData not availableAvoid release to the environment.

Immediate Safety and Handling Precautions:

Before initiating any disposal process, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles and a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a laboratory coat.

  • Respiratory Protection: In case of inadequate ventilation or the generation of dust, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be managed as hazardous chemical waste from the point of generation to final disposal.

1. Waste Segregation and Collection:

  • Classify Waste: this compound waste should be collected as non-halogenated organic waste.

  • Avoid Mixing: Never mix this waste with incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, or acid chlorides.[2] It should be kept separate from aqueous waste streams.

  • Solid vs. Liquid: Collect solid waste (e.g., pure compound, contaminated weighing paper) separately from any liquid waste solutions containing the compound.

2. Waste Container Selection and Labeling:

  • Select Waste Container: Use a clean, leak-proof, and clearly labeled hazardous waste container made of a compatible material, such as high-density polyethylene. The container must have a secure, tight-fitting lid.

  • Label the Container: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name, "this compound," and list any solvents present. Include the appropriate GHS hazard pictograms.

3. Waste Transfer and Contaminated Material Disposal:

  • Transfer Waste: Carefully transfer the waste into the designated container. Minimize the generation of dust during the transfer.

  • Dispose of Contaminated Materials: Any items contaminated with this compound, such as gloves, pipette tips, and absorbent paper, must be treated as hazardous waste and placed in the same container.[3]

4. Storage and Professional Disposal:

  • Seal and Store: Securely close the waste container. Store it in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials, pending collection.

  • Engage Professionals: Arrange for collection by a licensed hazardous waste disposal company. The recommended final disposal method is high-temperature incineration at an approved facility.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][5]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Waste Generation assess Assess Hazards (Treat as Hazardous) start->assess ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe segregate Segregate Waste (Non-halogenated organic) ppe->segregate container Select & Label Hazardous Waste Container segregate->container transfer Transfer Waste & Contaminated Materials container->transfer store Store Securely in Designated Area transfer->store professional_disposal Arrange for Professional Waste Disposal store->professional_disposal

References

Personal protective equipment for handling 1-Benzyl-4-(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Benzyl-4-(4-nitrophenyl)piperazine

For researchers, scientists, and drug development professionals, ensuring workplace safety is paramount, especially when handling novel chemical compounds. This guide provides critical safety and logistical information for the handling of this compound, a substance that requires careful management due to its potential hazards. Adherence to these protocols is essential to minimize exposure and maintain a safe laboratory environment. The information is compiled from safety data sheets of structurally similar compounds, including piperazine and nitrophenyl derivatives.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles and Face ShieldMust be worn at all times in the laboratory to protect against splashes and aerosols.[5][6]
Skin Protection Disposable Nitrile GlovesDouble-gloving is recommended. Gloves should be changed frequently and immediately if contaminated.[5][6]
Lab Coat or GownA disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.[5]
Shoe CoversDisposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory.[5]
Respiratory Protection N95 Respirator or HigherA properly fit-tested N95 respirator is the minimum requirement, especially when handling the compound as a powder.[5][7]
Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial to minimize exposure risk.

1. Preparation and Weighing:

  • All handling of the solid compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood.[6]

  • Before commencing work, decontaminate the work surface within the fume hood.

  • Don all required PPE as specified in Table 1.

  • Use a tared, sealed container for weighing to minimize the generation of dust.[6]

  • Work on a disposable absorbent pad to contain any potential spills.[6]

2. Solution Preparation:

  • Slowly add the solvent to the container with the pre-weighed compound to avoid splashing.[6]

  • Ensure the container is clearly labeled with the chemical name, concentration, date, and appropriate hazard warnings.[6]

3. Experimental Use:

  • Conduct all experimental procedures involving the compound within a chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.[8]

  • Do not eat, drink, or smoke in the laboratory.[1]

Disposal Plan: Managing Contaminated Waste

All disposable PPE and materials that have come into contact with this compound should be considered hazardous waste.[5]

1. Waste Segregation:

  • Collect all contaminated solid waste (e.g., gloves, shoe covers, gowns, absorbent pads) in a designated, clearly labeled hazardous waste container.

  • Collect all liquid waste containing the compound in a separate, labeled hazardous waste container.

2. Container Labeling:

  • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the date the waste was first added to the container.

3. Final Disposal:

  • All hazardous waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[5]

Emergency Procedures

Spill Cleanup:

  • In the event of a small spill, evacuate the immediate area and ensure it is well-ventilated.[8]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[6][8]

  • Collect the absorbent material and spilled substance into a sealed, labeled container for hazardous waste disposal.[6]

  • Decontaminate the spill area with a suitable cleaning agent.[6]

First Aid:

  • Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][9]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[7][9]

Visual Workflow for Handling this compound

G Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood weigh Weigh Compound prep_hood->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment segregate Segregate Waste experiment->segregate Proceed to Disposal label_waste Label Waste Containers segregate->label_waste dispose Dispose via Licensed Vendor label_waste->dispose

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-4-(4-nitrophenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-Benzyl-4-(4-nitrophenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.